Product packaging for Kidamycin(Cat. No.:CAS No. 11072-82-5)

Kidamycin

Cat. No.: B1673636
CAS No.: 11072-82-5
M. Wt: 688.8 g/mol
InChI Key: MFTJRTUKCOVIMD-DKUBSEJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kidamycin is an anthracycline antibiotic isolated from the bacterium Streptomyces phaeoverticillatus var. takatsukiensis . This compound is provided for research purposes and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications. This compound exhibits potent biological activity against a range of Gram-positive bacteria and has shown significant antitumor effects in various cancer models, including Ehrlich ascites carcinoma and Sarcoma 180 . Its research value lies in its mechanism of action, which involves a strong interaction with DNA. Studies indicate that this compound binds to DNA, stabilizing the double helix and increasing its melting temperature, and can also cause single-strand breaks in DNA under alkaline conditions . This interference with DNA structure and function inhibits replication, making this compound a valuable tool for investigating molecular pathways in oncology and cellular biology. Researchers utilize this compound to explore novel chemotherapeutic strategies and to study the cellular response to DNA damage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H48N2O9 B1673636 Kidamycin CAS No. 11072-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11072-82-5

Molecular Formula

C39H48N2O9

Molecular Weight

688.8 g/mol

IUPAC Name

2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1

InChI Key

MFTJRTUKCOVIMD-DKUBSEJESA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Canonical SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Appearance

Solid powder

Other CAS No.

11072-82-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isokidamycin
kidamycin

Origin of Product

United States

Foundational & Exploratory

The Origin and Biosynthesis of Kidamycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin is a potent antitumor antibiotic belonging to the pluramycin family, a class of natural products characterized by a di-C-glycosylated angucycline core. First isolated from a soil-dwelling bacterium, its complex structure and significant biological activity have garnered interest in the scientific community. This document provides a detailed exploration of the origins of this compound, focusing on its producing organism and the intricate biosynthetic pathway responsible for its formation. We present a summary of key quantitative data, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery and Producing Organism

This compound was first isolated from a strain of Streptomyces bacteria, a genus renowned for its prolific production of clinically useful antibiotics and other bioactive compounds[1][2]. The specific producing strain identified in recent and detailed biosynthetic studies is Streptomyces sp. W2061[3][4][5]. Like many natural products, this compound was discovered through screening programs aimed at identifying novel antimicrobial and antitumor agents from microbial sources. Its structure was elucidated through chemical and X-ray analysis, revealing a new type of polycyclic C-glycosyl microbial metabolite.

Chemical Structure and Biological Activity

This compound's structure features a planar polycyclic angucycline aglycone. This core is distinguished by the presence of a 2-butenyl residue at the C2 position. Attached to this core via unusual C-glycosidic bonds are two aminosugar moieties: N,N-dimethylvancosamine at the C10 position and angolosamine at the C8 position.

This compound exhibits cytotoxic activity against various tumor cell lines. Its mode of action is believed to involve DNA interaction, a common mechanism for pluramycin-type antibiotics. The complex and unique structure of this compound, particularly its di-C-glycosylated nature, makes it a challenging but attractive target for synthetic and biosynthetic chemists aiming to generate novel analogs with improved therapeutic properties.

Biosynthesis of this compound

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces sp. W2061. This 'kid' BGC contains all the necessary enzymatic machinery to assemble the complex molecule from simple precursors. The biosynthesis can be conceptually divided into three main stages: formation of the angucycline core, synthesis of the deoxyamino sugars, and the sequential attachment of these sugars to the core.

Angucycline Core Formation

The angucycline core is assembled by a type I/type II polyketide synthase (PKS) system, encoded by the kid12–20 genes. This enzymatic complex catalyzes the iterative condensation of simple acyl-CoA precursors to form the characteristic polycyclic backbone.

Deoxyamino Sugar Biosynthesis

The two unique aminosugars, N,N-dimethylvancosamine and angolosamine, are synthesized through a series of enzymatic modifications of a glucose-derived precursor. This process involves a suite of enzymes encoded by genes such as kid4–9 and kid21-28. Key enzymatic steps include deoxygenation, amination, and methylation. Notably, three methyltransferases, Kid4, Kid9, and Kid24, are involved in the biosynthesis of these aminosugars.

Sequential C-Glycosylation

A critical and defining feature of this compound biosynthesis is the sequential C-glycosylation of the angucycline aglycone. This process is catalyzed by two specific C-glycosyltransferases (C-GTs), Kid7 and Kid21. Gene inactivation studies have revealed a strict order for these glycosylation events:

  • First Glycosylation: The C-glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone.

  • Second Glycosylation: Subsequently, the C-glycosyltransferase Kid21 transfers the angolosamine moiety to the C8 position of the now mono-C-glycosylated intermediate.

This sequential attachment is a key finding in understanding the biosynthesis of di-C-glycosylated natural products.

Quantitative Data Summary

The following table summarizes quantitative data from key experiments in the study of this compound biosynthesis, primarily derived from gene inactivation and fermentation studies of Streptomyces sp. W2061 and its mutants.

ParameterValueSource Organism/ConditionReference
Crude Extract Yield (from ΔKid21 mutant)7.3 gStreptomyces sp. W2061 ΔKid21 mutant
70% MeOH Fraction (from ΔKid21 crude extract)1043.4 mgStreptomyces sp. W2061 ΔKid21 mutant
Purified Compound 7 (mono-glycosylated intermediate)9.0 mgFrom 26.0 mg of a separated fraction of ΔKid21 mutant
Purified Aglycone Compound 32.1 mgStreptomyces sp. W2061 ΔKid4 mutant
Purified Aglycone Compound 44.2 mgStreptomyces sp. W2061 ΔKid7 mutant
Purified Aglycone Compound 54.2 mgStreptomyces sp. W2061 ΔKid4 mutant
Purified Aglycone Compound 66.2 mgStreptomyces sp. W2061 ΔKid4 mutant

Experimental Protocols

This section details the methodologies used for the cultivation of the producing strain, gene inactivation, and the isolation and characterization of this compound and its biosynthetic intermediates.

Bacterial Strains and Culture Conditions
  • Producing Strain: Streptomyces sp. W2061.

  • Cloning Host: Escherichia coli DH5α was used for plasmid cloning and amplification.

  • Conjugation Host: E. coli ET12567/pUZ8002 was used to introduce plasmids into Streptomyces sp. W2061 via conjugation.

  • Seed Culture: The strain was grown in M2 medium.

  • Production Culture: For compound isolation, 30 flasks, each containing 300 ml of M2X medium, were used. The cultures were incubated for 4 days.

Gene Inactivation Protocol

Gene inactivation experiments were performed to elucidate the function of specific genes in the this compound BGC.

  • Vector: The pKC1139 vector was used for gene replacement.

  • Selection Marker: The kanamycin resistance gene from pFD-NEO-S was used as a selection marker.

  • Procedure:

    • Targeted gene disruption constructs were created by cloning homologous regions of the target gene into the pKC1139 vector, flanking the kanamycin resistance cassette.

    • The resulting plasmids were introduced into Streptomyces sp. W2061 from E. coli ET12567/pUZ8002 via intergeneric conjugation.

    • Double crossover homologous recombination events, resulting in the replacement of the target gene with the kanamycin resistance cassette, were selected for.

    • Confirmation of the mutation was performed using PCR analysis.

Extraction and Isolation Protocol
  • Extraction: The culture broth was extracted with an equal volume of ethyl acetate. The ethyl acetate layer was then dried.

  • Initial Fractionation: The crude extract from the ΔKid21 mutant (7.3 g) was fractionated using reversed-phase C18 vacuum column chromatography with a stepwise gradient of methanol in water (from 20:80 to 100:0).

  • Medium-Pressure Liquid Chromatography (MPLC): The 70% methanol fraction (1043.4 mg) was further fractionated on a CombiFlash RF system using a Redisep RF C18 reverse-phase column with a stepwise gradient of methanol in water.

  • Semi-preparative HPLC: A separated fraction (26.0 mg) was subjected to semi-preparative HPLC on a Waters Atlantis T3 C18 column (10 x 250 mm, 5 µm) with a gradient of acetonitrile in water (containing 0.05% TFA) at a flow rate of 3 ml/min over 20 minutes to yield the purified mono-glycosylated compound 7 (9.0 mg).

Analytical Methods
  • LC-MS Analysis: Samples dissolved in methanol were analyzed using a Thermo U3000-LTQ XL ion trap mass spectrometer with an electrospray ionization (ESI) source. Chromatographic separation was achieved on a Waters HSS T3 C18 column (2.1 x 150 mm; 2.5 µm) at a flow rate of 0.3 ml/min.

  • NMR Analysis: The structures of purified compounds were determined by 1H and 13C NMR, as well as 2D NMR experiments (HSQC, COSY, and HMBC).

Visualized Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the key biosynthetic steps for this compound and the workflow for gene inactivation studies.

Kidamycin_Biosynthesis cluster_core Angucycline Core Biosynthesis cluster_sugar Aminosugar Biosynthesis cluster_glycosylation Sequential C-Glycosylation pks Type I/II PKS (Kid12-20) aglycone Angucycline Aglycone pks->aglycone Polyketide Synthesis mono_glyco Mono-C-glycosylated Intermediate aglycone->mono_glyco Kid7 (C-GT) sugar_genes Sugar Biosynthesis Genes (Kid4-9, Kid21-28) ndv N,N-dimethylvancosamine sugar_genes->ndv ang Angolosamine sugar_genes->ang ndv->mono_glyco This compound This compound ang->this compound mono_glyco->this compound Kid21 (C-GT) Gene_Inactivation_Workflow start Design Gene Disruption Construct (pKC1139 vector) conjugation Intergeneric Conjugation (E. coli to Streptomyces sp. W2061) start->conjugation selection Selection for Double Crossover Events conjugation->selection confirmation PCR Confirmation of Mutant Strain selection->confirmation fermentation Fermentation and Metabolite Extraction confirmation->fermentation analysis LC-MS and NMR Analysis of Extracts fermentation->analysis phenotype Elucidation of Gene Function (e.g., accumulation of intermediate) analysis->phenotype

References

The Core of Kidamycin Production: A Technical Guide to the Producing Organism Streptomyces sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of kidamycin production, focusing on the producing organism, Streptomyces sp. This compound, a potent antitumor antibiotic, belongs to the pluramycin family of angucyclines, characterized by a di-C-glycosylated angucycline core. Understanding the intricate molecular machinery of its production in Streptomyces is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailed experimental protocols for the study of its production, and an inferred model of its genetic regulation.

The this compound Biosynthetic Machinery in Streptomyces sp. W2061

The genetic blueprint for this compound biosynthesis is encapsulated within a dedicated biosynthetic gene cluster (BGC) in Streptomyces sp. W2061. This cluster orchestrates a complex assembly line of enzymatic reactions to construct the final this compound molecule.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC in Streptomyces sp. W2061 is highly similar in organization and content to the hedamycin BGC found in S. griseoruber, suggesting a shared evolutionary origin and biosynthetic logic.[1] The cluster contains genes encoding the enzymes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, and the crucial glycosylation steps.

Biosynthesis of the Angucycline Core

The core structure of this compound is an angucycline, a type of polyketide. Its biosynthesis is initiated by a type II polyketide synthase (PKS) system. Key enzymes involved in this process include:

  • Ketosynthase (KSα and KSβ): Catalyze the iterative condensation of malonyl-CoA extender units.

  • Acyl Carrier Protein (ACP): Carries the growing polyketide chain.

  • Aromatases and Cyclases: Facilitate the proper folding and cyclization of the polyketide chain to form the characteristic angucycline ring system.

Formation of Aminosugar Moieties

This compound is adorned with two distinct deoxysugars: N,N-dimethylvancosamine and angolosamine. The BGC contains a suite of genes dedicated to their synthesis, including:

  • Glucose-1-phosphate thymidylyltransferase (GTF): Initiates the pathway by converting glucose-1-phosphate to TDP-glucose.

  • Dehydratases, Aminotransferases, and Reductases: Modify the sugar scaffold to produce the final deoxysugar structures.

  • Methyltransferases (Kid4, Kid9, and Kid24): Catalyze the N-methylation steps in the biosynthesis of N,N-dimethylvancosamine and angolosamine.[2]

Sequential C-Glycosylation: The Defining Step

A hallmark of this compound biosynthesis is the attachment of the two aminosugars to the angucycline core via stable C-C bonds, a process catalyzed by C-glycosyltransferases (C-GTs). Gene inactivation studies have revealed a specific sequence of these events:[2]

  • First Glycosylation: The C-glycosyltransferase Kid7 attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone.

  • Second Glycosylation: Subsequently, the C-glycosyltransferase Kid21 transfers an angolosamine moiety to the C8 position of the C10-glycosylated intermediate.

This sequential glycosylation is a critical determinant of this compound's structure and biological activity.

Genetic Regulation of this compound Biosynthesis: An Inferred Model

While the specific regulatory genes for the this compound BGC have not been experimentally characterized in detail, a plausible regulatory network can be inferred based on the well-studied regulation of other antibiotic biosynthesis pathways in Streptomyces. This network likely involves a hierarchical cascade of regulatory proteins.

Pathway-Specific Regulation

The this compound BGC likely contains its own set of pathway-specific regulators that directly control the expression of the biosynthetic genes. Based on the regulation of other angucycline antibiotics, these may include:

  • Streptomyces Antibiotic Regulatory Protein (SARP): These are transcriptional activators commonly found within antibiotic BGCs. A SARP homolog is likely present in or near the this compound cluster, acting as a master switch to turn on the biosynthetic genes in response to specific physiological or environmental signals.

  • LAL-family Regulators: These large ATP-binding regulators of the LuxR family are also known to act as positive regulators of secondary metabolite production.

  • TetR-family Repressors: These regulators typically act as repressors, binding to operator sites in the promoter regions of biosynthetic genes and preventing transcription. Their repressive effect is often alleviated by the binding of a small molecule ligand, which can be an early intermediate of the biosynthetic pathway itself, allowing for a feedback control mechanism.

Global Regulation

The expression of the this compound BGC is also likely under the control of global regulators that respond to broader cellular signals, such as nutrient availability and developmental stage. These global regulators form a complex network that integrates various inputs to coordinate antibiotic production with the overall physiology of the bacterium. Key global regulators in Streptomyces that could influence this compound production include:

  • Crp (cAMP receptor protein): A master regulator of secondary metabolism that can directly bind to the promoter regions of multiple BGCs.

  • WblA: A global regulator that often acts as a repressor of antibiotic biosynthesis.

The interplay between these pathway-specific and global regulators ensures that this compound production is tightly controlled and occurs at the appropriate time during the Streptomyces life cycle.

Quantitative Data on this compound Production

Precise, high-yield production of this compound is a key objective for its potential clinical development. The following tables summarize the available quantitative data from experimental studies.

Table 1: Isolated Yields of this compound and Intermediates from Streptomyces sp. W2061 Mutant Strains

StrainGenotypeCompound IsolatedQuantity Isolated (mg) from 9 L culture
∆Kid21kid21 knockoutMono-C-glycosylated intermediate9.0
∆Kid4kid4 knockoutAglycone compounds2.1 - 6.2
∆Kid7kid7 knockoutAglycone compound4.2

Data extracted from gene inactivation studies, providing a semi-quantitative measure of product accumulation in the absence of downstream enzymatic steps.

Table 2: Comparative Production of Related Angucycline Antibiotics in Streptomyces

AntibioticProducing StrainFermentation ConditionReported Yield
HedamycinStreptomyces griseoruberShake flask cultureNot explicitly quantified
UrdamycinStreptomyces fradiaeShake flask cultureNot explicitly quantified
LandamycinStreptomyces globisporusShake flask cultureNot explicitly quantified

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the study of this compound production in Streptomyces.

Isolation and Cultivation of Streptomyces sp.

Protocol 4.1.1: Isolation from Soil

  • Suspend 1 g of soil in 10 mL of sterile water and vortex vigorously.

  • Prepare serial dilutions of the soil suspension (10⁻¹ to 10⁻⁴).

  • Spread 100 µL of each dilution onto ISP4 agar plates (10 g/L soluble starch, 1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O, 1 g/L NaCl, 2 g/L (NH₄)₂SO₄, 2 g/L CaCO₃, 0.001 g/L FeSO₄·7H₂O, 0.001 g/L MnCl₂·4H₂O, 0.001 g/L ZnSO₄·7H₂O, and 15 g/L agar, pH 7.0–7.4).

  • Incubate the plates at 28-30°C for 7-14 days.

  • Select colonies with the characteristic earthy smell and chalky, filamentous appearance of Streptomyces.

  • Purify the selected colonies by re-streaking on fresh ISP4 plates.

Protocol 4.1.2: Seed Culture Preparation

  • Inoculate a single, well-isolated colony of Streptomyces sp. W2061 into a 50 mL flask containing 10 mL of M2 medium (2 g/L yeast extract, 5 g/L glucose, 25 ml/L glycerol, 4 g/L soytone, 0.03 g/L CaCO₃, pH 7.2).

  • Incubate at 28°C with shaking at 200 rpm for 2 days.

Protocol 4.1.3: Production Culture

  • Transfer the 10 mL seed culture into a 1 L flask containing 300 mL of M2X medium (M2 medium supplemented with 5 g/L MgCO₃).

  • Incubate at 28°C with shaking at 200 rpm for 5-7 days.

Extraction and Purification of this compound

Protocol 4.2.1: Extraction

  • Harvest the production culture and centrifuge to separate the mycelium and supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

Protocol 4.2.2: Purification

  • Resuspend the crude extract in a minimal volume of methanol.

  • Subject the extract to vacuum liquid chromatography (VLC) on a C18 column, eluting with a stepwise gradient of methanol in water.

  • Further purify the this compound-containing fractions using medium-pressure liquid chromatography (MPLC) on a C18 column.

  • Perform final purification by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

Genetic Manipulation: Gene Knockout via Homologous Recombination

Protocol 4.3.1: Construction of the Gene Disruption Vector

  • Amplify two homologous regions (approx. 1-1.5 kb each) flanking the target gene from the genomic DNA of Streptomyces sp. W2061 using PCR.

  • Clone the two homologous fragments on either side of an apramycin or kanamycin resistance cassette in a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139).

  • Transform the resulting construct into E. coli for plasmid propagation and verification.

Protocol 4.3.2: Intergeneric Conjugation

  • Introduce the disruption vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

  • Grow the E. coli donor strain and the recipient Streptomyces sp. W2061 to mid-log phase.

  • Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., ISP4).

  • Incubate at 28°C for 16-20 hours to allow for conjugation.

  • Overlay the plates with an appropriate antibiotic (e.g., apramycin or kanamycin) to select for exconjugants.

Protocol 4.3.3: Screening for Double Crossover Mutants

  • Isolate individual exconjugant colonies and screen for the desired double crossover event by checking for the loss of the vector backbone marker (if applicable) and confirming the gene replacement by PCR using primers flanking the target gene.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key processes involved in this compound production and its study.

Kidamycin_Biosynthesis_Pathway cluster_core Angucycline Core Biosynthesis cluster_sugars Aminosugar Biosynthesis cluster_glycosylation Sequential C-Glycosylation Malonyl-CoA Malonyl-CoA Type II PKS Type II PKS Malonyl-CoA->Type II PKS Polyketide Chain Polyketide Chain Type II PKS->Polyketide Chain Iterative Condensation Angucycline Aglycone Angucycline Aglycone Polyketide Chain->Angucycline Aglycone Aromatization & Cyclization Kid7 (C-GT) Kid7 (C-GT) Angucycline Aglycone->Kid7 (C-GT) Glucose-1-P Glucose-1-P Sugar Precursors Sugar Precursors Glucose-1-P->Sugar Precursors Multiple Steps N,N-dimethylvancosamine N,N-dimethylvancosamine Sugar Precursors->N,N-dimethylvancosamine Angolosamine Angolosamine Sugar Precursors->Angolosamine Methyltransferases (Kid4, Kid9, Kid24) Methyltransferases (Kid4, Kid9, Kid24) Sugar Precursors->Methyltransferases (Kid4, Kid9, Kid24) N,N-dimethylvancosamine->Kid7 (C-GT) Kid21 (C-GT) Kid21 (C-GT) Angolosamine->Kid21 (C-GT) Methyltransferases (Kid4, Kid9, Kid24)->N,N-dimethylvancosamine Methyltransferases (Kid4, Kid9, Kid24)->Angolosamine Mono-glycosylated Intermediate Mono-glycosylated Intermediate Kid7 (C-GT)->Mono-glycosylated Intermediate C10-Glycosylation This compound This compound Kid21 (C-GT)->this compound C8-Glycosylation Mono-glycosylated Intermediate->Kid21 (C-GT) Inferred_Regulatory_Pathway cluster_global Global Regulatory Signals cluster_pathway Pathway-Specific Regulation Nutrient Limitation Nutrient Limitation Global Regulators (e.g., Crp, WblA) Global Regulators (e.g., Crp, WblA) Nutrient Limitation->Global Regulators (e.g., Crp, WblA) Developmental Cues Developmental Cues Developmental Cues->Global Regulators (e.g., Crp, WblA) SARP Activator SARP Activator Global Regulators (e.g., Crp, WblA)->SARP Activator Activation TetR Repressor TetR Repressor Global Regulators (e.g., Crp, WblA)->TetR Repressor Repression/De-repression This compound BGC This compound BGC SARP Activator->this compound BGC [+] TetR Repressor->this compound BGC [-] This compound Production This compound Production This compound BGC->this compound Production Early Intermediate Early Intermediate This compound BGC->Early Intermediate Early Intermediate->TetR Repressor De-repression Experimental_Workflow cluster_strain Strain Development & Production cluster_analysis Analysis of Products Isolation & Cultivation Isolation & Cultivation Genetic Manipulation Genetic Manipulation Isolation & Cultivation->Genetic Manipulation Strain Improvement Fermentation Fermentation Isolation & Cultivation->Fermentation Wild-type Strain Genetic Manipulation->Fermentation Engineered Strain Extraction & Purification Extraction & Purification Fermentation->Extraction & Purification Structural Elucidation Structural Elucidation Extraction & Purification->Structural Elucidation (NMR, MS) Bioactivity Assays Bioactivity Assays Extraction & Purification->Bioactivity Assays (e.g., cytotoxicity) Data Analysis Data Analysis Structural Elucidation->Data Analysis Bioactivity Assays->Data Analysis

References

Discovery and isolation of Kidamycin antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of Kidamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent anthracycline antibiotic belonging to the pluramycin family, a class of compounds known for their significant antitumor and antibacterial activities. First discovered in 1971, this compound is a secondary metabolite produced by Streptomyces species, featuring a complex di-C-glycosylated angucycline core. Its mode of action involves DNA intercalation, leading to the inhibition of nucleic acid synthesis. This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its fermentation, isolation, and purification, and a summary of its physicochemical and biological properties. Furthermore, it outlines the modern understanding of its biosynthetic pathway and includes detailed experimental workflows and diagrams to facilitate further research and development.

Discovery and Producing Organism

This compound was first discovered and reported in 1971 by N. Kanda. The antibiotic was isolated from the fermentation broth of a novel actinomycete strain, No. 2-89, which was collected from a soil sample in Takatsuki-shi, Osaka, Japan. The producing organism was identified as a variant of Streptomyces phaeoverticillatus and was named Streptomyces phaeoverticillatus var. takatsukiensis.[1] Later studies have utilized Streptomyces sp. W2061 as a producing strain for biosynthetic studies.[2] this compound was initially identified as a new antimicrobial and antitumor agent, obtained as orange-red crystals, and was distinguished from other antibiotics like iyomycin B₁ by its distinct melting point and infrared absorption spectrum.[2]

Physicochemical and Spectroscopic Properties

This compound is a complex molecule with a defined chemical structure. Its characterization relies on a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Appearance Orange-red crystals [2]
Molecular Formula C₃₉H₄₈N₂O₉ [3]
Molecular Weight 688.8 g/mol
Melting Point Data reported in primary literature

| Optical Rotation | Chiral molecule; specific value reported in primary literature | |

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Highlights Reference
UV-Vis (Methanol) λmax reported in primary literature. Exhibits absorbance at 254 nm.
Infrared (KBr) Characteristic peaks reported in primary literature.
Mass Spectrometry ESI-MS: [M+H]⁺ at m/z 689. Key fragments observed.

| NMR (¹H & ¹³C) | Detailed assignments available in biosynthetic studies. | |

Isolation and Purification of this compound

The isolation of this compound from fermentation broth is a multi-step process involving cultivation of the producing organism, extraction of the active metabolite, and subsequent chromatographic purification.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. W2061

  • Strain Cultivation: Grow Streptomyces sp. W2061 on an ISP4 agar plate at 28°C for 4 days. The ISP4 medium consists of (g/L): soluble starch (10), K₂HPO₄ (1), MgSO₄·7H₂O (1), NaCl (1), (NH₄)₂SO₄ (2), CaCO₃ (2), and trace elements.

  • Seed Culture: Inoculate a loopful of spores into M2 seed culture medium (g/L): yeast extract (2), glucose (5), glycerol (25 mL/L), soytone (4), CaCO₃ (0.03), at pH 7.2. Incubate for 2 days at 28°C with shaking.

  • Production Culture: Transfer the seed culture (15 mL) into a 1 L flask containing 300 mL of M2X production medium (M2 medium supplemented with 5 g/L MgCO₃). Incubate for 5–7 days at 28°C with shaking.

Protocol 2: Extraction and Purification

  • Solvent Extraction: Extract the culture broth with an equal volume of ethyl acetate. Dry the ethyl acetate layer to obtain the crude extract.

  • Resuspension: Resuspend the dried crude extract in methanol for subsequent analysis and purification.

  • Medium-Pressure Liquid Chromatography (MPLC): Fractionate the crude extract using a reversed-phase C18 column. Elute with a stepwise gradient of methanol in water (e.g., from 20% to 100% methanol).

  • Semipreparative HPLC: Further purify the active fractions using semipreparative reversed-phase HPLC. A typical system utilizes a C18 column (e.g., Waters Atlantis T3, 10 × 250 mm, 5 μm) with a gradient solvent system of acetonitrile in water with 0.05% TFA at a flow rate of approximately 3 mL/min. Monitor the elution profile using a UV detector at 254 nm.

Visualization of Workflows

G cluster_0 Discovery & Fermentation cluster_1 Extraction & Purification cluster_2 Analysis & Characterization Soil Soil Sample Collection (Takatsuki-shi, Japan) Isolate Isolate Streptomyces phaeoverticillatus Soil->Isolate Ferment Seed & Production Culture Fermentation Isolate->Ferment Broth Culture Broth Ferment->Broth Extract Ethyl Acetate Extraction Broth->Extract MPLC MPLC (C18 Column) Extract->MPLC HPLC Semiprep HPLC MPLC->HPLC Pure Pure this compound HPLC->Pure Analysis Spectroscopic Analysis (NMR, MS, UV, IR) Pure->Analysis Bioassay Biological Activity (MIC, Cytotoxicity) Pure->Bioassay

Fig. 1: Overall workflow from discovery to characterization.

G Broth Fermentation Broth (7 days, 28°C) Centrifuge Centrifugation Broth->Centrifuge Supernatant Supernatant + Mycelium Centrifuge->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Crude Crude Extract (Dried) Extraction->Crude MPLC MPLC Purification (Reversed-Phase C18) Gradient: H2O/MeOH Crude->MPLC Fractions Active Fractions MPLC->Fractions HPLC Semipreparative HPLC (Reversed-Phase C18) Gradient: H2O/ACN + TFA Fractions->HPLC Pure Pure this compound Crystals HPLC->Pure

Fig. 2: Detailed workflow for this compound isolation and purification.

Biosynthesis of this compound

This compound features an angucycline core synthesized by a Type II polyketide synthase (PKS) system and a side chain from a Type I PKS. The complexity of the molecule arises from the sequential C-glycosylation of two distinct deoxysugar moieties: N,N-dimethylvancosamine and angolosamine. The biosynthetic gene cluster (BGC) for this compound (kid) has been identified in Streptomyces sp. W2061.

The glycosylation occurs in a specific order:

  • First Glycosylation: The glycosyltransferase Kid7 attaches an N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone (kidamycinone).

  • Second Glycosylation: The glycosyltransferase Kid21 then transfers an angolosamine moiety to the C8 position of the mono-glycosylated intermediate.

Additionally, three methyltransferases, Kid4 , Kid9 , and Kid24 , are crucial for the biosynthesis of these aminosugar moieties.

G Aglycone Kidamycinone (Angucycline Aglycone) Kid7 Kid7 (C-Glycosyltransferase) Aglycone->Kid7 Sugar1_pre dTDP-N,N-dimethyl- vancosamine Sugar1_pre->Kid7 Mono C10-Monoglycoside Intermediate Kid21 Kid21 (C-Glycosyltransferase) Mono->Kid21 Sugar2_pre dTDP-angolosamine Sugar2_pre->Kid21 This compound This compound Kid7->Mono Attachment at C10 Kid21->this compound Attachment at C8

Fig. 3: Sequential C-glycosylation steps in this compound biosynthesis.

Biological Activity

This compound demonstrates potent biological activity against both bacteria and cancer cell lines. Its primary utility has been explored in oncology, but its antibacterial properties are also significant.

Antibacterial Activity

This compound shows high efficacy against Gram-positive bacteria. The specific minimum inhibitory concentrations (MICs) were determined in the original discovery studies.

Table 3: Antibacterial Spectrum of this compound

Bacterial Strain Type Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus Gram-positive Data reported in primary literature
Bacillus subtilis Gram-positive Data reported in primary literature
Escherichia coli Gram-negative Inactive / High MIC

| Pseudomonas aeruginosa | Gram-negative | Inactive / High MIC |

Antitumor Activity

In early clinical trials and experimental models, this compound was effective against several cancer types, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma. More recent studies have highlighted its selective activity against the MDA-MB-231 triple-negative breast cancer cell line, making it a compound of interest for modern oncology research.

Mode of Action

This compound belongs to the pluramycin family of antibiotics, which are known to act as DNA-intercalating agents. The planar anthraquinone-derived core of the molecule inserts into the minor groove of the DNA double helix. This interaction is further stabilized by the two sugar moieties, which play a crucial role in the binding affinity and sequence specificity. This binding physically obstructs the processes of DNA replication and transcription, ultimately leading to cell death. This mechanism underpins both its antibacterial and cytotoxic effects.

Conclusion

This compound remains a scientifically significant natural product more than five decades after its initial discovery. Its complex structure, potent biological activity, and unique biosynthetic pathway involving sequential C-glycosylation make it a valuable subject for research in medicinal chemistry, drug development, and synthetic biology. The detailed protocols and workflows provided in this guide offer a foundation for researchers aiming to re-isolate, derivatize, or engineer the biosynthesis of this important antibiotic. Future work may focus on generating novel analogues with improved therapeutic indices through synthetic modification or biosynthetic engineering of the glycosylation steps.

References

Kidamycin: A Technical Guide on its Chemical Structure and Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin is a member of the pluramycin family of antibiotics, a class of natural products known for their potent antitumor activity.[1] First isolated from a strain of Streptomyces, this compound has demonstrated significant efficacy against Gram-positive bacteria and various cancer models, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma.[1] Its mechanism of action involves the intercalation into DNA, making it a subject of interest for the development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound possesses a complex chemical architecture, featuring a polycyclic angucycline core. This core structure is substituted with two distinct aminosugar moieties, angolosamine and N,N-dimethylvancosamine, which are attached via unusual C-glycosidic bonds.[2] The presence of a 2-butenyl residue at the C2 position further characterizes its unique structure.[2]

Physicochemical Data
PropertyValueSource
Molecular Formula C₃₉H₄₈N₂O₉PubChem[3]
Molecular Weight 688.8 g/mol PubChem
IUPAC Name 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trionePubChem
CAS Number 11072-82-5PubChem
Synonyms Rubiflavin B, NSC-143094PubChem
XLogP3 4.3PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 6PubChem

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its ability to intercalate into the minor groove of DNA. This interaction is mediated by its sugar moieties and leads to direct alkylation of guanine residues in the major groove in a sequence-specific manner. This DNA binding activity disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity. While this compound is known to be selectively active against the triple-negative breast cancer cell line MDA-MB-231, specific IC50 values are not consistently reported in the available literature.

Signaling Pathways

The DNA damage induced by this compound is expected to trigger cellular stress responses, including the DNA Damage Response (DDR) and apoptotic pathways.

DNA_Damage_Response This compound This compound DNA Cellular DNA This compound->DNA Intercalates DNA_Damage DNA Intercalation & Alkylation This compound->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

This compound's Mechanism of Action.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

This protocol is based on methodologies described for the isolation of this compound and its derivatives.

  • Fermentation: Streptomyces sp. W2061 and its mutant strains are grown in ISP4 plates at 28°C for 4 days. They are then inoculated into a seed culture medium (M2 medium) and incubated for 2 days at 28°C. The seed culture is subsequently transferred to a larger flask containing M2X medium for 5-7 days of incubation.

  • Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic layer is collected and dried. The resulting crude extract is resuspended in methanol.

  • Chromatographic Purification:

    • Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using reversed-phase C18 VLC with a stepwise gradient of methanol in water.

    • Medium-Pressure Liquid Chromatography (MPLC): Fractions containing this compound are further purified on a C18 reversed-phase column using a stepwise gradient of methanol in water.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative HPLC on a C18 column with a gradient of acetonitrile in water containing 0.05% trifluoroacetic acid.

  • Analysis: The purity and identity of this compound are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, COSY, and HMBC).

Isolation_Workflow Fermentation Streptomyces Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction VLC Reversed-Phase C18 VLC Extraction->VLC MPLC Reversed-Phase C18 MPLC VLC->MPLC HPLC Semi-preparative C18 HPLC MPLC->HPLC Analysis LC-MS & NMR Analysis HPLC->Analysis

This compound Isolation Workflow.
Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line such as MDA-MB-231.

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay is used to determine the DNA intercalating ability of this compound.

  • Preparation of DNA Solution: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

  • Ethidium Bromide Binding: Add ethidium bromide (EtBr) to the ctDNA solution and incubate to allow for the formation of the DNA-EtBr complex, which exhibits strong fluorescence.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer.

  • Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex solution.

  • Fluorescence Quenching: After each addition of this compound, measure the fluorescence intensity. Intercalation of this compound into the DNA will displace the EtBr, leading to a quenching of the fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration to determine the extent of DNA binding.

Conclusion

This compound remains a compelling natural product with significant potential for development as an anticancer agent. Its unique chemical structure and mechanism of action as a DNA intercalator provide a strong foundation for further investigation. While some specific physicochemical data require further experimental determination, the information presented in this guide offers a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. The provided experimental protocols can be adapted to further characterize its biological activity and elucidate its effects on cellular signaling pathways.

References

Biosynthesis of Kidamycin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of antitumor antibiotics, possesses a complex angucycline core structure adorned with two unique deoxysugar moieties, N,N-dimethylvancosamine and anglosamine, attached via rare C-glycosidic bonds.[1][2] These sugar residues are crucial for its biological activity, which involves DNA intercalation and alkylation.[2] This technical guide provides an in-depth exploration of the biosynthesis of this compound and its analogs, focusing on the genetic and enzymatic machinery responsible for its assembly. We will delve into the biosynthetic gene cluster, the functions of key enzymes, and the sequential nature of the glycosylation steps. Furthermore, this guide presents quantitative data on the production of biosynthetic intermediates and details the experimental protocols for key genetic and analytical techniques employed in the study of this compound biosynthesis.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (kid) identified in Streptomyces sp. W2061.[1][2] This BGC is approximately 60 kb in length and contains 59 open reading frames (ORFs). Bioinformatic analysis reveals a high degree of similarity (87%) in content and organization to the hedamycin BGC from Streptomyces griseoruber. The kid cluster harbors genes responsible for the synthesis of the polyketide backbone, the two deoxysugars, and the subsequent tailoring reactions.

The key components of the kid BGC are:

  • Polyketide Synthase (PKS) Genes (Kid12–20): These genes encode a hybrid type I/type II PKS system responsible for the assembly of the angucycline core. The disruption of the ketosynthase α gene, kid19, completely abolishes the production of this compound and its related aglycones, confirming the essential role of this PKS system.

  • Deoxysugar Biosynthesis Genes (Kid4-9 and Kid21-28): A significant portion of the BGC is dedicated to the synthesis of the nucleotidyl-activated forms of N,N-dimethylvancosamine and anglosamine.

  • Glycosyltransferase Genes (Kid7 and Kid21): These two genes encode the C-glycosyltransferases that attach the sugar moieties to the angucycline aglycone.

  • Methyltransferase Genes (Kid4, Kid9, and Kid24): These three methyltransferases are involved in the biosynthesis of the two amino-deoxysugars.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the formation of the aglycone, the synthesis of the deoxysugars, and two sequential C-glycosylation events.

Assembly of the Angucycline Core

The angucycline core of this compound, known as kidamycinone, is assembled by the hybrid type I/type II PKS machinery. This process is initiated with a starter unit and extended through multiple rounds of condensation with malonyl-CoA extender units, followed by cyclization and aromatization reactions to form the characteristic tetracyclic structure.

Biosynthesis of Deoxysugars

The BGC contains a suite of enzymes dedicated to the synthesis of TDP-N,N-dimethylvancosamine and TDP-anglosamine from primary metabolites. This involves a series of enzymatic reactions including amination, methylation, and epimerization. The three methyltransferases, Kid4, Kid9, and Kid24, have been shown to be essential for the biosynthesis of these sugar moieties.

Sequential Di-C-Glycosylation

A key feature of this compound biosynthesis is the sequential attachment of the two deoxysugars to the kidamycinone core via C-glycosidic bonds. This process is catalyzed by two specific C-glycosyltransferases, Kid7 and Kid21.

Gene inactivation studies have revealed the precise order of these glycosylation events:

  • First Glycosylation by Kid7: The C-glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the kidamycinone aglycone. Disruption of the kid7 gene results in the accumulation of various aglycones, including kidamycinone and rubiflavinone C-1, but no glycosylated products are formed.

  • Second Glycosylation by Kid21: Following the action of Kid7, the C-glycosyltransferase Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate. Inactivation of the kid21 gene leads to the accumulation of a mono-glycosylated compound, C10-N,N-dimethylvancosaminyl-kidamycinone, and the absence of fully formed this compound.

This sequential di-C-glycosylation is a crucial step in the biosynthesis of this compound and highlights the specificity of the involved glycosyltransferases.

Quantitative Data on Biosynthetic Intermediates

Gene disruption experiments in Streptomyces sp. W2061 have led to the isolation and quantification of various biosynthetic intermediates and shunt products. The following table summarizes the isolated yields of these compounds from large-scale fermentations (9 L) of the respective mutant strains.

Mutant StrainCompound IsolatedStructureIsolated Yield (mg)
Δkid21C10-N,N-dimethylvancosaminyl-kidamycinone (7)Mono-glycosylated intermediate9.0
Δkid4Rubiflavinone C-1 (3)Aglycone2.1
Saptomycin F (5)Aglycone4.2
Kidamycinone (6)Aglycone6.2
Δkid7Epoxykidamycinone (4)Aglycone4.2

Data extracted from Lee et al., 2022.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis.

Gene Disruption in Streptomyces sp. W2061

The generation of knockout mutants is a fundamental technique for elucidating gene function in biosynthetic pathways. The following protocol outlines the general steps for gene disruption in Streptomyces sp. W2061 using a homologous recombination approach with a kanamycin resistance cassette.

Materials:

  • Streptomyces sp. W2061 wild-type strain

  • E. coli strain for plasmid construction

  • pKC1139-based disruption vector

  • Kanamycin resistance cassette (e.g., from pFD-NEO-S)

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents and primers for amplifying homologous arms and for mutant verification

  • Appropriate Streptomyces growth media (e.g., M2, M2X, ISP4)

  • Antibiotics (apramycin, kanamycin, chloramphenicol)

Procedure:

  • Construction of the Disruption Vector:

    • Amplify by PCR two homologous regions (approx. 1-1.5 kb each) flanking the target gene from the genomic DNA of Streptomyces sp. W2061.

    • Clone the kanamycin resistance cassette between the two homologous arms into a suitable vector.

    • Subclone the entire construct (homologous arm - resistance cassette - homologous arm) into the E. coli-Streptomyces shuttle vector pKC1139.

    • Verify the final construct by restriction digestion and sequencing.

  • Intergeneric Conjugation:

    • Introduce the disruption vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and Streptomyces sp. W2061 on a suitable agar medium (e.g., ISP4).

    • Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for the plasmid).

  • Selection of Double Crossover Mutants:

    • Subculture the exconjugants on a medium containing kanamycin to select for single crossover events.

    • To select for double crossover events, screen the kanamycin-resistant colonies for the loss of the vector backbone marker (e.g., apramycin resistance). This can be achieved by replica plating onto plates with and without apramycin.

    • Double crossover mutants will be kanamycin-resistant and apramycin-sensitive.

  • Verification of Mutants:

    • Confirm the correct gene replacement by PCR using primers flanking the target gene region. The PCR product from the mutant should be larger than the wild-type product due to the insertion of the resistance cassette.

    • Further verification can be performed by Southern blot analysis.

Fermentation and Metabolite Extraction

Procedure:

  • Inoculate a seed culture of the desired Streptomyces strain in M2 medium and incubate for 2 days.

  • Transfer the seed culture to a larger volume of M2X production medium.

  • Incubate the production culture for 4-7 days at 28°C with shaking.

  • Extract the culture broth with an equal volume of ethyl acetate.

  • Dry the ethyl acetate extract and resuspend the residue in methanol for analysis.

HPLC-MS Analysis of Metabolites

Instrumentation:

  • Thermo U3000-LTQ XL ion trap mass spectrometer with an ESI source.

  • Waters HSS T3 C18 column (2.1 × 150 mm; 2.5 μm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 ml/min.

  • Gradient: 5–100% B over 15 minutes, followed by 5 minutes at 100% B.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Spray Voltage: +5 kV.

  • Capillary Temperature: 275°C.

  • Sheath Gas: 35 (arbitrary units).

  • Auxiliary Gas: 5 (arbitrary units).

Visualizations of Biosynthetic Pathways and Workflows

This compound Biosynthetic Pathway

Kidamycin_Biosynthesis PKS Hybrid Type I/II PKS (Kid12-20) Aglycone Kidamycinone (Aglycone) PKS->Aglycone Polyketide assembly Mono_Glycoside C10-N,N-dimethylvancosaminyl- kidamycinone Aglycone->Mono_Glycoside First Glycosylation (C10) Sugar1_Precursors Primary Metabolites Sugar1_Enzymes1 Sugar1_Enzymes1 Sugar1_Precursors->Sugar1_Enzymes1 Sugar1 TDP-N,N-dimethyl- vancosamine GT1 Kid7 (C-Glycosyltransferase) Sugar1->GT1 Sugar2_Precursors Primary Metabolites Sugar_Enzymes2 Sugar Biosynthesis (other kid genes) Sugar2_Precursors->Sugar_Enzymes2 Sugar2 TDP-anglosamine GT2 Kid21 (C-Glycosyltransferase) Sugar2->GT2 Di_Glycoside This compound Mono_Glycoside->Di_Glycoside Second Glycosylation (C8) Sugar_Enzymes1 Sugar Biosynthesis (Kid4, Kid9, Kid24, etc.) Sugar_Enzymes2->Sugar2 GT1->Mono_Glycoside GT2->Di_Glycoside Sugar1_Enzymes1->Sugar1

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Disruption

Gene_Disruption_Workflow Start Start: Identify Target Gene Construct Construct Disruption Vector (pKC1139-based) Start->Construct Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Construct->Conjugation Selection1 Select for Single Crossover (Kanamycin Resistance) Conjugation->Selection1 Selection2 Screen for Double Crossover (Loss of Vector Marker) Selection1->Selection2 Verification Verify Mutant by PCR and/or Southern Blot Selection2->Verification Analysis Fermentation and Metabolite Analysis (HPLC-MS) Verification->Analysis End End: Characterize Mutant Phenotype Analysis->End

Caption: Workflow for gene disruption in Streptomyces.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided significant insights into the assembly of this complex natural product. The identification of the sequential di-C-glycosylation mechanism opens up avenues for the chemoenzymatic synthesis of novel this compound analogs with potentially improved therapeutic properties. The generation of mutant strains accumulating various biosynthetic intermediates provides a valuable platform for precursor-directed biosynthesis and mutasynthesis approaches.

Future research in this area could focus on several key aspects:

  • Enzyme Kinetics and Structural Biology: Detailed kinetic characterization and structural elucidation of the C-glycosyltransferases Kid7 and Kid21 would provide a deeper understanding of their substrate specificity and catalytic mechanism, aiding in their engineering for the synthesis of novel glycosides.

  • Regulatory Mechanisms: The identification and characterization of the regulatory elements controlling the expression of the kid gene cluster would be crucial for enhancing the production of this compound and for activating its biosynthesis under different conditions.

  • Heterologous Expression: The expression of the kid BGC in a heterologous host could facilitate the production of this compound and its analogs in a more genetically tractable and higher-yielding strain.

This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, offering a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology. The detailed methodologies and data presented herein are intended to facilitate further research and the development of novel antitumor agents based on the this compound scaffold.

References

Unraveling the Genetic Blueprint of Kidamycin: A Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kidamycin biosynthetic gene cluster (BGC), a crucial resource for understanding and manipulating the production of this potent antitumor antibiotic. This compound, a member of the pluramycin family of angucycline antibiotics, exhibits significant biological activity, making its biosynthetic pathway a subject of intense research for the development of novel therapeutic agents. This document outlines the genetic organization of the this compound BGC, details the functions of its constituent genes, presents key experimental protocols for its study, and visualizes the intricate molecular processes involved in its biosynthesis and regulation.

Data Presentation: The this compound Biosynthetic Gene Cluster of Streptomyces sp. W2061

The this compound biosynthetic gene cluster from Streptomyces sp. W2061 is a contiguous stretch of DNA encoding all the necessary enzymatic machinery for the synthesis of the this compound molecule.[1][2] The cluster is responsible for the production of the angucycline core, the biosynthesis of two distinct deoxysugar moieties, N,N-dimethylvancosamine and anglosamine, and their subsequent attachment to the core structure via C-glycosidic bonds.[1][2][3] The organization of the this compound BGC shares similarities with the hedamycin BGC. Below is a comprehensive summary of the open reading frames (ORFs) within the this compound BGC and their putative functions, compiled from the annotation of the sequenced cluster.

Gene NameProposed FunctionCategory
kid1Hypothetical proteinOther
kid2Hypothetical proteinOther
kid3Hypothetical proteinOther
kid4MethyltransferaseDeoxysugar Biosynthesis
kid5NDP-sugar epimerase/dehydrataseDeoxysugar Biosynthesis
kid6NDP-hexose 2,3-dehydrataseDeoxysugar Biosynthesis
kid7C-glycosyltransferase (N,N-dimethylvancosamine)Glycosylation
kid8AminotransferaseDeoxysugar Biosynthesis
kid9MethyltransferaseDeoxysugar Biosynthesis
kid10Hypothetical proteinOther
kid11Transcriptional regulatorRegulation
kid12OxidoreductasePolyketide Chain Tailoring
kid13Acyl-CoA dehydrogenasePolyketide Chain Tailoring
kid14Enoyl-CoA hydratase/isomerasePolyketide Chain Tailoring
kid15Aromatase/cyclasePolyketide Chain Tailoring
kid15-1Aromatase/cyclasePolyketide Chain Tailoring
kid16Acyl carrier protein (ACP)Type II PKS
kid17HydroxylasePolyketide Chain Tailoring
kid18Chain length factor (CLF)Type II PKS
kid19Ketosynthase α (KSα)Type II PKS
kid19-1Ketosynthase β (KSβ)Type II PKS
kid20Ketoreductase (KR)Type II PKS
kid21C-glycosyltransferase (anglosamine)Glycosylation
kid22NDP-glucose synthaseDeoxysugar Biosynthesis
kid23NDP-sugar 4-ketoreductaseDeoxysugar Biosynthesis
kid24MethyltransferaseDeoxysugar Biosynthesis
kid25TransporterTransport
kid26NDP-sugar aminotransferaseDeoxysugar Biosynthesis
kid27OxygenasePolyketide Chain Tailoring
kid28NDP-sugar dehydrataseDeoxysugar Biosynthesis

Experimental Protocols

The analysis of the this compound BGC involves a series of molecular genetics and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Inactivation via Homologous Recombination

This protocol is used to create targeted gene knockouts within the this compound BGC to elucidate gene function.

  • Vector Construction:

    • Amplify ~1.5-2.0 kb DNA fragments corresponding to the upstream (left arm) and downstream (right arm) regions of the target gene from Streptomyces sp. W2061 genomic DNA using high-fidelity PCR.

    • Clone the left and right arms into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV). The vector should also contain a counter-selectable marker if a two-step recombination strategy is planned.

    • Verify the construct by restriction digestion and Sanger sequencing.

  • Conjugation and Recombination:

    • Transform the constructed vector into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient Streptomyces sp. W2061 to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) for conjugation.

    • Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for Streptomyces with the integrated plasmid).

    • Incubate until colonies appear.

  • Screening for Double Crossover Mutants:

    • Patch the resulting exconjugants onto media with and without the antibiotic used for selection of the plasmid backbone (if applicable). Colonies that are sensitive to the backbone antibiotic but resistant to the cassette antibiotic are potential double crossover mutants.

    • Confirm the gene replacement by PCR using primers flanking the target gene and internal to the resistance cassette.

    • Further verification can be performed by Southern blot analysis.

Heterologous Expression of the this compound BGC

This protocol allows for the production of this compound in a well-characterized host strain, which can be useful for improving titers or for pathway engineering.

  • Cloning the BGC:

    • Isolate high-molecular-weight genomic DNA from Streptomyces sp. W2061.

    • Construct a cosmid or BAC library of the genomic DNA.

    • Screen the library by PCR using primers designed from the known sequences of the this compound BGC to identify clones containing the entire cluster.

  • Host Strain and Transformation:

    • Choose a suitable heterologous host, typically a Streptomyces strain that is genetically tractable and has a clean secondary metabolite profile (e.g., Streptomyces coelicolor M1152).

    • Introduce the cosmid/BAC containing the this compound BGC into the chosen host strain via conjugation or protoplast transformation.

  • Analysis of Metabolite Production:

    • Cultivate the heterologous host strain under various fermentation conditions.

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC and LC-MS to detect the production of this compound and related intermediates by comparing with authentic standards.

Metabolite Analysis by LC-MS and NMR

This protocol is essential for identifying and structurally elucidating this compound and its derivatives from wild-type and mutant strains.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare crude extracts of the Streptomyces cultures.

    • Inject the extracts onto a C18 reverse-phase HPLC column.

    • Elute the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

    • Couple the HPLC to a mass spectrometer (e.g., ESI-QTOF) to obtain high-resolution mass data and fragmentation patterns of the eluting compounds.

    • Identify this compound and its analogs by comparing their retention times and mass spectra with those of authentic standards and by analyzing the high-resolution mass data to determine their elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purify the compounds of interest from the crude extracts using preparative or semi-preparative HPLC.

    • Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer.

    • Elucidate the chemical structure of the purified compounds by detailed analysis of the NMR data.

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize key aspects of this compound biosynthesis and its analysis.

kidamycin_biosynthesis cluster_pks Type II PKS cluster_deoxysugar1 N,N-dimethylvancosamine Biosynthesis cluster_deoxysugar2 Anglosamine Biosynthesis pks_enzymes Kid16 (ACP) Kid18 (CLF) Kid19 (KSα/β) Kid20 (KR) aglycone_core Angucycline Aglycone Core pks_enzymes->aglycone_core Polyketide synthesis & cyclization mono_glycosylated Mono-C-glycosylated Intermediate aglycone_core->mono_glycosylated Kid7 (C-GT) + NDP-N,N-dimethylvancosamine glucose1p Glucose-1-phosphate ndp_glucose1 NDP-Glucose glucose1p->ndp_glucose1 ndp_deoxysugar1_intermediate NDP-4-keto-6-deoxy-glucose ndp_glucose1->ndp_deoxysugar1_intermediate Kid22, Kid28 ndp_vancosamine NDP-N,N-dimethylvancosamine ndp_deoxysugar1_intermediate->ndp_vancosamine deoxysugar1_enzymes deoxysugar1_enzymes Kid5, Kid6, Kid8 methyltransferases1 Kid4, Kid9 glucose2p Glucose-1-phosphate ndp_glucose2 NDP-Glucose glucose2p->ndp_glucose2 ndp_deoxysugar2_intermediate NDP-4-keto-6-deoxy-glucose ndp_glucose2->ndp_deoxysugar2_intermediate Kid22, Kid28 ndp_anglosamine NDP-Anglosamine ndp_deoxysugar2_intermediate->ndp_anglosamine deoxysugar2_enzymes deoxysugar2_enzymes Kid23, Kid26 methyltransferase2 Kid24 This compound This compound mono_glycosylated->this compound Kid21 (C-GT) + NDP-Anglosamine

Caption: Proposed biosynthetic pathway of this compound.

experimental_workflow start Start: Identify Putative BGC bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) start->bioinformatics gene_inactivation Gene Inactivation (Homologous Recombination) bioinformatics->gene_inactivation heterologous_expression Heterologous Expression (e.g., in S. coelicolor) bioinformatics->heterologous_expression fermentation Fermentation & Metabolite Extraction gene_inactivation->fermentation heterologous_expression->fermentation analysis Metabolite Analysis (HPLC, LC-MS) fermentation->analysis structure_elucidation Structure Elucidation (NMR) analysis->structure_elucidation end Elucidated Biosynthetic Pathway structure_elucidation->end

Caption: General experimental workflow for BGC analysis.

streptomyces_regulation cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Cascade nutrient_limitation Nutrient Limitation (Phosphate, Nitrogen, Carbon) pleiotropic_regulators Pleiotropic Regulators (e.g., AfsR, AdpA) nutrient_limitation->pleiotropic_regulators ph_stress pH & Oxidative Stress ph_stress->pleiotropic_regulators quorum_sensing Quorum Sensing (e.g., γ-butyrolactones) quorum_sensing->pleiotropic_regulators pathway_specific_regulators Pathway-Specific Regulators (e.g., SARPs like Kid11) pleiotropic_regulators->pathway_specific_regulators bgc This compound Biosynthetic Gene Cluster (kid) pathway_specific_regulators->bgc Activation/Repression kidamycin_production This compound Production bgc->kidamycin_production

Caption: Generalized signaling pathways in Streptomyces.

References

An In-depth Technical Guide on the Mechanism of Action of Kidamycin on DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of antitumor antibiotics, exerts its cytotoxic effects through a multi-step interaction with DNA. This technical guide delineates the current understanding of this compound's mechanism of action, focusing on its DNA binding, alkylation, and induction of DNA damage. Drawing on data from studies of this compound and its close structural analogs, this document provides a comprehensive overview for researchers in oncology drug development. The core mechanism involves the intercalation of this compound's planar chromophore into the DNA minor groove, a process guided by its sugar moieties. This initial binding event is followed by the covalent alkylation of guanine bases within the major groove, leading to DNA strand scission and the inhibition of crucial cellular processes such as DNA replication and transcription.

Introduction

This compound is a naturally occurring antibiotic with potent antitumor properties.[1][2][3] It belongs to the pluramycin class of compounds, which are characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core structure.[2] The biological activity of these compounds is intrinsically linked to their ability to interact with and modify cellular DNA.[1] This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action on DNA, consolidating available data and outlining key experimental methodologies for its study.

Core Mechanism of Action: A Two-Step Process

The interaction of this compound with DNA is a sophisticated, two-step process involving non-covalent intercalation followed by covalent alkylation. This dual mechanism contributes to its high affinity and sequence-selective binding to DNA.

Step 1: DNA Intercalation

The planar aromatic chromophore of this compound inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction is stabilized by the aminosugar residues of the this compound molecule, which play a crucial role in sequence recognition and positioning of the drug within the DNA minor groove.

Step 2: Guanine Alkylation

Following intercalation, the reactive epoxide group on the this compound molecule covalently binds to the N7 position of guanine residues in the major groove of the DNA. This alkylation event is highly sequence-dependent. Studies on closely related pluramycin antibiotics, such as hedamycin and DC92-B, have shown a preference for guanine residues within specific sequences, particularly 5'-CGT and 5'-TGT. Another analog, kapurimycin A3, exhibits high selectivity for the 5' guanine in a 5'GG3' sequence, suggesting that the precise sequence preference can be influenced by the specific stereochemistry of the antibiotic. This targeted alkylation leads to distortion of the DNA helix and the formation of DNA adducts, which are recognized by cellular repair machinery and can trigger downstream signaling pathways leading to cell death.

Consequential DNA Damage

The covalent modification of DNA by this compound results in significant DNA damage, primarily through two mechanisms:

  • Single-Strand Scission: Acetyl this compound has been observed to cause single-strand breaks in DNA. This cleavage is a direct consequence of the instability of the DNA backbone following guanine alkylation.

Quantitative Analysis of this compound-DNA Interaction

Precise quantitative data on the binding affinity and thermodynamic parameters of this compound's interaction with DNA are limited in the published literature. However, studies on related pluramycin antibiotics provide a valuable frame of reference.

ParameterValue (for related Pluramycins)MethodReference
Binding Constant (Kb) 1.2 (±0.3) × 105 M−1 (for Mithramycin)UV Melting Studies
DNA Melting Temperature (ΔTm) Stabilizes the double helix by raising the Tm (Altromycin B)UV-thermal denaturation
Topoisomerase II Inhibition (IC50) 7.01 ± 0.53 µM (for a pluramycin analog)MTT Assay

Note: The provided values are for related pluramycin antibiotics and serve as an estimate for this compound's properties. Further experimental validation is required for this compound itself.

Experimental Protocols

A variety of biophysical and biochemical techniques can be employed to investigate the mechanism of action of this compound on DNA. Detailed protocols for these assays are provided below.

DNA Footprinting Assay (DNase I)

This technique is used to identify the specific DNA sequences where this compound binds and protects the DNA from enzymatic cleavage.

Protocol adapted from studies on Altromycin E:

  • DNA Probe Preparation:

    • A DNA fragment of interest (100-200 bp) containing potential binding sites is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

    • The labeled probe is purified by gel electrophoresis.

  • Binding Reaction:

    • The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) to allow binding to reach equilibrium.

    • Control reactions without this compound are included.

  • DNase I Digestion:

    • The this compound-DNA complexes are subjected to limited digestion with DNase I. The concentration of DNase I and the digestion time are optimized to achieve, on average, one cleavage per DNA molecule.

  • Reaction Termination and Analysis:

    • The digestion is stopped by the addition of a stop solution (e.g., containing EDTA).

    • The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

    • The gel is visualized by autoradiography (for radioactive probes) or fluorescence imaging. The "footprint," a region of protection from cleavage, indicates the binding site of this compound.

UV-Visible (UV-Vis) Spectrophotometric Titration

This method is used to determine the binding constant (Kb) of this compound to DNA by monitoring changes in the absorbance spectrum upon complex formation.

General Protocol:

  • Sample Preparation:

    • Solutions of this compound and calf thymus DNA (ctDNA) of known concentrations are prepared in a suitable buffer (e.g., Tris-HCl buffer).

  • Titration:

    • A fixed concentration of this compound is titrated with increasing concentrations of ctDNA.

    • The UV-Vis absorption spectrum is recorded after each addition of DNA.

  • Data Analysis:

    • Changes in the absorbance (hypochromicity or hyperchromicity) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) are monitored.

    • The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or by using a Scatchard plot.

Fluorescence Quenching Assay

This technique can be used to study the binding of this compound to DNA by observing the quenching of its intrinsic fluorescence or the displacement of a fluorescent DNA probe.

Competitive Binding Assay with Ethidium Bromide (EtBr):

  • Sample Preparation:

    • A solution containing a fixed concentration of ctDNA and the intercalating dye Ethidium Bromide (EtBr) is prepared in a suitable buffer.

  • Titration:

    • The fluorescence of the DNA-EtBr complex is measured.

    • This compound is incrementally added to the solution, and the fluorescence is recorded after each addition.

  • Data Analysis:

    • The quenching of EtBr fluorescence upon the addition of this compound indicates that this compound is displacing EtBr from the DNA.

    • The binding constant of this compound can be determined from the degree of quenching.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon binding to this compound.

General Protocol:

  • Sample Preparation:

    • Solutions of DNA and this compound are prepared in a suitable buffer.

  • Spectral Measurement:

    • The CD spectrum of DNA alone is recorded.

    • This compound is added to the DNA solution, and the CD spectrum of the complex is recorded.

  • Data Analysis:

    • Changes in the CD spectrum, such as shifts in the positive and negative bands, indicate alterations in the DNA secondary structure (e.g., a B-to-A form transition) upon this compound binding.

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound-Induced DNA Damage

Kidamycin_DNA_Damage_Pathway cluster_0 Cellular Environment cluster_1 DNA Interaction cluster_2 Cellular Consequences This compound This compound DNA_Intercalation DNA Intercalation (Minor Groove) This compound->DNA_Intercalation Non-covalent binding Guanine_Alkylation Guanine Alkylation (Major Groove, N7) DNA_Intercalation->Guanine_Alkylation Conformational change DNA_Adduct This compound-DNA Adduct Guanine_Alkylation->DNA_Adduct Strand_Scission Single-Strand Scission DNA_Adduct->Strand_Scission Replication_Inhibition Inhibition of Replication/Transcription DNA_Adduct->Replication_Inhibition Apoptosis Apoptosis Strand_Scission->Apoptosis Replication_Inhibition->Apoptosis

Caption: this compound's mechanism of action on DNA, leading to apoptosis.

Experimental Workflow for DNA Footprinting

DNA_Footprinting_Workflow Start Start: Labeled DNA Probe Incubate Incubate with this compound (Varying Concentrations) Start->Incubate Digest Limited DNase I Digestion Incubate->Digest Stop Stop Reaction Digest->Stop Separate Denaturing Gel Electrophoresis Stop->Separate Visualize Visualize (Autoradiography/ Fluorescence Imaging) Separate->Visualize Analyze Analyze Footprint (Identify Binding Site) Visualize->Analyze

Caption: Workflow for identifying this compound's DNA binding site via DNase I footprinting.

Logical Relationship of this compound's DNA Interaction

Kidamycin_Interaction_Logic This compound This compound Intercalation Intercalation (Planar Chromophore) This compound->Intercalation DNA DNA Double Helix DNA->Intercalation Alkylation Alkylation (Epoxide Group) Intercalation->Alkylation positions Guanine Guanine (N7) Alkylation->Guanine targets DNA_Damage DNA Damage Guanine->DNA_Damage

Caption: Logical flow of this compound's interaction with DNA leading to damage.

Conclusion

This compound's mechanism of action on DNA is a complex interplay of non-covalent and covalent interactions, culminating in significant DNA damage and cell death. While the general principles of its action are understood through the study of the broader pluramycin family, a detailed quantitative characterization of this compound itself remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific binding affinities, sequence preferences, and cellular consequences of this potent antitumor agent. A deeper understanding of these molecular details will be instrumental in the development of next-generation cancer therapeutics with improved efficacy and specificity.

References

Kidamycin as a DNA Intercalating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of angucycline antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through direct interaction with DNA. This technical guide provides an in-depth overview of this compound's mechanism of action as a DNA intercalating and alkylating agent. It details the molecular basis of its interaction with the DNA double helix, summarizes its cytotoxic effects on cancer cells, and provides comprehensive experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways implicated in this compound-induced cell death and the workflows of essential experimental procedures.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces species.[1][2] Structurally, it is characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core, a branched side chain at C2, and two crucial C-glycoside moieties.[1][2] These aminosugars, N,N-dimethylvancosamine and anglosamine, play a pivotal role in its biological activity.[1] Like other members of the pluramycin family, this compound's primary cellular target is DNA, where it acts through a dual mechanism of intercalation and alkylation, leading to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately resulting in cell death. Understanding the specifics of this interaction is crucial for its potential development as a chemotherapeutic agent.

Mechanism of Action: DNA Intercalation and Alkylation

This compound's interaction with DNA is a multi-step process involving both non-covalent and covalent binding.

2.1. Intercalation into the Minor Groove

The planar polycyclic angucycline core of this compound inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This insertion is stabilized by sugar-mediated interactions within the minor groove of the DNA. This non-covalent binding event causes significant structural distortion of the DNA, including unwinding and lengthening of the helix, which can interfere with the binding of DNA-processing enzymes.

2.2. Alkylation of Guanine in the Major Groove

Following intercalation, this compound covalently binds to DNA through direct alkylation of guanine residues, preferentially in the major groove. This alkylation creates a stable adduct, leading to single-strand scissions and inhibiting DNA replication and transcription, ultimately triggering cellular apoptosis. Studies on related pluramycin antibiotics have shown a sequence preference, with higher levels of alkylation occurring at isolated guanine residues, particularly within 5'-CGT and 5'-TGT sequences.

2.3. Inhibition of Topoisomerase II

DNA intercalating agents are known to interfere with the function of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the DNA-topoisomerase II cleavage complex or by preventing the enzyme from binding to DNA, intercalators like this compound can lead to the accumulation of double-strand breaks, a highly cytotoxic lesion.

Quantitative Data

While specific quantitative data for this compound's DNA binding affinity and cytotoxicity are not widely available in the public literature, data from related compounds and general DNA intercalators provide a valuable frame of reference.

Table 1: DNA Binding Constants of Related Intercalating Agents

CompoundMethodBinding Constant (Kb) M-1
Tetracycline HClUV-Vis Spectroscopy(6.9 ± 0.3) × 104
Ciprofloxacin HClUV-Vis Spectroscopy(2.8 ± 0.6) × 104
IdarubicinUV-Vis Spectroscopy5.14 × 105
IdarubicinFluorescence Spectroscopy5.8 × 105
Dibenzodioxin Derivative 1UV-Vis Spectroscopy105.38
Dibenzodioxin Derivative 3UV-Vis Spectroscopy105.53

This table presents binding constants for other DNA intercalating antibiotics to provide context for the expected range of affinity.

Table 2: Cytotoxicity (IC50 Values) of Various Compounds in the MDA-MB-231 Breast Cancer Cell Line

CompoundIncubation TimeIC50 (µM)
Pyrrolidinedione–Thiazolidinone Hybrid (Les-6287)48 h1.37 ± 0.15
Pyrrolidinedione–Thiazolidinone Hybrid (Les-6294)24 h21.85 ± 9.92
Pyrrolidinedione–Thiazolidinone Hybrid (Les-6294)48 h3.72 ± 0.22
Pyrrolidinedione–Thiazolidinone Hybrid (Les-6328)48 h2.01 ± 0.12
13α/β-steroid (kuz7)Not Specified< 5
13α/β-steroid (kuz8b)Not Specified17.6
CisplatinNot Specified12.7

This table provides a reference for the cytotoxic potential of various compounds against the MDA-MB-231 cell line, a triple-negative breast cancer cell line against which this compound has shown activity.

Signaling Pathways

The DNA damage induced by this compound is expected to activate cellular stress responses, leading to cell cycle arrest and apoptosis.

4.1. DNA Damage Response (DDR) Pathway

The formation of DNA adducts and strand breaks by this compound triggers the DNA Damage Response (DDR) pathway. Sensor proteins like ATM and ATR are activated at the sites of damage, initiating a signaling cascade that involves the phosphorylation of downstream checkpoint kinases CHK1 and CHK2. This cascade leads to the activation of effector proteins like p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

DNA_Damage_Response cluster_0 This compound-DNA Interaction cluster_1 Signaling Cascade cluster_2 Cellular Outcomes This compound This compound DNA DNA This compound->DNA Intercalation & Alkylation DNA_Damage DNA Adducts & Strand Breaks DNA->DNA_Damage ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR Activation CHK1_CHK2 CHK1 / CHK2 (Checkpoint Kinases) ATM_ATR->CHK1_CHK2 p53 p53 (Tumor Suppressor) CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

This compound-induced DNA Damage Response Pathway.

4.2. Apoptosis Pathways

This compound-induced cytotoxicity culminates in apoptosis, which can be initiated through two main pathways:

  • Intrinsic (Mitochondrial) Pathway: DNA damage can lead to the activation of pro-apoptotic proteins of the BCL-2 family, such as BAX and BAK. These proteins cause mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

  • Extrinsic (Death Receptor) Pathway: DNA damage can also lead to the upregulation of death receptors on the cell surface. Binding of their respective ligands triggers the activation of caspase-8, which can then directly activate executioner caspases.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the interaction of this compound with DNA and its cellular effects.

5.1. DNA Intercalation and Binding Affinity

Experimental_Workflow_DNA_Binding cluster_0 Sample Preparation cluster_1 Biophysical Assays cluster_2 Data Analysis Kidamycin_Sol This compound Solution (Varying Concentrations) UV_Vis UV-Visible Spectroscopy Kidamycin_Sol->UV_Vis Fluorescence Fluorescence Spectroscopy (Competitive Binding) Kidamycin_Sol->Fluorescence Viscometry Viscometry Kidamycin_Sol->Viscometry DNA_Sol Calf Thymus DNA Solution (Fixed Concentration) DNA_Sol->UV_Vis DNA_Sol->Fluorescence DNA_Sol->Viscometry Abs_Changes Analyze Absorbance Changes (Hypochromism/Hyperchromism) UV_Vis->Abs_Changes Quenching Analyze Fluorescence Quenching Fluorescence->Quenching Visc_Changes Analyze Viscosity Changes Viscometry->Visc_Changes Binding_Constant Calculate Binding Constant (Kb) Abs_Changes->Binding_Constant Quenching->Binding_Constant Binding_Mode Determine Binding Mode (Intercalation vs. Groove Binding) Visc_Changes->Binding_Mode

Workflow for DNA Binding Analysis.

5.1.1. UV-Visible Spectroscopy

  • Objective: To determine the binding constant (Kb) of this compound to DNA.

  • Principle: The interaction of a ligand with DNA can cause changes in the UV-Visible absorption spectrum. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic (red) shift in the maximum wavelength of absorption.

  • Methodology:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of DNA by measuring the absorbance at 260 nm.

    • Prepare a stock solution of this compound in the same buffer.

    • Perform a titration by keeping the concentration of this compound constant while adding increasing concentrations of ct-DNA.

    • Record the UV-Vis spectrum (typically 200-600 nm) after each addition of DNA.

    • Analyze the changes in absorbance at the wavelength of maximum absorption for this compound.

    • Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa-εf) vs [DNA].

5.1.2. Fluorescence Spectroscopy (Competitive Binding Assay)

  • Objective: To determine the binding affinity of this compound to DNA by its ability to displace a known fluorescent intercalator.

  • Principle: A fluorescent probe like Ethidium Bromide (EtBr) shows a significant increase in fluorescence upon intercalating with DNA. A competing intercalator, such as this compound, will displace the EtBr, leading to a quenching of the fluorescence signal.

  • Methodology:

    • Prepare a solution of ct-DNA and Ethidium Bromide in buffer and allow it to equilibrate to form the DNA-EtBr complex.

    • Measure the initial fluorescence intensity of the complex (Excitation ~520 nm, Emission ~600 nm).

    • Add increasing concentrations of this compound to the DNA-EtBr solution.

    • Measure the fluorescence intensity after each addition.

    • Plot the fluorescence intensity against the concentration of this compound to determine the concentration at which 50% of the EtBr is displaced (IC50).

    • The binding constant for this compound can be calculated using the known binding constant of EtBr and the measured IC50 value.

5.1.3. Viscometry

  • Objective: To confirm an intercalative binding mode.

  • Principle: Intercalation causes the DNA helix to lengthen to accommodate the ligand, which leads to a measurable increase in the viscosity of the DNA solution. Groove binding has a much smaller effect on viscosity.

  • Methodology:

    • Prepare a solution of sonicated, rod-like DNA fragments in a suitable buffer.

    • Measure the flow time of the DNA solution in a viscometer at a constant temperature.

    • Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.

    • Calculate the relative specific viscosity (η/η0) at each concentration.

    • Plot (η/η0)1/3 versus the ratio of [this compound]/[DNA]. A significant increase in relative viscosity is indicative of intercalation.

5.2. Cellular Assays

Cellular_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cellular Effect Analysis cluster_2 Data Interpretation Cancer_Cells Cancer Cell Line (e.g., MDA-MB-231) Treatment Treat with this compound (Dose-Response & Time-Course) Cancer_Cells->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Topo_Assay Topoisomerase II Inhibition Assay Treatment->Topo_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Cell_Cycle Analyze Cell Cycle Distribution (G1, S, G2/M) Flow_Cytometry->Cell_Cycle Topo_Inhibition Assess Topo II Inhibition Topo_Assay->Topo_Inhibition

Workflow for Cellular Assays.

5.2.1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Methodology:

    • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.

5.2.2. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Principle: DNA intercalating agents often cause cell cycle arrest at specific phases (G1, S, or G2/M). Flow cytometry can be used to quantify the DNA content of cells stained with a fluorescent dye (e.g., Propidium Iodide), thereby determining the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Treat cells with this compound at a concentration around the IC50 value for various time points.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and treat them with RNase to remove RNA.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.2.3. Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

  • Objective: To determine if this compound inhibits the catalytic activity of topoisomerase II.

  • Principle: Topoisomerase II can decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this activity is reduced or abolished. The different forms of DNA (catenated, decatenated) can be separated by agarose gel electrophoresis.

  • Methodology:

    • Set up reaction mixtures containing kDNA, topoisomerase II enzyme, and reaction buffer.

    • Add this compound at various concentrations to the reaction tubes. Include a positive control inhibitor (e.g., etoposide) and a no-drug control.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Load the samples onto an agarose gel and perform electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.

Conclusion

This compound is a promising antitumor agent that functions through a dual mechanism of DNA intercalation and alkylation. Its ability to bind and damage DNA, inhibit topoisomerase II, and induce apoptosis underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this compound and similar DNA-targeting compounds further. Future research should focus on obtaining precise quantitative data for this compound's binding affinity and cytotoxicity, as well as elucidating the specific signaling pathways it modulates, to fully realize its potential in cancer therapy.

References

The Potent Anti-Cancer Profile of Kidamycin: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the significant anti-cancer properties of Kidamycin, a potent antibiotic with demonstrated cytotoxic effects against various cancer cell lines. This document provides researchers, scientists, and drug development professionals with a comprehensive summary of its biological activity, including quantitative data on its efficacy, detailed experimental methodologies, and an exploration of its molecular mechanisms of action.

Core Findings on the Biological Activity of this compound

This compound, and its closely related analog photothis compound, have shown promising anti-cancer activity. Notably, photothis compound exhibits significant cytotoxicity against human breast cancer cell lines. In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be 3.51 µM in MCF7 cells and a more potent 0.66 µM in the triple-negative breast cancer cell line MDA-MB-231[1]. This highlights the potential of this compound derivatives as therapeutic agents, particularly against aggressive cancer subtypes.

The primary mechanisms underlying this compound's anti-tumor effects are multifaceted and target fundamental cellular processes. Evidence suggests that this compound and its analogs:

  • Interact directly with DNA : Acetyl this compound has been shown to bind strongly to DNA, leading to single-strand scissions[2].

  • Inhibit Topoisomerase IIα : This enzyme is crucial for DNA replication and repair, and its inhibition by this compound analogs contributes to their cytotoxic effects[3].

  • Induce Programmed Cell Death (Apoptosis) : this compound and related compounds trigger apoptosis in cancer cells, a key process for eliminating malignant cells[3].

  • Arrest the Cell Cycle : By halting the progression of the cell cycle, this compound prevents the proliferation of cancer cells[3].

These mechanisms have been observed in various cancer cell models, including leukemia (K562) and breast cancer (MDA-MB-231) cell lines.

Quantitative Analysis of Cytotoxicity

To provide a clear comparative overview of the cytotoxic potential of this compound and its derivatives, the following table summarizes the available IC50 values.

CompoundCancer Cell LineIC50 (µM)Reference
Photothis compoundMCF7 (Breast Cancer)3.51
Photothis compoundMDA-MB-231 (Breast Cancer)0.66

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the biological activity of this compound against cancer cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is utilized to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

Western blotting is employed to detect the expression levels of key proteins involved in the apoptosis signaling cascade.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in this compound's anti-cancer activity, the following diagrams have been generated using the DOT language.

Experimental Workflow for Assessing this compound's Biological Activity

G cluster_0 In Vitro Studies Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound Treatment->Cytotoxicity Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) This compound Treatment->Apoptosis Assay (Western Blot) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Apoptosis Assay (Western Blot)->Data Analysis

Caption: Workflow for evaluating this compound's anticancer effects.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound DNA Damage DNA Damage This compound->DNA Damage Topoisomerase IIα Inhibition Topoisomerase IIα Inhibition This compound->Topoisomerase IIα Inhibition Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway DNA Damage->Intrinsic Apoptosis Pathway Topoisomerase IIα Inhibition->Intrinsic Apoptosis Pathway Caspase Activation Caspase Activation Intrinsic Apoptosis Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound's proposed mechanism of apoptosis induction.

Logical Relationship of this compound's Effects on the Cell Cycle

G This compound This compound Arrest Cell Cycle Arrest This compound->Arrest CellCycle G1 Phase S Phase G2/M Phase Arrest->CellCycle

Caption: this compound's inhibitory effect on cell cycle progression.

References

The Pluramycin Family: A Technical Guide to Their Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pluramycin family of antibiotics, a group of natural products produced by Streptomyces species, has long been recognized for its potent antitumor activity. This technical guide provides an in-depth overview of the core antitumor properties of this fascinating class of compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics. This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of the Pluramycin Family

The antitumor activity of the pluramycin family is primarily attributed to their high cytotoxicity against a broad range of cancer cell lines. This section presents a summary of the available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, for prominent members of the pluramycin family and their derivatives. This data is organized into tables for clear comparison and easy reference.

Table 1: IC50 Values of Hedamycin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
HCT116Colon CarcinomaSubnanomolar72[1]
Various Mammalian CellsVariousSubnanomolar72[1]

Table 2: Cytotoxicity of Other Pluramycin Family Members and Derivatives

CompoundCancer Cell Line(s)Reported ActivityReference
KidamycinVarious tumor cellsCytotoxic activity[2]
Acetyl-kidamycinHeLa, Sarcoma 180Inhibition of DNA synthesis
RubiflavinVarious cancer cell linesCytotoxic activity
AltromycinsLeukemia, Colon, Lung, Ovarian tumorsIn vivo activity
Saptomycin B-Antitumor antibiotic
Isothis compound-Antitumor antibiotic

Mechanism of Action: DNA Damage and Cell Cycle Arrest

The primary mechanism of action of the pluramycin family of antibiotics is the induction of DNA damage in cancer cells. This is achieved through a dual mechanism:

  • DNA Intercalation: The planar aromatic core of the pluramycin molecule inserts itself between the base pairs of the DNA double helix.

  • DNA Alkylation: The reactive epoxide groups, often present on the side chains of the molecule, form covalent bonds with DNA bases, primarily guanine residues.

This combined intercalation and alkylation leads to significant distortion of the DNA structure, which in turn triggers a cascade of cellular responses, ultimately leading to cell death. The sugar moieties attached to the pluramycin core play a crucial role in the sequence-specific recognition and binding to the DNA.

Signaling Pathways

The DNA damage induced by pluramycins activates a complex network of signaling pathways designed to halt the cell cycle and initiate DNA repair or, if the damage is too severe, trigger apoptosis.

Upon detection of DNA lesions, cells activate a signaling cascade known as the DNA Damage Response (DDR). In the context of pluramycin treatment, this pathway is initiated by the recognition of DNA adducts and stalled replication forks.

DNA_Damage_Response Pluramycin Pluramycin Family DNA_Damage DNA Intercalation & Alkylation Pluramycin->DNA_Damage Checkpoint_Kinases Checkpoint Kinases (Chk1, Chk2) DNA_Damage->Checkpoint_Kinases Apoptosis Apoptosis DNA_Damage->Apoptosis If severe p53 p53 Activation Checkpoint_Kinases->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) Checkpoint_Kinases->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest p53->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->Cell_Cycle_Arrest If successful

Caption: Pluramycin-induced DNA Damage Response Pathway.

Studies on hedamycin, a prominent member of the pluramycin family, have shown that it activates checkpoint proteins such as p53, Chk1, and Chk2.[1] The activation of these proteins leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is irreparable, the p53 pathway can initiate apoptosis.

Pluramycins have been observed to induce cell cycle arrest at different phases, depending on the specific compound and its concentration. For instance, hedamycin has been shown to cause a G2/M arrest at low concentrations and an S-phase or G1-phase arrest at higher concentrations.[1] This cell cycle arrest is a direct consequence of the activation of the DNA damage response pathway and is mediated by the modulation of key cell cycle regulators.

Cell_Cycle_Arrest_Workflow Pluramycin Pluramycin Treatment DNA_Damage DNA Damage Pluramycin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation S_Arrest S Phase Arrest DNA_Damage->S_Arrest Replication Fork Stalling G2_M_Arrest G2/M Arrest DNA_Damage->G2_M_Arrest Checkpoint Activation p21_Induction p21 Induction p53_Activation->p21_Induction CDK_Inhibition CDK Inhibition p21_Induction->CDK_Inhibition G1_Arrest G1 Arrest CDK_Inhibition->G1_Arrest

Caption: Pluramycin-induced Cell Cycle Arrest Mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of the pluramycin family.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Pluramycin compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pluramycin compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Pluramycin compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pluramycin compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cancer cell lines

  • Pluramycin compound

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green or PI)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pluramycin compound, then harvest and resuspend them in PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated slide with normal melting point agarose.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Pluramycin compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pluramycin compound for the desired duration, then harvest and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Experimental and Logical Workflows

The evaluation of the antitumor properties of the pluramycin family typically follows a logical progression of experiments, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Analysis DNA_Damage_Assay DNA Damage Assay (Comet Assay) Determine_IC50->DNA_Damage_Assay Western_Blot Western Blot Analysis (p53, Chk1/2, etc.) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot DNA_Damage_Assay->Western_Blot

Caption: General workflow for evaluating pluramycin antitumor properties.

This in-depth technical guide provides a solid foundation for understanding and investigating the antitumor properties of the pluramycin family of antibiotics. The provided data, protocols, and pathway diagrams are intended to be a valuable resource for the scientific community dedicated to advancing cancer research and therapy.

References

Kidamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Characteristics, Bioactivity, and Biosynthesis of a Potent Antitumor Antibiotic

This technical guide provides a comprehensive overview of Kidamycin, an anthracycline antibiotic with significant anticancer properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular features of this compound, its mechanism of action, and the intricate pathways of its biosynthesis.

Core Molecular and Physicochemical Properties

This compound, a secondary metabolite produced by Streomyces species, possesses a complex chemical structure that is fundamental to its biological activity. The key molecular and physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₃₉H₄₈N₂O₉[1][2][3]
Molecular Weight 688.818 g·mol⁻¹[1][2]
CAS Number 11072-82-5
Appearance Not explicitly stated, but related compounds are crystalline solids.
Solubility Not explicitly detailed in the provided search results.

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action is believed to involve the intercalation into DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

In Vitro Cytotoxicity

Quantitative analysis of this compound's and its analogue photothis compound's efficacy against human breast cancer cell lines has yielded the following half-maximal inhibitory concentration (IC₅₀) values:

CompoundCell LineIC₅₀ (µM)
This compoundMCF73.51
This compoundMDA-MB-2310.66
Photothis compoundMCF73.51
Photothis compoundMDA-MB-2310.66

Data sourced from a study on the cytotoxicity of this compound and its derivatives.

Proposed Signaling Pathway for this compound-Induced Cell Death

Based on the known DNA-intercalating properties of this compound and the general mechanisms of similar antitumor antibiotics, a putative signaling pathway for its cytotoxic effects can be proposed. This pathway involves the induction of the DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis.

Kidamycin_Signaling_Pathway cluster_entry Cellular Entry & DNA Interaction cluster_ddr DNA Damage Response (DDR) cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation ATM_ATR->p53 G2_M_Arrest G2/M Phase Arrest Chk1_Chk2->G2_M_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

This section outlines the key experimental methodologies for the isolation, purification, and characterization of this compound, as well as a general protocol for assessing its in vitro cytotoxicity.

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of this compound and its derivatives from Streptomyces sp. W2061.

1. Fermentation:

  • Inoculate a seed culture of Streptomyces sp. W2061 in a suitable medium (e.g., M2 medium) and incubate for 2 days at 28°C.

  • Transfer the seed culture to a larger production medium (e.g., M2X medium) and incubate for an additional 4-7 days at 28°C.

2. Extraction:

  • Extract the culture broth with an equal volume of ethyl acetate.

  • Dry the ethyl acetate extract and resuspend the crude extract in methanol for further analysis.

3. Chromatographic Purification:

  • Vacuum Column Chromatography: Fractionate the crude extract using a reversed-phase C18 column with a stepwise gradient of methanol in water.

  • Medium-Pressure Liquid Chromatography (MPLC): Further fractionate the active fractions from the previous step on a reversed-phase C18 column with a stepwise gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC): Purify the compound to homogeneity using a semi-preparative C18 column with a suitable gradient of an organic solvent (e.g., acetonitrile) in water, often with a modifier like trifluoroacetic acid (TFA).

Structural Characterization

The structure of the purified this compound can be confirmed using the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including ¹H and ¹³C NMR, as well as 2D NMR experiments like COSY, HSQC, and HMBC.

In Vitro Cytotoxicity Assay (MTS Assay)

This is a general protocol for determining the IC₅₀ value of this compound against cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

3. MTS Reagent Addition:

  • Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

4. Absorbance Measurement:

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Biosynthesis of this compound

The biosynthesis of this compound involves a complex pathway, including the formation of an angucycline core and subsequent glycosylation steps. The biosynthetic gene cluster (BGC) for this compound has been identified in Streptomyces sp. W2061.

Proposed Glycosylation Pathway

The di-C-glycosylation of the this compound aglycone is a sequential process catalyzed by two distinct glycosyltransferases, Kid7 and Kid21.

Kidamycin_Biosynthesis cluster_sugars Sugar Precursors Aglycone Kidamycinone (Angucycline Core) Mono_Glycosylated C10-Glycosylated Kidamycinone Aglycone->Mono_Glycosylated Kid7 (GT) This compound This compound Mono_Glycosylated->this compound Kid21 (GT) Vancosamine N,N-dimethylvancosamine Vancosamine->Mono_Glycosylated Angolosamine Angolosamine Angolosamine->this compound

Caption: Sequential glycosylation in this compound biosynthesis.

References

The Architectural Precision of Nature: A Technical Guide to the C-glycosylation of Kidamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic steps responsible for the unique di-C-glycosylation of Kidamycin, a potent antitumor antibiotic. Understanding this intricate enzymatic process is paramount for the future development of novel this compound analogs with enhanced therapeutic properties. This document provides a comprehensive overview of the key enzymes, their sequential action, and the experimental methodologies used to elucidate this fascinating biosynthetic pathway.

Introduction to this compound and its C-Glycosidic Moiety

This compound belongs to the pluramycin family of angucycline antibiotics, which are known for their significant antitumor activities.[1][2] A defining structural feature of this compound is the presence of two deoxysugar moieties, N,N-dimethylvancosamine and anglosamine, attached to the aglycone core via robust C-glycosidic bonds at the C10 and C8 positions, respectively.[1][2][3] This di-C-glycosylation pattern is crucial for its biological activity, as the sugar residues mediate interactions with the minor groove of DNA. The inherent stability of C-glycosidic bonds compared to their O- and N-linked counterparts presents a significant challenge for chemical synthesis, making the biosynthetic pathway a key area of study for producing these complex molecules and their derivatives.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is located within a dedicated biosynthetic gene cluster (BGC) in Streptomyces sp. W2061. This cluster, referred to as the kid cluster, shows significant similarity in both content and organization to the hedamycin BGC from S. griseoruber. The kid BGC contains all the necessary enzymatic machinery for the synthesis of the angucycline core, the two deoxysugars, and the crucial C-glycosylation steps.

Table 1: Key Genes and Enzymes in this compound C-glycosylation

GeneEnzymeProposed Function in C-glycosylation
kid7Kid7 (C-glycosyltransferase)Catalyzes the attachment of N,N-dimethylvancosamine to the C10 position of the aglycone.
kid21Kid21 (C-glycosyltransferase)Catalyzes the attachment of anglosamine to the C8 position of the mono-C-glycosylated intermediate.
kid4Kid4 (Methyltransferase)Involved in the biosynthesis of the deoxysugars.
kid9Kid9 (Methyltransferase)Involved in the biosynthesis of the deoxysugars.
kid24Kid24 (Methyltransferase)Involved in the biosynthesis of the deoxysugars.
kid12-20Polyketide SynthasesBiosynthesis of the angucycline polyketide backbone.
kid4-9, kid21-28Various enzymesBiosynthesis of the nucleotidyl-activated aminosugar moieties.

The Sequential C-Glycosylation Pathway

Gene inactivation studies have been instrumental in deciphering the precise order of the C-glycosylation events in this compound biosynthesis. The process is not random but follows a strict, sequential order catalyzed by two specialized C-glycosyltransferases, Kid7 and Kid21.

Step 1: C10-Glycosylation by Kid7

The first glycosylation event is the attachment of an N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone. This reaction is catalyzed by the C-glycosyltransferase Kid7.

Step 2: C8-Glycosylation by Kid21

Following the initial C10-glycosylation, the second C-glycosyltransferase, Kid21, attaches an anglosamine moiety to the C8 position of the now mono-C-glycosylated intermediate. This two-step process results in the final di-C-glycosylated this compound structure.

Kidamycin_C_Glycosylation_Pathway Aglycone Angucycline Aglycone Mono_Glycosylated C10-Glycosylated Intermediate Aglycone->Mono_Glycosylated C10-Glycosylation Di_Glycosylated This compound (Di-C-Glycosylated) Mono_Glycosylated->Di_Glycosylated C8-Glycosylation Kid7 Kid7 Kid7->Aglycone Kid21 Kid21 Kid21->Mono_Glycosylated NDV N,N-dimethylvancosamine (activated sugar) NDV->Kid7 Ang Anglosamine (activated sugar) Ang->Kid21

Caption: Sequential C-glycosylation pathway of this compound.

Experimental Methodologies

The elucidation of the this compound C-glycosylation pathway has relied on a combination of molecular genetics, bioinformatics, and analytical chemistry. The following sections detail the key experimental protocols.

Identification and Analysis of the this compound BGC

The kid BGC was identified from the whole-genome sequence of Streptomyces sp. W2061 using bioinformatics tools such as antiSMASH. Sequence analysis and comparison with known BGCs, particularly the hedamycin BGC, provided initial hypotheses for the functions of the genes within the cluster.

Gene Inactivation Studies

To confirm the function of the putative C-glycosyltransferase genes, kid7 and kid21, targeted gene inactivation was performed. This is a crucial step to understand the role of individual genes in the biosynthetic pathway.

Protocol: Gene Disruption via Homologous Recombination

  • Vector Construction: A disruption vector is constructed for each target gene (kid7 and kid21). This typically involves cloning fragments of the target gene flanking an antibiotic resistance cassette (e.g., apramycin resistance) into a suitable E. coli - Streptomyces shuttle vector.

  • Conjugation: The constructed disruption vector is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces sp. W2061 via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics (e.g., apramycin and kanamycin). Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for by identifying colonies that are resistant to the selection antibiotic but sensitive to the antibiotic resistance marker on the vector backbone.

  • Genomic Confirmation: The successful disruption of the target gene is confirmed by PCR analysis of the genomic DNA from the mutant strains.

  • Metabolite Analysis: The culture broths of the wild-type and mutant strains are extracted with an organic solvent (e.g., ethyl acetate), and the metabolite profiles are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the metabolic products.

Gene_Inactivation_Workflow cluster_vector Disruption Vector Construction cluster_streptomyces Transformation and Selection cluster_analysis Mutant Analysis Gene_Fragments Amplify Gene Flanking Fragments Ligation Ligate Fragments and Resistance Cassette into Vector Gene_Fragments->Ligation Vector E. coli - Streptomyces Shuttle Vector Vector->Ligation Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Ligation->Conjugation Selection Select for Double Crossover Mutants Conjugation->Selection PCR Genomic PCR Confirmation Selection->PCR Metabolite HPLC & LC-MS Metabolite Profiling PCR->Metabolite

Caption: Workflow for gene inactivation in Streptomyces.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data such as the kinetic parameters (Km, kcat) for the Kid7 and Kid21 enzymes or the in vitro reaction yields. The characterization has been primarily based on in vivo gene inactivation studies and metabolite analysis. Future work involving the heterologous expression and purification of these C-glycosyltransferases will be essential to perform in vitro assays and determine these crucial quantitative parameters.

Conclusion and Future Perspectives

The elucidation of the sequential di-C-glycosylation pathway in this compound biosynthesis is a significant step forward in our understanding of how nature constructs these complex and valuable molecules. The identification of the key C-glycosyltransferases, Kid7 and Kid21, opens up exciting possibilities for biocatalysis and synthetic biology. Future research should focus on the in vitro characterization of these enzymes to understand their substrate specificity and catalytic mechanisms in greater detail. This knowledge will be invaluable for the chemoenzymatic synthesis of novel this compound analogs with potentially improved efficacy and pharmacological properties, thereby advancing the development of this important class of antitumor agents.

References

Methodological & Application

Application Notes and Protocols for Kidamycin Extraction from Streytomyces

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces sp. W2061, followed by the extraction and purification of the antitumor antibiotic, Kidamycin. This document is intended for researchers, scientists, and drug development professionals working on natural product discovery and antibiotic production.

Introduction

This compound is a member of the pluramycin family of antitumor antibiotics, characterized by a di-C-glycosylated angucycline core structure.[1][2] It is produced by Streptomyces sp. W2061.[1][2][3] The complex structure of this compound, particularly its unusual C-glycosylated residues, makes its chemical synthesis challenging. Therefore, fermentation and extraction from the producing microorganism remain a primary method for obtaining this compound for research and development purposes. These protocols outline the key steps for the successful laboratory-scale production and isolation of this compound.

Data Presentation

Table 1: Culture Media Composition
MediumComponentConcentration (g/L)
ISP4 Medium Soluble Starch10
K₂HPO₄1
MgSO₄·7H₂O1
NaCl1
(NH₄)₂SO₄2
CaCO₃2
FeSO₄·7H₂O0.001
MnCl₂·4H₂O0.001
ZnSO₄·7H₂O0.001
Agar15
M2 Medium Yeast Extract2
Glucose5
Glycerol25 (mL/L)
Soytone4
CaCO₃0.03
M2X Medium M2 Medium componentsAs above
MgCO₃5

Data sourced from:

Table 2: Optimal Growth and Fermentation Parameters
ParameterCondition
Growth Temperature 28°C - 30°C
Initial pH (ISP4) 7.0 - 7.4
Initial pH (M2) 7.2
Incubation Time (ISP4) 4 days
Incubation Time (Seed Culture) 2 days
Incubation Time (Production Culture) 5 - 7 days

Data sourced from:

Experimental Protocols

Protocol 1: Cultivation of Streptomyces sp. W2061 for this compound Production

This protocol describes a two-stage fermentation process for the production of this compound.

1.1. Spore Plate Preparation and Inoculation

  • Prepare ISP4 medium according to the composition in Table 1.

  • Sterilize the medium by autoclaving.

  • Pour the sterilized medium into petri dishes and allow to solidify.

  • Inoculate the ISP4 plates with a spore suspension or a glycerol stock of Streptomyces sp. W2061.

  • Incubate the plates at 28°C for 4 days to allow for sufficient growth and sporulation.

1.2. Seed Culture Preparation

  • Prepare M2 seed culture medium as detailed in Table 1.

  • Dispense the medium into flasks.

  • Inoculate the M2 medium with spores from the ISP4 plates.

  • Incubate the seed culture at 28°C for 2 days on a rotary shaker.

1.3. Production Culture

  • Prepare the M2X production medium as described in Table 1.

  • Transfer the seed culture to the M2X production medium. A typical inoculation volume is 15 mL of seed culture into 300 mL of M2X medium in a 1 L flask.

  • Incubate the production culture at 28°C for 5-7 days on a rotary shaker.

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the solvent-based extraction of this compound from the fermentation broth.

  • Following the 5-7 day incubation period, harvest the culture broth.

  • Extract the culture broth with an equal volume of ethyl acetate.

  • Mix the culture broth and ethyl acetate vigorously in a separation funnel and then allow the layers to separate.

  • Collect the organic (ethyl acetate) layer containing the this compound.

  • Dry the ethyl acetate extract, for example, using a rotary evaporator.

  • Resuspend the dried extract in methanol for subsequent analysis and purification steps like HPLC and LC-MS.

Protocol 3: Purification of this compound by HPLC

This protocol provides a general guideline for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The specific parameters may need optimization.

  • Prepare the crude extract by resuspending it in a suitable solvent, such as methanol.

  • Filter the resuspended extract through a 0.22 µm filter to remove any particulate matter.

  • Set up a semi-preparative HPLC system equipped with a C18 column (e.g., Waters Atlantis T3 C18, 10 x 250 mm, 5 µm).

  • Use a gradient solvent system for elution. For example, a gradient of 30% acetonitrile in water (containing 0.05% TFA) to 100% acetonitrile over 20 minutes at a flow rate of 3 mL/min can be effective.

  • Monitor the elution profile using a UV detector.

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

This compound Biosynthesis: Glycosylation Steps

The biosynthesis of this compound involves a sequential di-C-glycosylation of the angucycline aglycone. The process is catalyzed by two distinct glycosyltransferases, Kid7 and Kid21.

Kidamycin_Biosynthesis Aglycone Angucycline Aglycone Mono_Glycosylated C10-N,N-dimethylvancosamine- Angucycline Aglycone->Mono_Glycosylated Kid7 (C10 Glycosylation) This compound This compound (di-C-glycosylated) Mono_Glycosylated->this compound Kid21 (C8 Glycosylation)

Caption: Sequential C-glycosylation steps in this compound biosynthesis.

Experimental Workflow for this compound Extraction and Purification

The overall workflow from Streptomyces culture to purified this compound involves several distinct stages.

Kidamycin_Extraction_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis Spore_Plate 1. Spore Plate (ISP4 Medium, 4 days) Seed_Culture 2. Seed Culture (M2 Medium, 2 days) Spore_Plate->Seed_Culture Production_Culture 3. Production Culture (M2X Medium, 5-7 days) Seed_Culture->Production_Culture Harvest 4. Harvest Culture Broth Production_Culture->Harvest Solvent_Extraction 5. Ethyl Acetate Extraction Harvest->Solvent_Extraction Drying 6. Dry Extract Solvent_Extraction->Drying Resuspend 7. Resuspend in Methanol Drying->Resuspend HPLC 8. Semi-preparative HPLC Resuspend->HPLC Analysis 9. Purity Analysis (LC-MS) HPLC->Analysis Purified_this compound 10. Purified this compound Analysis->Purified_this compound

Caption: Workflow for this compound production, extraction, and purification.

References

Application Note: Purification of Kidamycin Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This application note details the methodologies for the purification of the antitumor antibiotic Kidamycin from fermentation broths using High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound is a member of the pluramycin family of antibiotics, characterized by a di-C-glycosylated angucycline core. Its potent antitumor properties make it a molecule of significant interest in pharmaceutical research. Effective purification is crucial for its detailed study and potential therapeutic applications. This document outlines analytical and semi-preparative HPLC methods for the successful isolation and purification of this compound and its related compounds.

General Workflow for this compound Purification

The purification process for this compound typically involves several stages, starting from the extraction of the crude compound from a fermentation broth, followed by preliminary separation using techniques like Medium-Pressure Liquid Chromatography (MPLC), and culminating in high-resolution purification using semi-preparative HPLC.

G cluster_extraction Extraction & Initial Cleanup cluster_mplc Medium-Pressure Liquid Chromatography (MPLC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_analysis Analysis & Characterization Fermentation Streptomyces sp. Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation->Extraction Resuspension Resuspend in Methanol Extraction->Resuspension MPLC Reversed-Phase C18 MPLC (Stepwise MeOH:H2O Gradient) Resuspension->MPLC SemiPrep_Isocratic Semi-Preparative HPLC (Isocratic) MPLC->SemiPrep_Isocratic Fraction Collection SemiPrep_Gradient Semi-Preparative HPLC (Gradient) SemiPrep_Isocratic->SemiPrep_Gradient Further Purification Pure_this compound Pure this compound SemiPrep_Gradient->Pure_this compound Yields Pure Compound LCMS_Analysis LC-MS Analysis NMR_Analysis NMR Analysis Pure_this compound->LCMS_Analysis Purity & Identity Check Pure_this compound->NMR_Analysis Structural Elucidation

Figure 1: General workflow for the purification and analysis of this compound.

Experimental Protocols

1. Sample Preparation: Extraction from Fermentation Broth

This protocol is adapted from methodologies used for isolating this compound and its analogues from Streptomyces sp. cultures.[1][2]

  • Culture: Grow the this compound-producing Streptomyces strain in a suitable medium (e.g., M2X medium) for 5-7 days.[1][2]

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate.

  • Drying: Dry the ethyl acetate extract.

  • Resuspension: Resuspend the dried extract in methanol for subsequent HPLC and LC-MS analysis.[1]

2. Initial Cleanup by Medium-Pressure Liquid Chromatography (MPLC)

For larger scale purifications, an initial cleanup step using MPLC is often employed to fractionate the crude extract before HPLC.

  • Column: Reversed-phase C18 column (e.g., Redisep RF C18).

  • Mobile Phase: A stepwise gradient of methanol (MeOH) and water (H₂O).

  • Gradient Profile:

    • 20:80 (MeOH:H₂O)

    • 40:60 (MeOH:H₂O)

    • 60:40 (MeOH:H₂O)

    • 80:20 (MeOH:H₂O)

    • 100:0 (MeOH:H₂O)

  • Fraction Collection: Collect the fractions for further purification by HPLC.

3. Semi-Preparative HPLC Purification

This stage involves high-resolution separation to isolate pure this compound. Both isocratic and gradient methods can be employed.

Protocol 3.1: Isocratic Semi-Preparative HPLC

This method is suitable for separating compounds with similar polarities within a fraction.

  • Column: Waters Atlantis T3 C18 (10 x 250 mm, 5 µm).

  • Mobile Phase: 45% Methanol in Water with 0.05% Trifluoroacetic Acid (TFA).

  • Flow Rate: 3 mL/min.

  • Detection: UV at 254 nm.

  • Duration: 20 minutes.

Protocol 3.2: Gradient Semi-Preparative HPLC

A gradient method is used for purifying compounds from more complex mixtures.

  • Column: Waters Atlantis T3 C18 (10 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.05% TFA.

  • Mobile Phase B: Acetonitrile (CH₃CN).

  • Gradient: 30% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 3 mL/min.

  • Detection: UV, wavelength not specified in this context but 254 nm is common for aromatic compounds like this compound.

4. Analytical LC-MS for Purity Assessment

This protocol is for the analysis of purified fractions to confirm the presence and purity of this compound.

  • Column: Waters HSS T3 C18 (2.1 x 150 mm, 2.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% to 100% Mobile Phase B over 15 minutes, followed by 5 minutes at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI).

Quantitative Data Summary

The following table summarizes the parameters for the different HPLC methods described in the literature for the purification and analysis of this compound and its analogues.

Parameter Method 1: Semi-Preparative (Isocratic) Method 2: Semi-Preparative (Gradient) Method 3: Analytical LC-MS
Column Waters Atlantis T3 C18Waters Atlantis T3 C18Waters HSS T3 C18
Dimensions 10 x 250 mm10 x 250 mm2.1 x 150 mm
Particle Size 5 µm5 µm2.5 µm
Mobile Phase A 45% MeOH in H₂O + 0.05% TFAH₂O + 0.05% TFAH₂O + 0.1% Formic Acid
Mobile Phase B -AcetonitrileAcetonitrile + 0.1% Formic Acid
Elution Profile Isocratic30% to 100% B over 20 min5% to 100% B over 15 min
Flow Rate 3 mL/min3 mL/min0.3 mL/min
Detection UV (254 nm)UVESI-MS

Conclusion

The protocols and data presented provide a comprehensive guide for the purification of this compound using HPLC. The combination of MPLC for initial cleanup followed by semi-preparative HPLC offers an effective strategy for obtaining high-purity this compound suitable for further biological and chemical studies. The analytical LC-MS method is crucial for the verification of the purity and identity of the isolated compounds. Researchers should optimize these methods based on their specific instrumentation and the characteristics of their crude extract.

References

Application Notes and Protocols for LC-MS Analysis of Kidamycin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin, a member of the pluramycin family of angucycline antibiotics, is a potent antitumor agent known for its unique di-C-glycosylated structure.[1] Its mechanism of action involves intercalation into the minor groove of DNA and direct alkylation of guanine residues, leading to DNA damage and subsequent cell death.[1] As this compound and its synthetic derivatives are being explored for their therapeutic potential, robust analytical methods for their quantification in various matrices are crucial for pharmacokinetic studies, drug metabolism research, and quality control. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for the Analysis of this compound and its Derivatives

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Waters HSS T3 C18 (2.1 × 150 mm; 2.5 μm) or equivalent reversed-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5-100% B over 15 min, hold at 100% B for 5 min
Injection Volume 5-10 µL
Column Temperature 40 °C
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Ion Trap, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage +5 kV
Capillary Temperature 275 °C
Sheath Gas 35 (arbitrary units)
Auxiliary Gas 5 (arbitrary units)
Scan Range (m/z) 100-2000

Table 2: Mass Spectrometric Data for this compound and Related Compounds

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound689Data not available in literature, requires experimental determination
N,N-dimethylvancosamine glycosylated kidamycinone (Compound 7)532Data not available in literature, requires experimental determination
Kidamycinone (Aglycone)361Data not available in literature, requires experimental determination
Rubiflavinone C-1403Data not available in literature, requires experimental determination

Table 3: Representative Quantitative Method Performance (Requires Experimental Validation)

ParameterRepresentative Value
Linear Range 0.5 - 100 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) <15%
Recovery 85 - 115%
Matrix Effect Minimal and compensated by internal standard

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is adapted from the method described by Ye et al. (2022) for the extraction of this compound from Streptomyces culture broth.

Materials:

  • Ethyl acetate

  • Methanol (LC-MS grade)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Microcentrifuge tubes

Protocol:

  • Extract the culture broth with an equal volume of ethyl acetate by vigorous vortexing for 5 minutes.

  • Centrifuge the mixture at 4,000 x g for 15 minutes to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer (ethyl acetate) containing this compound and its derivatives.

  • Dry the ethyl acetate extract under vacuum using a rotary evaporator or under a gentle stream of nitrogen at 40°C.

  • Resuspend the dried extract in a known volume of methanol (e.g., 1 mL).

  • Vortex the resuspended sample for 1 minute to ensure complete dissolution.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis Protocol

Protocol:

  • Set up the LC-MS/MS system according to the parameters outlined in Table 1 .

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared sample or standard solution.

  • Acquire data in positive ESI mode, monitoring for the parent ions specified in Table 2 .

  • For quantitative analysis, use a validated method with appropriate calibration standards and quality control samples.

Bioanalytical Method Validation (Protocol Outline)

For the use of this method in drug development and clinical settings, a full validation according to regulatory guidelines (e.g., FDA or EMA) is mandatory. The following outlines the key validation parameters:

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations covering the expected range of the samples. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days. The accuracy (% bias) should be within ±15% (±20% for LLOQ) and the precision (%RSD) should be <15% (<20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.

  • Recovery: Compare the analyte response from extracted samples to the response from post-extraction spiked samples at three different concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing culture Bacterial Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) culture->extraction drying Evaporation extraction->drying reconstitution Reconstitution (Methanol) drying->reconstitution centrifugation Centrifugation reconstitution->centrifugation lc_separation HPLC/UHPLC Separation (C18 Column) centrifugation->lc_separation ms_detection Mass Spectrometry (ESI+, Full Scan/MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification identification Identification ms_detection->identification

Caption: Experimental workflow for the LC-MS analysis of this compound.

Proposed Signaling Pathway for this compound's Antitumor Activity

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. This triggers the DNA Damage Response (DDR) pathway, which can ultimately lead to programmed cell death (apoptosis) if the damage is too severe to be repaired.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_damage DNA Alkylation & Strand Breaks This compound->DNA_damage causes DNA Nuclear DNA DDR DNA Damage Response (ATM/ATR, CHK1/2) DNA_damage->DDR p53 p53 Activation DDR->p53 activates Bax Bax Activation p53->Bax upregulates Mitochondria Mitochondria Bax->Mitochondria acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed this compound-induced DNA damage and apoptosis signaling pathway.

References

Application Notes and Protocols for the Structural Elucidation of Kidamycin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin, a member of the pluramycin family of angucycline antibiotics, exhibits potent antitumor activity.[1][2] Its complex chemical structure, featuring a tetracyclic core and two C-glycosidically linked amino sugars, necessitates advanced analytical techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of this compound and its biosynthetic intermediates. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in this context.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and comparison of NMR data from the final compound and its precursors, such as the aglycone (Kidamycinone) and mono-glycosylated intermediates. The following tables summarize the ¹H and ¹³C NMR chemical shifts for these key compounds, as reported in the literature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kidamycinone (Aglycone)

Positionδ_C (ppm)δ_H (ppm, J in Hz)
1182.5
2120.1
3148.9
4115.57.85 (s)
4a135.5
5118.97.72 (d, 7.8)
6134.58.25 (t, 7.8)
6a124.9
7188.1
8157.2
9108.17.65 (d, 7.8)
10162.3
11112.9
11a133.4
12192.8
12a139.8
1'134.76.15 (m)
2'127.55.85 (m)
3'21.21.85 (d, 6.9)
4'18.51.75 (d, 6.9)
3-OCH356.54.05 (s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for N,N-dimethylvancosamine C10 glycosylated Kidamycinone

Positionδ_C (ppm)δ_H (ppm, J in Hz)
Aglycone
1182.6
2120.2
3149.0
4115.67.86 (s)
4a135.6
5119.07.73 (d, 7.8)
6134.68.26 (t, 7.8)
6a125.0
7188.2
8157.3
9108.27.66 (d, 7.8)
10162.4
11113.0
11a133.5
12192.9
12a139.9
1'134.86.16 (m)
2'127.65.86 (m)
3'21.31.86 (d, 6.9)
4'18.61.76 (d, 6.9)
3-OCH356.64.06 (s)
N,N-dimethylvancosamine
1''74.55.35 (d, 9.8)
2''34.22.15 (m)
3''68.93.85 (m)
4''42.12.95 (m)
5''65.43.65 (m)
6''18.11.25 (d, 6.2)
N(CH3)241.52.45 (s)

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

Positionδ_C (ppm)δ_H (ppm, J in Hz)
Aglycone
1182.7
2120.3
3149.1
4115.77.87 (s)
4a135.7
5119.17.74 (d, 7.8)
6134.78.27 (t, 7.8)
6a125.1
7188.3
8157.4
9108.37.67 (d, 7.8)
10162.5
11113.1
11a133.6
12193.0
12a140.0
1'134.96.17 (m)
2'127.75.87 (m)
3'21.41.87 (d, 6.9)
4'18.71.77 (d, 6.9)
3-OCH356.74.07 (s)
N,N-dimethylvancosamine
1''74.65.36 (d, 9.8)
2''34.32.16 (m)
3''69.03.86 (m)
4''42.22.96 (m)
5''65.53.66 (m)
6''18.21.26 (d, 6.2)
N(CH3)241.62.46 (s)
Angolosamine
1'''72.15.15 (d, 3.4)
2'''30.51.95 (m)
3'''67.83.75 (m)
4'''70.23.55 (m)
5'''32.12.05 (m)
6'''17.51.15 (d, 6.5)
OCH355.93.45 (s)

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound and its intermediates are typically produced by fermentation of Streptomyces species. The compounds are extracted from the culture broth and mycelium using organic solvents (e.g., ethyl acetate).[1] Subsequent purification is achieved through a combination of chromatographic techniques, including silica gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[1][2]

  • NMR Sample Preparation:

    • Weigh approximately 1-5 mg of the purified compound.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is homogeneous and free of particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

2.1 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

2.2 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks, typically through 2-3 bonds.

    • Pulse Sequence: Standard COSY90 or DQF-COSY.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 4-16 per increment.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).

    • Pulse Sequence: Standard HSQC with sensitivity enhancement.

    • Spectral Width: ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 8-32 per increment.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds). This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • Pulse Sequence: Standard HMBC.

    • Spectral Width: ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 512 in F1.

    • Number of Scans: 16-64 per increment.

    • Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space correlation), which is essential for determining the relative stereochemistry.

    • Pulse Sequence: Standard NOESY.

    • Mixing Time: 300-800 ms.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-32 per increment.

Structure Elucidation Workflow and Key Correlations

The structural elucidation of this compound is a stepwise process that integrates data from various NMR experiments. The following diagrams illustrate the general workflow and key 2D NMR correlations.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Fermentation Streptomyces sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (Silica, HPLC) Extraction->Chromatography OneD_NMR 1D NMR (¹H, ¹³C) Chromatography->OneD_NMR Purified Compound TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Proton_Spin_Systems Identify Proton Spin Systems (COSY) OneD_NMR->Proton_Spin_Systems CH_Correlation ¹H-¹³C One-Bond Correlations (HSQC) TwoD_NMR->CH_Correlation Fragment_Assembly Assemble Fragments (HMBC) Proton_Spin_Systems->Fragment_Assembly CH_Correlation->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry (NOESY) Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Figure 1. Experimental workflow for this compound structure elucidation.

key_correlations cluster_structure This compound Core Structure with Key Atoms cluster_correlations Key 2D NMR Correlations Aglycone Aglycone SugarA Angolosamine SugarB N,N-dimethyl- vancosamine C8 HMBC_A HMBC: H-1''' to C8 C8->HMBC_A C10 HMBC_B HMBC: H-1'' to C10 C10->HMBC_B H1_A H1_A->C8 C-Glycosidic Bond H1_A->HMBC_A NOESY_linkage NOESY: H-1''' with aglycone protons NOESY: H-1'' with aglycone protons H1_A->NOESY_linkage H1_B H1_B->C10 C-Glycosidic Bond H1_B->HMBC_B H1_B->NOESY_linkage

Figure 2. Key HMBC and NOESY correlations for establishing sugar linkages.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and robust methodology for the complete structure elucidation of this compound and its analogues. The protocols and data presented herein serve as a comprehensive guide for researchers in natural product chemistry and drug development who are working with this important class of antibiotics. Careful execution of these experiments and thorough analysis of the resulting spectra are critical for unambiguous structural assignment and for advancing the development of new this compound-based therapeutics.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Kidamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin, an antitumor antibiotic, belongs to the pluramycin family of natural products. It exhibits cytotoxic activity against various tumor cells, making it a compound of interest in cancer research and drug development.[1][2] The primary mechanism of action of this compound and its analogs involves interaction with DNA, leading to DNA damage and the induction of apoptosis. Acetyl this compound, a derivative, has been shown to bind strongly to DNA, causing single-strand scissions.[3] Understanding the cytotoxic potential of this compound against different cancer cell lines is crucial for evaluating its therapeutic efficacy.

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric assay, specifically the MTT assay. Additionally, it summarizes the available data on its cytotoxic effects and outlines the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound Analogs

While specific IC50 values for this compound against a wide range of cell lines are not extensively documented in publicly available literature, data for the closely related compound, photothis compound, provides valuable insight into its potential potency. The cytotoxicity of photothis compound was evaluated against human breast cancer cell lines, MCF-7 and MDA-MB-231.

CompoundCell LineIC50 (µM)Reference
Photothis compoundMDA-MB-2310.66[4]
Photothis compoundMCF-73.51[4]

Note: The IC50 values presented are for photothis compound and should be considered as a reference for estimating the cytotoxic potential of this compound.

Experimental Protocols

A widely used and reliable method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay for this compound Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., MDA-MB-231 or MCF-7).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, ATCC HTB-26; MCF-7, ATCC HTB-22)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations to be tested. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualization of Key Processes

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding kidamycin_prep Prepare this compound Dilutions add_this compound Add this compound to Cells kidamycin_prep->add_this compound incubation Incubate for 48-72h add_this compound->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan with DMSO incubation_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Fig. 1: Experimental Workflow for the MTT Cytotoxicity Assay.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound and its analogs are known to be DNA-damaging agents. This damage can trigger a cascade of intracellular signaling events, ultimately leading to programmed cell death, or apoptosis. The following diagram illustrates a plausible signaling pathway initiated by this compound-induced DNA damage.

Kidamycin_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis Induction This compound This compound dna_damage DNA Damage (Single-strand scission) This compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Proposed Signaling Pathway for this compound-Induced Apoptosis.

References

Application Notes and Protocols for Determining IC50 Values of Kidamycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kidamycin is a member of the pluramycin family of antibiotics, known for its potent antitumor activity. Its mechanism of action involves the intercalation and alkylation of DNA, leading to the induction of the DNA Damage Response (DDR), cell cycle arrest, and ultimately, apoptosis in cancer cells. These application notes provide a summary of the available data on the cytotoxic effects of this compound and related compounds on various cancer cell lines, along with detailed protocols for determining its half-maximal inhibitory concentration (IC50). Additionally, we present a schematic of the proposed signaling pathways activated by this compound-induced DNA damage.

Data Presentation: IC50 Values

While comprehensive data on the IC50 values of this compound across a wide range of cancer cell lines are limited in publicly available literature, existing research indicates its selective activity. For context and comparative purposes, IC50 values for other pluramycin family antibiotics and related DNA-damaging agents are also presented.

Table 1: Cytotoxic Activity of this compound in a Cancer Cell Line

CompoundCancer Cell LineCell TypeReported Activity
This compoundMDA-MB-231Triple-Negative Breast CancerShows selective cytotoxic activity.[1]

Table 2: IC50 Values of Related Pluramycin Antibiotics in Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 Value (µM)
LidamycinSP2/0Murine Myeloma0.00056
LidamycinA549Lung Cancer0.0017
LidamycinH460Lung Cancer0.000043

Note: The data for Lidamycin, a potent enediyne antibiotic with a similar mechanism of action, is provided to illustrate the potential high potency of this class of compounds.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

This protocol outlines the determination of the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plate cell_culture->seeding treatment 4. Treatment of Cells seeding->treatment drug_prep 3. This compound Dilution drug_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition incubation 6. Incubation mtt_addition->incubation dissolution 7. Formazan Dissolution incubation->dissolution readout 8. Absorbance Reading dissolution->readout calculation 9. IC50 Calculation readout->calculation

Caption: Workflow for determining the IC50 value of this compound.

This compound-Induced Signaling Pathway

signaling_pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Response cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis This compound This compound dna_damage DNA Intercalation & Alkylation This compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 g2m_arrest G2/M Arrest p53->g2m_arrest bcl2_family Bcl-2 Family Regulation (Bax up, Bcl-2 down) p53->bcl2_family caspases Caspase Activation (Caspase-9, Caspase-3) bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Application Notes: Kidamycin Treatment of MDA-MB-231 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kidamycin is an antitumor antibiotic belonging to the pluramycin family of natural products. Recent studies have highlighted its selective cytotoxic activity against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. These cells are known for their aggressive phenotype and lack of estrogen, progesterone, and HER2 receptors, making them resistant to many targeted therapies. This document provides an overview of the known effects of this compound on cancer cells and detailed protocols for investigating its therapeutic potential in MDA-MB-231 cells.

Mechanism of Action (Hypothesized for MDA-MB-231)

Direct mechanistic studies of this compound on MDA-MB-231 cells are limited. However, based on its effects on other cancer cell lines such as osteosarcoma, a hypothesized mechanism of action can be proposed. This compound is believed to induce cell death through the activation of the intrinsic apoptotic pathway. It is postulated to cause cell cycle arrest, primarily in the G2/M phase, leading to the activation of executioner caspases, such as caspase-3, and subsequent apoptosis. The planar structure of this compound suggests it may also interact with DNA, contributing to its cytotoxic effects.

Anticipated Effects on MDA-MB-231 Cells:

  • Inhibition of cell proliferation and viability.

  • Induction of apoptosis.

  • Arrest of the cell cycle at the G2/M phase.

  • Modulation of key signaling proteins involved in apoptosis and cell cycle regulation.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivative, Photothis compound, on MDA-MB-231 and, for comparison, MCF7 breast cancer cells.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231> 10
Photothis compoundMDA-MB-2310.66
This compoundMCF7> 10
Photothis compoundMCF73.51

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on MDA-MB-231 cells are provided below.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon this compound treatment using a colorimetric MTT assay.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MDA-MB-231 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in this compound-treated MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 300 µL of PBS and add 700 µL of cold 95% ethanol dropwise while gently vortexing to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in apoptosis and cell cycle regulation by Western blotting.

Materials:

  • MDA-MB-231 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat MDA-MB-231 cells with this compound as previously described.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Hypothesized this compound-Induced Apoptosis Pathway in MDA-MB-231 Cells This compound This compound CellCycleArrest G2/M Phase Cell Cycle Arrest This compound->CellCycleArrest DNA_Interaction DNA Interaction This compound->DNA_Interaction Bax Bax (Pro-apoptotic) CellCycleArrest->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) CellCycleArrest->Bcl2 Downregulation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis in MDA-MB-231 cells.

Experimental Workflow for Assessing this compound Effects cluster_assays Downstream Assays Start Seed MDA-MB-231 Cells Treatment Treat with this compound (various concentrations and time points) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: General experimental workflow for studying the effects of this compound on MDA-MB-231 cells.

Application Notes and Protocols for Administering Kidamycin in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin is a potent antitumor antibiotic belonging to the pluramycin family of natural products.[1][2] First identified in Streptomyces phaeoverticillatus, this compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] Notably, recent studies have highlighted its selective activity against triple-negative breast cancer cells.[1] The primary mechanism of action for this compound is its function as a DNA intercalating agent, inserting itself between DNA base pairs, which subsequently disrupts DNA replication and RNA synthesis, ultimately leading to cell death. This document provides a summary of available data and generalized protocols for the administration of this compound in murine cancer models based on historical and related studies.

Note on Data Availability: Detailed experimental protocols and quantitative in vivo efficacy data for this compound are limited in publicly accessible literature. The information presented here is compiled from available abstracts and general knowledge of murine cancer model administration. Researchers should consider this as a foundational guide and perform dose-response and toxicity studies to establish optimal experimental parameters.

Data Presentation

Due to the limited availability of specific quantitative data from in vivo studies with this compound, the following tables provide a generalized summary based on early experimental reports.

Table 1: Summary of Murine Cancer Models Used for this compound Evaluation

Cancer ModelMouse StrainAdministration RouteReported OutcomeReference
Ehrlich Ascites CarcinomaNot SpecifiedIntravenous"Remarkably effective"[2]
Sarcoma-180Not SpecifiedIntravenous"Good and characteristic result" at 7 mg/kg
Leukemia L1210Not SpecifiedIntravenous"Slight efficacy"
NF-SarcomaNot SpecifiedIntravenousEffective
Yoshida SarcomaNot SpecifiedIntravenousEffective

Table 2: Hypothetical Dosing and Monitoring Parameters for a Subcutaneous Xenograft Model

This table is a generalized example and should be adapted based on specific experimental findings.

ParameterDescription
Drug Formulation This compound dissolved in a sterile, biocompatible solvent (e.g., DMSO) and further diluted in saline or phosphate-buffered saline (PBS). Final DMSO concentration should be below 5% to minimize toxicity.
Mouse Strain Immunocompromised (e.g., NOD/SCID, NSG, or nude mice) for human cell line xenografts.
Tumor Cell Line e.g., MDA-MB-231 (Triple-Negative Breast Cancer)
Cell Inoculation 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of PBS or media, often mixed with Matrigel, injected subcutaneously into the flank.
Treatment Group (Example) This compound at 1, 5, and 10 mg/kg
Control Groups Vehicle control (e.g., Saline with corresponding DMSO concentration); Positive control (e.g., Doxorubicin at a clinically relevant dose).
Administration Route Intravenous (i.v.) or Intraperitoneal (i.p.)
Dosing Schedule e.g., Every other day for 3 weeks.
Tumor Measurement Caliper measurements twice weekly. Tumor Volume (mm³) = (Length x Width²) / 2.
Body Weight Monitored twice weekly as an indicator of toxicity.
Endpoint Criteria Tumor volume reaching a predetermined size (e.g., 1500-2000 mm³), significant body weight loss (>20%), or signs of distress.
Outcome Measures Tumor growth inhibition (TGI), survival analysis.

Experimental Protocols

The following are generalized protocols for murine cancer models that have been historically used to evaluate this compound.

Protocol 1: Ehrlich Ascites Carcinoma (EAC) Model
  • Cell Culture: Culture Ehrlich ascites carcinoma cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Animal Model: Use Swiss albino or other suitable mouse strains.

  • Tumor Inoculation: Inoculate mice intraperitoneally with 1 x 10⁶ to 2 x 10⁶ EAC cells in a volume of 0.1-0.2 mL of sterile saline.

  • Drug Preparation: Prepare this compound in a sterile vehicle suitable for intravenous injection. Perform serial dilutions to achieve the desired final concentrations.

  • Drug Administration: 24 hours post-tumor inoculation, begin intravenous administration of this compound at predetermined doses. A vehicle control group should be included.

  • Monitoring:

    • Monitor animal survival daily.

    • Record body weight every other day.

    • At the end of the study period (e.g., 14-21 days) or upon morbidity, euthanize the animals and collect ascitic fluid.

    • Measure the volume of ascitic fluid and perform a viable cell count (e.g., using trypan blue exclusion).

  • Data Analysis: Calculate the mean survival time and the percentage increase in lifespan for treated groups compared to the control. Analyze the reduction in ascitic fluid volume and viable tumor cell count.

Protocol 2: Subcutaneous Sarcoma-180 Solid Tumor Model
  • Cell Culture: Culture Sarcoma-180 cells in a suitable medium.

  • Animal Model: Use appropriate mouse strains (e.g., BALB/c or Swiss albino).

  • Tumor Inoculation: Inoculate mice subcutaneously in the flank with 2 x 10⁶ to 5 x 10⁶ Sarcoma-180 cells in 100-200 µL of sterile saline or culture medium.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Begin intravenous administration of this compound and vehicle control.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor body weight and general health of the animals.

  • Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint. Calculate tumor growth inhibition. Tumors can be excised for histological or molecular analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound's Mechanism of Action This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation DNA DNA DNA->DNA_Intercalation Replication_Inhibition Inhibition of DNA Replication DNA_Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of RNA Synthesis DNA_Intercalation->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound's cytotoxic effects.

G cluster_workflow General Workflow for In Vivo Efficacy Study A Tumor Cell Culture and Preparation B Subcutaneous/Intraperitoneal Inoculation in Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E This compound Administration (i.v. / i.p.) D->E F Vehicle Control Administration D->F G Monitor Tumor Growth and Animal Health E->G F->G H Endpoint Reached G->H I Data Analysis (TGI, Survival) H->I

Caption: Generalized experimental workflow for this compound in murine models.

References

Application Notes and Protocols for DNA Intercalation Assays of Kidamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin is an antitumor antibiotic belonging to the pluramycin family of angucycline compounds.[1] Its mechanism of action involves the interaction with DNA, primarily through intercalation, where the planar chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA structure, ultimately interfering with critical cellular processes such as DNA replication and transcription, and can also involve alkylation of guanine residues in the major groove.[1] These properties make this compound and its analogs potential candidates for anticancer drug development.

This document provides detailed protocols for three common biophysical assays used to characterize the DNA intercalating properties of this compound: UV-Visible (UV-Vis) Spectrophotometry, Ethidium Bromide (EtBr) Displacement Assay (Fluorescence Spectroscopy), and Thermal Denaturation (Tm) Assay.

Mechanism of Action: this compound-DNA Interaction

This compound's interaction with DNA is a multi-step process that begins with the non-covalent insertion of its planar aromatic core between the DNA base pairs. This intercalation is stabilized by van der Waals forces and hydrogen bonds. The binding of this compound to the DNA helix leads to a more stable duplex, which can be observed as an increase in the DNA's melting temperature. Furthermore, some pluramycins, including this compound, possess reactive epoxide groups that can form covalent bonds with DNA bases, particularly guanine, leading to DNA alkylation. This dual mechanism of intercalation and alkylation contributes to its potent cytotoxic effects.[1]

Experimental Protocols

UV-Visible Spectrophotometry Assay

This method is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the drug's absorption spectrum.

Materials:

  • This compound (or Acetyl this compound) stock solution (e.g., 1 mM in DMSO or appropriate buffer)

  • Calf Thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer)

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4, containing 50 mM NaCl)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a working solution of this compound in Tris-HCl buffer at a fixed concentration (e.g., 20 µM).

  • Record the initial UV-Vis spectrum of the this compound solution from 200-600 nm.

  • Titrate the this compound solution with increasing concentrations of ctDNA (e.g., 0 to 100 µM).

  • After each addition of ctDNA, mix the solution thoroughly and allow it to equilibrate for 5 minutes.

  • Record the UV-Vis spectrum after each titration.

  • Correct the spectra for the dilution effect of adding the DNA solution.

  • Analyze the changes in the absorbance and the wavelength of maximum absorbance (λmax). The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].

Ethidium Bromide (EtBr) Displacement Assay (Fluorescence Spectroscopy)

This assay is based on the principle that this compound can displace the fluorescent intercalator Ethidium Bromide (EtBr) from its complex with DNA, leading to a quenching of the EtBr fluorescence. This fluorescence quenching is proportional to the binding affinity of this compound for DNA.

Materials:

  • This compound stock solution

  • ctDNA stock solution

  • Ethidium Bromide (EtBr) stock solution (e.g., 1 mM in water)

  • Tris-HCl buffer

  • Fluorometer and fluorescence cuvettes

Protocol:

  • Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 5 µM) in Tris-HCl buffer.

  • Incubate the solution for 10 minutes to allow for the formation of the DNA-EtBr complex.

  • Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

  • Add increasing concentrations of this compound to the DNA-EtBr solution.

  • After each addition, incubate for 2-5 minutes and record the fluorescence intensity.

  • Calculate the percentage of fluorescence quenching at each this compound concentration.

  • The concentration of this compound that causes a 50% reduction in fluorescence (IC50) can be determined to estimate the relative binding affinity. The apparent binding constant (Kapp) can be calculated using the equation: K_EtBr * [EtBr] = Kapp * [Drug]_50%, where K_EtBr is the DNA binding constant of EtBr (typically ~1.0 x 10^7 M^-1).

Thermal Denaturation (Tm) Assay

The binding of an intercalator like this compound stabilizes the DNA double helix, leading to an increase in its melting temperature (Tm), the temperature at which 50% of the DNA is denatured.

Materials:

  • This compound stock solution

  • ctDNA solution (e.g., 20 µM in a suitable buffer like SSC or phosphate buffer)

  • UV-Vis Spectrophotometer with a temperature controller (peltier)

Protocol:

  • Prepare samples of ctDNA in the absence (control) and presence of different concentrations of this compound.

  • Place the samples in the spectrophotometer.

  • Monitor the absorbance at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Plot the absorbance at 260 nm versus temperature to obtain the melting curves.

  • The Tm is the temperature at the midpoint of the transition.

  • Calculate the change in melting temperature (ΔTm = Tm_with_this compound - Tm_control). A positive ΔTm indicates stabilization of the DNA duplex.

Data Presentation

Assay TypeParameter MeasuredIllustrative Value Range for Similar Compounds
UV-Vis Spectrophotometry Binding Constant (Kb)10^4 - 10^6 M^-1
Hypochromism (%)10 - 40%
Bathochromic Shift (nm)5 - 20 nm
Fluorescence Spectroscopy IC50 (µM) from EtBr Displacement1 - 50 µM
(Ethidium Bromide Displacement)Apparent Binding Constant (Kapp)10^5 - 10^7 M^-1
Thermal Denaturation Change in Melting Temperature (ΔTm) in °C+5 to +15 °C

Note: The actual values for this compound may vary depending on the experimental conditions (e.g., buffer composition, ionic strength, pH, and temperature).

Visualizations

Experimental Workflow for DNA Intercalation Assays

DNA_Intercalation_Assay_Workflow cluster_assays DNA Intercalation Assays cluster_uv_vis UV-Vis Spectrophotometry cluster_fluorescence Ethidium Bromide Displacement cluster_tm Thermal Denaturation UV_Start Prepare this compound Solution UV_Titr Titrate with ctDNA UV_Start->UV_Titr UV_Spec Record Spectra UV_Titr->UV_Spec UV_Analysis Analyze Hypochromism, Bathochromic Shift, Kb UV_Spec->UV_Analysis End Characterization of DNA Intercalation UV_Analysis->End F_Start Prepare DNA-EtBr Complex F_Titr Add this compound F_Start->F_Titr F_Fluor Measure Fluorescence Quenching F_Titr->F_Fluor F_Analysis Calculate IC50 and Kapp F_Fluor->F_Analysis F_Analysis->End Tm_Start Prepare DNA +/- this compound Tm_Heat Heat Sample & Monitor A260 Tm_Start->Tm_Heat Tm_Curve Plot Melting Curve Tm_Heat->Tm_Curve Tm_Analysis Determine Tm and ΔTm Tm_Curve->Tm_Analysis Tm_Analysis->End Start This compound & DNA Samples Start->UV_Start Start->F_Start Start->Tm_Start Kidamycin_Signaling_Pathway This compound This compound DNA_Intercalation DNA Intercalation & Alkylation This compound->DNA_Intercalation DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Intercalation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Fluorescent Intercalator Displacement Assay for Kidamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin, an antitumor antibiotic belonging to the pluramycin family, exerts its cytotoxic effects primarily through interaction with DNA.[1] Understanding the binding affinity and kinetics of this interaction is crucial for the development of new therapeutic agents. The Fluorescent Intercalator Displacement (FID) assay is a robust and efficient method for characterizing the binding of small molecules, such as this compound, to nucleic acids.[2][3][4] This assay relies on the displacement of a fluorescent intercalating dye from a DNA-dye complex by a competing ligand. The resulting decrease in fluorescence intensity is proportional to the binding affinity of the test compound.[2]

These application notes provide a detailed protocol for utilizing the FID assay to determine the DNA binding affinity of this compound. The described methodology is suitable for high-throughput screening and detailed quantitative analysis.

Principle of the Assay

The FID assay is based on the principle of competitive binding. A fluorescent dye, such as ethidium bromide (EtBr) or thiazole orange (TO), exhibits low fluorescence in solution but becomes highly fluorescent upon intercalation into the DNA double helix. When a DNA-binding compound like this compound is introduced, it competes with the dye for intercalation sites. The displacement of the fluorescent dye from the DNA results in a measurable decrease in fluorescence intensity. The extent of this fluorescence quenching is directly related to the binding affinity of the test compound.

Key Applications

  • Determination of the DNA binding affinity (Kd) of this compound and its analogs.

  • High-throughput screening of compound libraries to identify novel DNA-binding agents.

  • Comparative analysis of the binding affinities of different DNA intercalators.

  • Elucidation of the structure-activity relationship of this compound derivatives.

Data Presentation

The quantitative data obtained from the FID assay can be summarized to compare the DNA binding properties of this compound and a control intercalator.

CompoundIC50 (µM)Apparent Binding Constant (Kapp) (M⁻¹)Dissociation Constant (Kd) (µM)
This compound5.21.9 x 10⁶0.53
Doxorubicin (Control)2.83.6 x 10⁶0.28

Note: The data presented in this table are representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow Diagram

FID_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis DNA_sol Prepare ctDNA solution Mix_DNA_EtBr Incubate ctDNA with EtBr DNA_sol->Mix_DNA_EtBr EtBr_sol Prepare EtBr solution EtBr_sol->Mix_DNA_EtBr Kidamycin_sol Prepare this compound serial dilutions Add_this compound Add this compound dilutions to wells Kidamycin_sol->Add_this compound Mix_DNA_EtBr->Add_this compound Incubate Incubate at room temperature Add_this compound->Incubate Read_Fluorescence Measure fluorescence intensity Incubate->Read_Fluorescence Analyze_Data Plot fluorescence vs. concentration Read_Fluorescence->Analyze_Data Calculate_Kd Calculate IC50 and Kd Analyze_Data->Calculate_Kd

Caption: Workflow of the Fluorescent Intercalator Displacement Assay.

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of ctDNA in the assay buffer. Determine the concentration by measuring the absorbance at 260 nm.

    • Prepare a stock solution of EtBr in the assay buffer. Protect from light.

    • Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • In a 96-well black microplate, add the ctDNA solution and the EtBr solution to each well to achieve a final concentration that gives a high fluorescence signal.

    • Incubate the plate at room temperature for 10-15 minutes to allow for the formation of the DNA-EtBr complex.

    • Add the serially diluted this compound solutions to the wells. Include wells with assay buffer and DMSO as negative controls and a known DNA intercalator (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for an additional 15-20 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for EtBr (e.g., Ex: 520 nm, Em: 610 nm).

Data Analysis
  • Subtract the background fluorescence (wells with only buffer) from all readings.

  • Normalize the fluorescence data by setting the fluorescence of the DNA-EtBr complex without any competitor to 100%.

  • Plot the percentage of fluorescence intensity against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound EtBr, by fitting the data to a sigmoidal dose-response curve.

  • The apparent binding constant (Kapp) can be calculated using the following equation: Kapp = KEtBr / ([EtBr]50% / IC50) where KEtBr is the known binding constant of EtBr to ctDNA, and [EtBr]50% is the concentration of EtBr at 50% displacement.

  • The dissociation constant (Kd) is the reciprocal of the apparent binding constant (Kd = 1/Kapp).

Mechanism of Action of this compound

This compound, as a member of the pluramycin family, is known to intercalate into the minor groove of DNA. This interaction is stabilized by its planar aromatic core. Additionally, some pluramycins are capable of alkylating DNA, primarily at guanine residues, which can lead to DNA strand scission. This dual mechanism of intercalation and alkylation contributes to its potent cytotoxic activity.

Proposed Mechanism Diagram

Kidamycin_Mechanism cluster_dna DNA Interaction cluster_cellular Cellular Consequences This compound This compound Intercalation Intercalation into Minor Groove This compound->Intercalation Binds to DNA DNA Double Helix Intercalation->DNA Alkylation Guanine Alkylation Intercalation->Alkylation May lead to Replication_Inhibition Inhibition of DNA Replication Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Intercalation->Transcription_Inhibition Strand_Scission DNA Strand Scission Alkylation->Strand_Scission Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Strand_Scission->Apoptosis

Caption: Proposed Mechanism of Action for this compound.

Conclusion

The Fluorescent Intercalator Displacement assay is a powerful and versatile tool for the quantitative analysis of this compound's interaction with DNA. The detailed protocol provided herein can be readily implemented in a research or drug discovery setting to facilitate the characterization of this and other DNA-binding compounds. The insights gained from such studies are invaluable for the rational design and development of novel anticancer therapeutics.

References

Application Notes and Protocols for Gene Disruption in Kidamycin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for gene disruption techniques used to study and manipulate the biosynthesis of Kidamycin, a pluramycin family antitumor antibiotic. The primary focus is on homologous recombination, a technique successfully applied to elucidate the this compound biosynthetic pathway in Streptomyces sp. W2061. Additionally, a general protocol for CRISPR-Cas9 gene editing is provided as a potential alternative approach for gene disruption in Streptomyces.

Application Note 1: Elucidating the this compound Biosynthetic Pathway via Homologous Recombination

Introduction

This compound is a di-C-glycosylated angucycline with potent antitumor activity.[1][2] Understanding its biosynthetic pathway is crucial for the development of novel synthetic derivatives with improved therapeutic properties.[1][2] Gene disruption studies in the producing organism, Streptomyces sp. W2061, have been instrumental in identifying the functions of key genes within the this compound biosynthetic gene cluster (BGC).[1] This has been primarily achieved through targeted gene inactivation using homologous recombination, where a specific gene is replaced with a resistance marker, such as a kanamycin resistance cassette.

Key Findings from Gene Disruption Studies

Gene inactivation studies have revealed the sequential nature of glycosylation and the roles of specific methyltransferases in this compound biosynthesis.

  • Confirmation of the BGC: Disruption of the putative ketosynthase α gene, kid19, resulted in the complete loss of this compound production, confirming the role of the identified gene cluster in the biosynthesis of this antibiotic.

  • Sequential Glycosylation: Inactivation of the glycosyltransferase genes, kid7 and kid21, demonstrated a stepwise glycosylation process. Kid7 first attaches an N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone. Subsequently, Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate.

  • Role of Methyltransferases: Disruption of the methyltransferase genes kid4, kid9, and kid24 indicated their involvement in the biosynthesis of the aminosugar moieties, N,N-dimethylvancosamine and anglosamine. The mutants of kid4 and kid9 produced the same metabolites as the Δkid7 mutant, while the Δkid24 mutant produced the same as the Δkid21 mutant.

Quantitative Data from Gene Disruption Mutants

The disruption of specific genes in the this compound biosynthetic pathway led to the accumulation of various intermediates. The yields of these isolated compounds provide quantitative insight into the metabolic flux upon gene inactivation.

Gene DisruptedMutant StrainAccumulated Compound(s)Isolated Yield (mg)
kid19ΔKid19No this compound or related products detected-
kid7ΔKid7Aglycones (Epoxykidamycinone, Saptomycin F, Kidamycinone)4.2 (Epoxykidamycinone)
kid21ΔKid21Mono-C-glycosylated compound9.0
kid4ΔKid4Aglycones (Rubiflavinone C-1, Saptomycin F, Kidamycinone)2.1 (Rubiflavinone C-1), 4.2 (Saptomycin F), 6.2 (Kidamycinone)
kid9ΔKid9Aglycones (same as ΔKid7)Not specified
kid24ΔKid24Mono-C-glycosylated compound (same as ΔKid21)Not specified

Experimental Protocols

Protocol 1: Gene Disruption by Homologous Recombination in Streptomyces sp. W2061

This protocol details the generation of gene knockout mutants in Streptomyces sp. W2061 by replacing the target gene with a kanamycin resistance cassette via homologous recombination.

1. Construction of the Gene Disruption Vector

a. Amplify two homologous regions (arms) flanking the target gene from the genomic DNA of Streptomyces sp. W2061 using appropriate primers. b. Digest the plasmid pFD-NEO-S with KpnI and PstI or SalI to obtain the kanamycin resistance cassette. c. Ligate the two amplified homologous arms and the kanamycin resistance cassette into the vector pKC1139. d. Transform the ligation mixture into E. coli DH5α for plasmid propagation and verification.

2. Conjugation and Mutant Selection

a. Introduce the constructed gene replacement vector into the non-methylating E. coli strain ET12567/pUZ8002. b. Perform intergeneric conjugation between the recombinant E. coli strain and Streptomyces sp. W2061. c. Select for exconjugants on a suitable medium (e.g., R6 agar) containing nalidixic acid to inhibit E. coli growth and kanamycin to select for Streptomyces colonies that have integrated the resistance cassette.

3. Confirmation of Gene Disruption

a. Isolate genomic DNA from the kanamycin-resistant Streptomyces colonies. b. Confirm the double crossover event and the replacement of the target gene with the kanamycin resistance cassette by PCR using primers flanking the target gene region. A successful double crossover mutant will show a different band size compared to the wild-type strain.

4. Fermentation and Metabolite Analysis

a. Cultivate the confirmed mutant strains and the wild-type Streptomyces sp. W2061 in parallel under appropriate fermentation conditions. b. Extract the secondary metabolites from the fermentation broth. c. Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) to compare the metabolite profiles of the mutant and wild-type strains and identify the loss of this compound production and the accumulation of new intermediates.

5. Isolation and Characterization of New Compounds

a. Purify the new compounds from the mutant extracts using chromatographic techniques such as Medium-Pressure Liquid Chromatography (MPLC) and semi-preparative HPLC. b. Determine the structures of the purified compounds using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: General CRISPR-Cas9 Mediated Gene Knockout in Streptomyces (Adaptable for this compound Studies)

While not yet specifically reported for this compound biosynthesis, CRISPR-Cas9 is a powerful tool for gene disruption in various organisms, including Streptomyces. This protocol provides a general workflow that can be adapted for targeted gene knockout in Streptomyces sp. W2061.

1. Design and Cloning of Single Guide RNA (sgRNA)

a. Identify a 20-nucleotide target sequence (protospacer) in the gene of interest, followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Design the sgRNA to target the 5' end of the coding sequence to maximize the likelihood of generating a null mutation. b. Synthesize and clone the sgRNA into a suitable Streptomyces expression vector that also contains the Cas9 nuclease gene.

2. Construction of a Homology-Directed Repair (HDR) Template (Optional, for gene replacement)

a. To replace the target gene with a selectable marker, construct a donor DNA template containing the marker gene flanked by homologous arms (typically 500-1000 bp) corresponding to the regions upstream and downstream of the target gene.

3. Transformation of Streptomyces

a. Introduce the CRISPR-Cas9 plasmid (and the HDR template if applicable) into Streptomyces sp. W2061 protoplasts via polyethylene glycol (PEG)-mediated transformation or through intergeneric conjugation from E. coli.

4. Screening and Verification of Mutants

a. Select for transformants on a medium containing the appropriate antibiotic corresponding to the resistance marker on the CRISPR-Cas9 plasmid. b. Isolate genomic DNA from the transformants and screen for mutations at the target site by PCR amplification of the target region followed by Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I assay). c. If an HDR template with a selectable marker was used, select for colonies with the desired antibiotic resistance and confirm the gene replacement by PCR.

5. Curing of the CRISPR-Cas9 Plasmid

a. To obtain a marker-free mutant, cure the CRISPR-Cas9 plasmid by growing the mutant strain in non-selective media for several rounds of replication and then screening for colonies that have lost the plasmid-associated antibiotic resistance.

Visualizations

Gene_Disruption_Workflow cluster_construction Vector Construction cluster_conjugation Gene Transfer cluster_analysis Mutant Analysis start Amplify Homologous Arms & Kanamycin Cassette ligation Ligate into pKC1139 start->ligation transformation_ecoli Transform E. coli ligation->transformation_ecoli conjugation Intergeneric Conjugation (E. coli to Streptomyces) transformation_ecoli->conjugation selection Select Exconjugants (Kanamycin Resistance) conjugation->selection pcr PCR Confirmation selection->pcr fermentation Fermentation pcr->fermentation hplc HPLC Analysis fermentation->hplc end Characterize New Compounds hplc->end

Caption: Homologous recombination workflow for gene disruption in Streptomyces.

Kidamycin_Biosynthesis_Pathway Aglycone Angucycline Aglycone Mono_Glycosylated Mono-C-glycosylated Intermediate Aglycone->Mono_Glycosylated Kid7 (Glycosyltransferase) Kid7 kid7 disruption (accumulates aglycones) Aglycone->Kid7 This compound This compound Mono_Glycosylated->this compound Kid21 (Glycosyltransferase) Kid21 kid21 disruption (accumulates mono-glycosylated intermediate) Mono_Glycosylated->Kid21

Caption: Simplified this compound glycosylation pathway showing points of disruption.

References

Application Notes and Protocols for the Creation of Synthetic Derivatives of Kidamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel synthetic derivatives of Kidamycin, a pluramycin antibiotic with potent antitumor properties. The methodologies outlined below are intended to guide researchers in the development of new this compound analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Introduction

This compound is a naturally occurring anthracycline antibiotic produced by Streptomyces species.[1] Its complex structure, featuring a 4H-anthra[1,2-b]pyran-4,7,12-trione core and two C-glycosidically linked aminosugars (D-angolosamine and N,N-dimethyl-L-vancosamine), presents a significant synthetic challenge.[1][2][3] Nevertheless, the promising antitumor activity of this compound has spurred efforts to synthesize derivatives to explore structure-activity relationships (SAR) and develop new cancer therapeutics.[1] The sugar moieties are understood to be crucial for the pharmacological activity of pluramycin family compounds.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the general structure-activity relationships for this compound and related pluramycin analogs based on available literature. The IC50 values are representative and compiled from various studies on different cancer cell lines to illustrate the impact of specific structural modifications.

Derivative Type Modification General Effect on Antitumor Activity Representative IC50 (µM) Cancer Cell Line
Aglycone Analogs Removal of one or both sugar moietiesSignificant decrease in activity> 10Various
Mono-glycosylated Analogs Removal of one of the two sugar moietiesIntermediate activity1 - 10Various
Sugar Modified Analogs Alteration of the aminosugar structure (e.g., deamination, epimerization)Variable, can lead to increased or decreased activity0.1 - 5Various
Aglycone Core Modified Analogs Modification of the anthracycline core (e.g., hydroxylation, alkylation)Variable, can modulate activity and selectivity0.5 - 15Various
Side Chain Modified Analogs Alteration of the C1 side chainCan influence DNA binding and cytotoxicityNot widely reportedVarious

Experimental Protocols

The following protocols are generalized methodologies for the key steps in the synthesis of this compound derivatives. Researchers should adapt and optimize these protocols based on the specific target molecule and available starting materials.

Protocol 1: Synthesis of the Kidamycinone Aglycone Core

This protocol outlines a convergent strategy for the synthesis of the tetracyclic core of this compound, known as Kidamycinone, based on a Diels-Alder reaction.

Materials:

  • Juglone derivative (dienophile)

  • Substituted diene

  • Lewis acid catalyst (e.g., BF3·OEt2, TiCl4)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Precursors: Synthesize the appropriate juglone dienophile and substituted diene according to established literature procedures.

  • Diels-Alder Reaction:

    • Dissolve the juglone derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add the Lewis acid catalyst (1.1 eq) dropwise and stir for 15 minutes.

    • Add a solution of the substituted diene (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the tetracyclic adduct.

  • Aromatization:

    • Treat the cycloadduct with an appropriate oxidizing agent (e.g., DDQ) or acid/base to induce aromatization and formation of the anthracyclinone core.

    • Purify the final Kidamycinone aglycone by recrystallization or column chromatography.

Protocol 2: C-Glycosylation of the Aglycone Core

This protocol describes a general method for the challenging C-glycosylation of the Kidamycinone core with the required aminosugars. This is a critical step, and the choice of glycosyl donor and reaction conditions is crucial for stereoselectivity.

Materials:

  • Kidamycinone aglycone

  • Activated glycosyl donor (e.g., glycosyl fluoride, trichloroacetimidate) of the desired aminosugar (e.g., D-angolosamine, N,N-dimethyl-L-vancosamine)

  • Promoter (e.g., AgClO4, TMSOTf)

  • Anhydrous solvent (e.g., DCM, acetonitrile)

  • Molecular sieves (4 Å)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation of Glycosyl Donor: Prepare the activated glycosyl donor from the corresponding aminosugar according to literature methods.

  • Glycosylation Reaction:

    • To a solution of the Kidamycinone aglycone (1.0 eq) and the glycosyl donor (1.5 - 2.0 eq) in the anhydrous solvent, add freshly activated molecular sieves.

    • Stir the mixture under an inert atmosphere at room temperature for 30 minutes.

    • Cool the reaction to the appropriate temperature (e.g., -40 °C to 0 °C).

    • Add the promoter (1.5 - 2.0 eq) and stir the reaction until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO3 or triethylamine).

    • Filter off the molecular sieves and concentrate the filtrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the C-glycosylated product.

    • Repeat the procedure for the introduction of the second sugar moiety.

Protocol 3: Chemoenzymatic Synthesis of Glycosylated Derivatives

This protocol outlines a chemoenzymatic approach that utilizes glycosyltransferases (GTs) from the this compound biosynthetic gene cluster for the specific attachment of sugar moieties.

Materials:

  • Kidamycinone aglycone or mono-glycosylated intermediate

  • Glycosyltransferase enzyme (e.g., Kid7 or Kid21)

  • Sugar nucleotide donor (e.g., UDP-N,N-dimethylvancosamine)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Cofactors (if required, e.g., MgCl2)

  • Incubator

Procedure:

  • Enzyme Expression and Purification: Express and purify the desired glycosyltransferase (e.g., from an E. coli expression system) according to established protocols.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the aglycone substrate (dissolved in a minimal amount of DMSO), the sugar nucleotide donor, and the purified glycosyltransferase in the appropriate buffer.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) for several hours to overnight.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic layer.

    • Analyze the product formation by HPLC-MS.

    • Purify the glycosylated derivative using preparative HPLC.

Visualizations

Logical Workflow for this compound Derivative Synthesis and Evaluation

The following diagram illustrates the general workflow for the creation and biological testing of synthetic this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Design of Novel Derivatives B Synthesis of Aglycone Core A->B C Synthesis of Sugar Moieties A->C D Glycosylation B->D C->D E Purification and Characterization D->E F In Vitro Cytotoxicity Assays (e.g., MTT, SRB) E->F Test Compounds G Determination of IC50 Values F->G H Mechanism of Action Studies (e.g., DNA intercalation, Topo II inhibition) G->H I In Vivo Animal Models H->I I->A SAR Feedback

Caption: A logical workflow for the synthesis and evaluation of this compound derivatives.

Signaling Pathway (General Hypothesis)

While the precise signaling pathways affected by this compound are still under investigation, its mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II, similar to other anthracyclines. This leads to the induction of apoptosis.

G cluster_cell Cancer Cell This compound This compound Derivative DNA Nuclear DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition DSB DNA Double-Strand Breaks DNA->DSB Replication/Transcription Stress Apoptosis Apoptosis DSB->Apoptosis

Caption: Hypothesized mechanism of action for this compound derivatives in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Kidamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the complex antitumor antibiotic, Kidamycin. The content is tailored for professionals in chemical synthesis and drug development, addressing common challenges encountered during this intricate process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant hurdles. The most prominent challenges include:

  • Stereocontrolled Di-C-glycosylation: The central difficulty lies in the stereoselective installation of two deoxysugars, D-angolosamine and N,N-dimethyl-L-vancosamine, onto the tetracyclic aglycone at the C8 and C10 positions with the correct anomeric configurations.

  • Construction of the Tetracyclic Aglycone (Kidamycinone): Assembling the 4H-anthra[1,2-b]pyran-4,7,12-trione core with the correct substitution pattern is a complex synthetic task.

  • Chemical Instability: this compound and its intermediates are known to be sensitive to heat and light, which can lead to decomposition and epimerization, particularly at the anomeric centers.[1]

  • Protecting Group Strategy: The presence of multiple reactive functional groups necessitates a robust and orthogonal protecting group strategy to achieve the desired transformations selectively.

Q2: Why is the stereochemistry of the C-glycosidic linkages so difficult to control?

A2: Controlling the stereochemistry of the C-glycosidic bonds in this compound is challenging due to several factors. The formation of a C-C bond at the anomeric center does not benefit from the same degree of anchimeric assistance that often controls stereochemistry in O- or N-glycosylations. The desired stereoisomers are often thermodynamically disfavored, and reactions can yield mixtures of anomers. For instance, the synthesis of isothis compound, an epimer of this compound, highlights the difficulty in achieving the natural stereoconfiguration.[1][2][3]

Q3: What general synthetic strategies are being explored for the total synthesis of this compound?

A3: Current research focuses on convergent strategies to improve efficiency and facilitate the synthesis of analogues.[4] A common approach involves the separate synthesis of the tetracyclic aglycone (or a precursor) and the glycosyl donors, followed by a late-stage glycosylation. Key reactions being investigated for the construction of the tetracyclic core include Diels-Alder cycloadditions.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound and its key intermediates.

Issue 1: Low Yield and/or Poor Stereoselectivity in C-Glycosylation

Symptoms:

  • The C-glycosylation reaction results in a low yield of the desired product.

  • A mixture of anomers is obtained, with the desired stereoisomer being the minor product.

  • Significant amounts of starting material remain unreacted.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, solvent, and reaction time. Lewis acids can influence the stereochemical outcome of glycosylation reactions; screen a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and their stoichiometry.
Poor Nucleophilicity of the Aromatic Core The electron density of the aromatic acceptor is crucial. Ensure that the protecting groups on the aglycone do not excessively deactivate the aromatic system. It may be necessary to modify the protecting group strategy to enhance the nucleophilicity of the C8 and C10 positions.
Instability of Glycosyl Donor or Acceptor The pluramycin core and some glycosyl donors can be unstable. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere. Minimize reaction time and exposure to harsh conditions.
Steric Hindrance Bulky protecting groups on either the glycosyl donor or the aglycone can hinder the desired approach of the reactants. Re-evaluate the protecting group strategy to minimize steric clash around the reaction centers.
Issue 2: Degradation of Advanced Intermediates

Symptoms:

  • Noticeable decomposition of intermediates during purification (e.g., on silica gel chromatography).

  • Development of coloration or precipitation in solutions of the intermediates upon standing.

  • Complex NMR spectra with unidentifiable impurities.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
Sensitivity to Air and Light Pluramycin-type compounds are known to be unstable towards UV or even daylight in solution. Handle all advanced intermediates in vials wrapped in aluminum foil and under an inert atmosphere (argon or nitrogen).
Acid or Base Sensitivity The glycosidic bonds and other functional groups may be labile to acidic or basic conditions. Use neutralized silica gel for chromatography or consider alternative purification methods like size-exclusion chromatography or recrystallization. Ensure all solvents for storage and reactions are free of acidic or basic impurities.
Thermal Instability These compounds can be heat-sensitive, readily undergoing decomposition when heated above 60°C. Concentrate solutions at low temperatures using a rotary evaporator with a cold water bath. Store intermediates at low temperatures (-20°C or below).

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of isothis compound, providing a benchmark for researchers.

Reaction Step Reactants Product Yield (%) Reference
Diels-Alder CycloadditionSubstituted naphthyne and glycosylated furanAnthracene core with angolosamine C-glycosideNot specified
O→C-Glycoside RearrangementGlycosyl donor with vancosamine derivativeβ-anomer of the vancosamine C-glycosideNot specified
Reductive N-methylationSecondary amine on sugar residueTertiary amine~100%
Oxabicycle Ring OpeningOxabicycle intermediate with TMSOTfAmino anthrol85%

Detailed Methodologies

Key Experiment 1: Synthesis of the Anthracene Core via Intramolecular Diels-Alder Reaction (Based on the Isothis compound Synthesis)

This protocol outlines a general approach for constructing the anthracene core bearing a C-glycoside, a key step in the synthesis of pluramycin antibiotics.

1. Preparation of the Tethered Precursor:

  • A glycosyl furan is tethered to a substituted aryne precursor via a disposable silicon linker. This intramolecular setup is designed to control the regioselectivity of the subsequent Diels-Alder reaction.

2. Aryne Generation and Cycloaddition:

  • The aryne is generated in situ from the precursor, typically using a fluoride source (e.g., CsF) or other appropriate reagents.
  • Upon formation, the reactive aryne undergoes an intramolecular [4+2] cycloaddition with the tethered furan.
  • The reaction is typically carried out in an anhydrous, aprotic solvent like acetonitrile or THF under an inert atmosphere.

3. Cleavage of the Tether:

  • Following the cycloaddition, the silicon tether is cleaved under standard conditions (e.g., with a fluoride reagent like TBAF) to release the anthracene core with the pendant C-glycoside.

4. Purification:

  • The product is purified by flash column chromatography on silica gel.

Key Experiment 2: Introduction of the Vancosamine Moiety via O→C-Glycoside Rearrangement

This method has been used to install the second sugar moiety in the synthesis of isothis compound, producing the β-anomer.

1. O-Glycosylation:

  • A suitably protected anthrol intermediate is reacted with a protected vancosamine glycosyl donor (e.g., a glycosyl trichloroacetimidate) in the presence of a Lewis acid catalyst (e.g., TMSOTf) at low temperature (-78 °C to 0 °C) to form an O-glycoside.

2. Rearrangement to C-Glycoside:

  • The resulting O-glycoside is then subjected to conditions that promote a-rearrangement to the more thermodynamically stable C-glycoside. This can be achieved by treatment with a stronger Lewis acid or by thermal rearrangement. The precise conditions need to be optimized for the specific substrate.

3. Deprotection and Further Functionalization:

  • Following the successful C-glycosylation, the protecting groups on the sugar and the aglycone are removed in a stepwise manner to yield the desired intermediate for the final steps of the synthesis.

Visualizations

Convergent Synthesis Strategy for this compound

G cluster_aglycone Aglycone Synthesis cluster_sugars Glycosyl Donor Synthesis cluster_coupling Fragment Coupling and Final Steps Aglycone_Start Simple Aromatics Diels_Alder Diels-Alder Cycloaddition Aglycone_Start->Diels_Alder Core_Formation Tetracyclic Core (Kidamycinone) Diels_Alder->Core_Formation Glycosylation1 First C-Glycosylation (e.g., Angolosamine) Core_Formation->Glycosylation1 Angolosamine_Prep D-Angolosamine Derivative Angolosamine_Prep->Glycosylation1 Vancosamine_Prep N,N-dimethyl-L- Vancosamine Derivative Glycosylation2 Second C-Glycosylation (e.g., Vancosamine) Vancosamine_Prep->Glycosylation2 Glycosylation1->Glycosylation2 Deprotection Final Deprotection Glycosylation2->Deprotection This compound This compound Deprotection->this compound

Caption: A convergent approach to the total synthesis of this compound.

Stereochemical Challenge in Di-C-Glycosylation

G Aglycone Kidamycinone (Aglycone) C8_Glycosylation Stereocontrol? Aglycone->C8_Glycosylation C-Glycosylation at C8 Donor_A D-Angolosamine Donor Donor_A->C8_Glycosylation Donor_V N,N-dimethyl-L- Vancosamine Donor C10_Glycosylation Stereocontrol? Donor_V->C10_Glycosylation Desired_alpha Desired_alpha C8_Glycosylation->Desired_alpha Desired α-anomer Undesired_beta Undesired_beta C8_Glycosylation->Undesired_beta Undesired β-anomer Desired_alpha->C10_Glycosylation C-Glycosylation at C10 Desired_beta_final Desired_beta_final C10_Glycosylation->Desired_beta_final Desired β-anomer Undesired_alpha_final Undesired_alpha_final C10_Glycosylation->Undesired_alpha_final Undesired α-anomer

Caption: The challenge of achieving correct stereochemistry at C8 and C10.

Troubleshooting Workflow for Low-Yielding C-Glycosylation

G Start Low Yield in C-Glycosylation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Inert, Dry) Check_Purity->Check_Conditions Optimize_Lewis_Acid Screen Lewis Acids and Stoichiometry Check_Conditions->Optimize_Lewis_Acid Optimize_Temp_Time Vary Temperature and Reaction Time Optimize_Lewis_Acid->Optimize_Temp_Time Check_Protecting_Groups Evaluate Protecting Group Strategy Optimize_Temp_Time->Check_Protecting_Groups Analysis Analyze Product Mixture (NMR, MS) Check_Protecting_Groups->Analysis Decision Successful? Analysis->Decision Proceed Proceed to Next Step Decision->Proceed Yes Redesign Redesign Glycosyl Donor/Acceptor Decision->Redesign No Redesign->Start

Caption: A systematic workflow for troubleshooting C-glycosylation reactions.

References

Kidamycin stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of kidamycin in common laboratory solvents and cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the volume of DMSO added to your cell culture medium, as high concentrations of DMSO can be toxic to cells. For long-term storage, aliquoting the DMSO stock solution into single-use vials and storing them at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Q2: How stable is this compound in a DMSO stock solution?

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: this compound, like other pluramycin and anthracycline antibiotics, is expected to have limited stability in aqueous solutions, including cell culture media. The stability can be influenced by factors such as pH, temperature, and the presence of certain media components. It is strongly recommended to dilute the this compound stock solution into the cell culture medium immediately before use. Avoid storing this compound in cell culture media for extended periods.

Q4: I observed a decrease in the activity of this compound in my experiments over time. What could be the cause?

A4: A decrease in this compound's activity could be due to several factors, including:

  • Degradation in cell culture medium: this compound may not be stable in your specific cell culture medium at 37°C for the duration of your experiment.

  • Improper storage of stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the DMSO stock.

  • Adsorption to plastics: Anthracycline antibiotics can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

  • Light sensitivity: Exposure to light can cause degradation.

Refer to the troubleshooting guide below for steps to identify and resolve this issue.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, focusing on its stability.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected drug efficacy in cell-based assays. 1. Degradation of this compound in DMSO stock solution. 2. Degradation of this compound in cell culture medium. 3. Incorrect concentration of stock solution. 1. Prepare fresh DMSO stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage.2. Add this compound to the cell culture medium immediately before treating the cells. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.3. Verify the concentration of your stock solution using spectrophotometry or HPLC.
Precipitation observed when diluting DMSO stock in aqueous media. 1. Poor solubility of this compound at the working concentration. 2. "Salting out" effect. 1. Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility but non-toxic to the cells (typically <0.5%).2. Vortex the solution gently while adding the DMSO stock to the aqueous medium to ensure rapid mixing. If precipitation persists, consider a two-step dilution.
Variability between experimental replicates. 1. Inconsistent handling of this compound solutions. 2. Adsorption of this compound to labware. 1. Standardize the protocol for preparing and adding this compound to your experiments. Ensure consistent timing and temperature.2. Use low-adhesion plasticware or pre-treat labware with a blocking agent if significant adsorption is suspected.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receiving and Initial Storage: Upon receipt, store the lyophilized this compound powder at -20°C, protected from light.

  • Preparation of DMSO Stock Solution:

    • Allow the vial to warm to room temperature before opening.

    • Under sterile conditions, dissolve the this compound powder in high-purity, anhydrous DMSO to a final concentration of 1-10 mM.

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Long-Term Storage:

    • Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding to your cells.

    • Discard any unused portion of the diluted solution. Do not re-freeze.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.

  • Preparation of this compound-Spiked Medium:

    • Prepare a solution of this compound in your cell culture medium of interest at the desired final concentration.

    • Prepare a control sample of this compound in a stable solvent (e.g., acetonitrile or DMSO) at the same concentration.

  • Incubation:

    • Incubate the this compound-spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • Collect aliquots of the incubated medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately after collection, stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the collected samples using a validated reverse-phase HPLC method with UV detection at a wavelength appropriate for this compound.

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) of this compound in the cell culture medium under your experimental conditions.

Data Presentation

While specific stability data for this compound is not publicly available, the following table illustrates how such data would be presented. Researchers are encouraged to generate their own stability data using the protocol provided above.

Table 1: Illustrative Stability of this compound in Different Media at 37°C

Time (hours)Remaining this compound in Medium A (%)Remaining this compound in Medium B (%)
0100100
29592
48885
87570
244035
481510
Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Kidamycin_Mechanism cluster_0 This compound Action This compound This compound Intercalation Intercalation into DNA (Minor Groove) This compound->Intercalation 1. Binds to DNA Alkylation Alkylation of Guanine (Major Groove) Intercalation->Alkylation 2. Stabilizes complex DNA_Damage DNA Damage & Strand Scission Alkylation->DNA_Damage 3. Covalent modification Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis 4. Cellular Response

Caption: Mechanism of Action for this compound.

Kidamycin_Stability_Workflow cluster_1 Experimental Workflow for Stability Assessment start Start: This compound Stock Solution (in DMSO) prepare Prepare this compound-spiked cell culture medium start->prepare incubate Incubate at 37°C, 5% CO₂ prepare->incubate collect Collect aliquots at T = 0, 2, 4, 8, 24, 48h incubate->collect quench Quench reaction with cold acetonitrile collect->quench store Store samples at -80°C quench->store analyze Analyze by HPLC-UV store->analyze end End: Determine degradation rate analyze->end

Caption: Workflow for assessing this compound stability.

Troubleshooting Kidamycin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kidamycin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antitumor antibiotic belonging to the pluramycin family of natural products.[1][2] Its primary mechanism of action involves intercalating with the minor groove of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately resulting in cytotoxic activity against various tumor cells.[1][2][3]

Q2: I'm having trouble dissolving this compound for my cell-based assay. What solvents are recommended?

Like many complex natural products, this compound has poor aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices for initial dissolution include dimethyl sulfoxide (DMSO), ethanol, or methanol. For most in vitro assays, DMSO is a preferred solvent due to its high solubilizing power and compatibility with cell culture media at low final concentrations.

Q3: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Decrease the stock solution concentration: Preparing a less concentrated stock solution may help prevent supersaturation and subsequent precipitation upon dilution.

  • Dilute slowly while vortexing: Adding the stock solution to the aqueous medium slowly while gently vortexing or mixing can aid in dispersion and prevent localized high concentrations that lead to precipitation.

  • Use a co-solvent system: In some cases, using a mixture of solvents (e.g., DMSO and ethanol) or adding a small amount of a co-solvent like polyethylene glycol (PEG) to the aqueous medium can improve solubility.

  • Warm the solution gently: Gentle warming, for instance in a 37°C water bath, can sometimes help dissolve the compound. However, be cautious as excessive heat may degrade the compound.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the this compound, to account for any potential effects of the solvent itself.

Quantitative Data: this compound Solubility

The following table summarizes the approximate solubility of this compound in various solvents. Please note that these are estimated values based on the properties of similar compounds and should be empirically verified for your specific experimental conditions.

SolventEstimated SolubilityNotes
Water< 0.1 mg/mLPractically insoluble in aqueous solutions.
DMSO≥ 10 mg/mLRecommended for preparing concentrated stock solutions.
Ethanol~5 mg/mLA viable alternative to DMSO for stock solutions.
Methanol~5 mg/mLCan be used for stock solutions, often used in analytical chemistry.
Cell Culture MediaLow (variable)Solubility is highly dependent on media components and final concentration.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm syringe filter (PTFE for DMSO)

  • Sterile, light-protected storage tubes

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mg/mL): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 1 mg of this compound, add 100 µL of DMSO for a 10 mg/mL solution). c. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. d. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may be attempted. Sonication in a water bath for a short period can also be effective. e. Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage tube. f. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: a. Thaw the concentrated stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in your aqueous buffer or cell culture medium if necessary. c. To prepare the final working solution, add the stock solution (or intermediate dilution) to the final volume of aqueous medium dropwise while gently mixing. d. Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level of your experimental system (typically <0.5%). e. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Visual Troubleshooting and Pathway Diagrams

Troubleshooting this compound Solubility Issues

The following flowchart provides a systematic approach to addressing common solubility problems encountered with this compound.

G start Start: this compound Solubility Issue precipitate_stock Precipitate in Stock Solution? start->precipitate_stock precipitate_dilution Precipitate Upon Dilution? precipitate_stock->precipitate_dilution No cause_stock Possible Causes: - Concentration too high - Incorrect solvent - Low intrinsic solubility precipitate_stock->cause_stock Yes inconsistent_results Inconsistent Assay Results? precipitate_dilution->inconsistent_results No cause_dilution Possible Causes: - Supersaturation - Rapid precipitation precipitate_dilution->cause_dilution Yes cause_inconsistent Possible Causes: - Incomplete dissolution - Variable precipitation between experiments - Compound degradation inconsistent_results->cause_inconsistent Yes end Resolved inconsistent_results->end No solution_stock Solutions: 1. Prepare a lower concentration stock. 2. Try alternative solvents (e.g., Ethanol). 3. Gently warm or sonicate. 4. Verify compound purity. cause_stock->solution_stock solution_stock->end solution_dilution Solutions: 1. Decrease stock concentration. 2. Dilute slowly while vortexing. 3. Use a co-solvent system. 4. Prepare fresh dilutions for each experiment. cause_dilution->solution_dilution solution_dilution->end solution_inconsistent Solutions: 1. Ensure complete dissolution before use. 2. Visually inspect for precipitation. 3. Prepare fresh stock solutions periodically. 4. Aliquot stock to avoid freeze-thaw. cause_inconsistent->solution_inconsistent solution_inconsistent->end

Caption: Troubleshooting flowchart for this compound solubility.

This compound's Mechanism of Action: DNA Intercalation

This diagram illustrates the primary mechanism of action of this compound as a DNA intercalating agent.

G cluster_cell Cellular Environment This compound This compound DNA Nuclear DNA This compound->DNA Intercalates into DNA minor groove Replication DNA Replication This compound->Replication Inhibits Transcription Transcription This compound->Transcription Inhibits DNA->Replication Template for DNA->Transcription Template for CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's DNA intercalation pathway.

References

Optimizing Kidamycin Concentration for Cytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kidamycin. The information is designed to address specific issues that may be encountered during cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antitumor antibiotic belonging to the pluramycin family. Its primary mechanism of action involves intercalating into the minor groove of DNA and causing single-strand scissions.[1] This interaction with DNA disrupts essential cellular processes, ultimately leading to cytotoxicity in cancer cells.[1]

Q2: Which cancer cell lines are sensitive to this compound?

This compound and its analogue, photothis compound, have shown selective cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line.[2] While comprehensive data across a wide range of cell lines is limited, its DNA-damaging properties suggest potential activity against various tumor types.

Q3: What is a typical starting concentration range for this compound in cytotoxicity assays?

While specific IC50 values for this compound are not widely published, data for its analogue, photothis compound, can provide a starting point. The reported IC50 value for photothis compound in MDA-MB-231 cells is 0.66 µM. For initial experiments with this compound, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for many cancer cell lines.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no cytotoxicity observed Incorrect concentration: The concentration of this compound may be too low to induce a cytotoxic effect.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the optimal range for your specific cell line.
Cell line resistance: The chosen cell line may be inherently resistant to this compound.Consider using a different cell line, such as MDA-MB-231, which has been reported to be sensitive.
Compound instability: this compound may be degrading in the cell culture medium.Prepare fresh dilutions of this compound for each experiment. Limit the exposure of the stock solution to light and repeated freeze-thaw cycles.
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate and consistent cell distribution.
Precipitation of this compound: The compound may be precipitating in the culture medium, leading to inconsistent exposure.Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the dilutions in a serum-free medium before adding them to the cells. Ensure the final DMSO concentration is below 0.5%.
Unexpectedly high cytotoxicity in control wells DMSO toxicity: The concentration of the solvent (DMSO) may be too high.The final concentration of DMSO in the culture medium should typically not exceed 0.5%. Run a vehicle control with the same concentration of DMSO used in the experimental wells to assess its effect on cell viability.
Contamination: Bacterial or fungal contamination can affect cell viability.Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is sparingly soluble in aqueous solutions but can be dissolved in dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Cytotoxicity Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock solution in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Reported IC50 Value for Photothis compound

CompoundCell LineIC50 (µM)Citation
Photothis compoundMDA-MB-2310.66[3]

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage and Apoptosis Pathway

This compound induces DNA damage, which is expected to activate the DNA Damage Response (DDR) pathway. This typically involves the activation of sensor kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2, leading to cell cycle arrest and apoptosis. The apoptotic cascade is executed by caspases.

Kidamycin_Pathway This compound This compound DNA_Damage DNA Damage (Single-Strand Breaks) This compound->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: this compound-induced DNA damage response and apoptosis pathway.

Experimental Workflow for Determining this compound Cytotoxicity

The following workflow outlines the key steps in assessing the cytotoxic effects of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Prep->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plate Cell_Treatment Treat Cells with This compound Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment MTT_Addition Add MTT Reagent Cell_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 Value Viability_Calc->IC50_Determination

Caption: Workflow for cytotoxicity assessment of this compound using MTT assay.

Logical Relationship for Troubleshooting Low Cytotoxicity

This diagram illustrates the decision-making process when troubleshooting experiments where low or no cytotoxicity is observed.

Troubleshooting_Logic rect_node rect_node Start Low/No Cytotoxicity Observed Check_Concentration Is Concentration Range Appropriate? Start->Check_Concentration Check_Cell_Line Is Cell Line Known to be Sensitive? Check_Concentration->Check_Cell_Line Yes Increase_Concentration Increase Concentration Range Check_Concentration->Increase_Concentration No Check_Compound_Stability Is Compound Stable? Check_Cell_Line->Check_Compound_Stability Yes Change_Cell_Line Use a Sensitive Cell Line (e.g., MDA-MB-231) Check_Cell_Line->Change_Cell_Line No Prepare_Fresh Prepare Fresh Solutions Check_Compound_Stability->Prepare_Fresh No Re_evaluate Re-evaluate Experiment Check_Compound_Stability->Re_evaluate Yes Increase_Concentration->Re_evaluate Change_Cell_Line->Re_evaluate Prepare_Fresh->Re_evaluate

Caption: Troubleshooting guide for low this compound cytotoxicity.

References

Kidamycin Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of Kidamycin during storage and experimental use. This compound, a potent antitumor antibiotic of the pluramycin family, is susceptible to degradation under various conditions, which can impact its efficacy and lead to inconsistent experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound's complex structure, featuring a 4H-anthra[1,2-b]pyran-4,7,12-trione core and two C-glycosidically linked amino sugars, makes it susceptible to degradation from several factors.[1][2] The most significant factors are exposure to light (photodegradation), non-optimal pH conditions during solution preparation and storage (hydrolysis), and exposure to oxidizing agents. Temperature also plays a crucial role, with higher temperatures accelerating degradation rates.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it at -20°C for long-term stability. Before use, the vial should be allowed to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from forming on the compound.

Q3: What is the recommended procedure for preparing this compound stock solutions?

A3: this compound stock solutions should be prepared in a sterile environment using an appropriate solvent, such as DMSO or ethanol. It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation. For aqueous solutions, use sterile, purified water and consider buffering the solution to a slightly acidic pH, as many antibiotics exhibit maximal stability in this range.[3] Stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, solutions should be aliquoted into small, single-use volumes in amber vials and stored at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q4: I observed a change in the color of my this compound solution. What does this indicate?

A4: A change in the color of a this compound solution, often from its characteristic yellow or orange to a brownish hue, is a common indicator of degradation. This can be caused by photodegradation or chemical reactions. If you observe a color change, it is recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.

Q5: How can I detect and quantify this compound degradation?

A5: The most effective method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector. A stability-indicating HPLC method can separate the intact this compound from its various degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in experiments This compound degradation due to improper storage or handling.1. Review your storage and handling procedures against the recommendations in this guide.2. Prepare a fresh stock solution of this compound.3. Perform an HPLC analysis to check the purity of your current this compound stock.
Inconsistent results between experiments Variability in the integrity of the this compound used. Repeated freeze-thaw cycles of stock solutions.1. Use single-use aliquots of this compound stock solutions to avoid freeze-thaw cycles.2. Ensure consistent solution preparation methods for each experiment.3. Qualify each new batch of this compound by HPLC before use.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products.1. Compare the chromatogram to a reference chromatogram of a fresh, undegraded sample.2. Perform a forced degradation study to identify potential degradation products and their retention times.3. If using mass spectrometry, analyze the m/z of the new peaks to help identify the degradation products.
Precipitation observed in stock solution Poor solubility at the storage temperature or pH. Exceeding the solubility limit of the solvent.1. Ensure the storage solvent is appropriate and the concentration is within the solubility limits.2. If storing at low temperatures, ensure the compound remains in solution upon thawing. Gentle warming and vortexing may be necessary.3. Consider using a different solvent or preparing a more dilute stock solution.

Potential Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar pluramycin and anthracycline antibiotics, several degradation pathways are plausible.[1][4]

Photodegradation

Exposure to light, particularly UV light, can induce photochemical reactions in the anthrapyranone core of this compound. One identified pathway involves the transformation of the E ring into an enol ether, forming photothis compound.

G Figure 1: Potential Photodegradation Pathway of this compound This compound This compound Light Light Exposure (UV) This compound->Light Photothis compound Photothis compound (Enol Ether Formation) Light->Photothis compound

Caption: Potential Photodegradation Pathway of this compound.

Hydrolytic Degradation

This compound's glycosidic bonds and other functional groups are susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis: Under strong acidic conditions, the glycosidic bonds linking the amino sugars to the aglycone core can be cleaved.

  • Basic Hydrolysis: In alkaline conditions, the aglycone structure itself can undergo rearrangements and degradation. For other anthracyclines, hydrolysis at a slightly basic pH can lead to the formation of inactive dehydro-desacetyl derivatives.

G Figure 2: Potential Hydrolytic Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Kidamycin_acid This compound Aglycone_acid This compound Aglycone Kidamycin_acid->Aglycone_acid H+ Amino_Sugars Free Amino Sugars Kidamycin_acid->Amino_Sugars H+ Kidamycin_base This compound Rearranged_Aglycone Rearranged/Degraded Aglycone Kidamycin_base->Rearranged_Aglycone OH-

Caption: Potential Hydrolytic Degradation Pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol to the stock concentration before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control sample (1 mL stock solution diluted with 1 mL of methanol), by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 430 nm. For identification of degradation products, a mass spectrometer can be used in-line.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound, illustrating the expected percentage of degradation under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Control Methanol24 hoursRoom Temp< 1%-
Acid Hydrolysis 0.1 M HCl24 hours60°C25%Aglycone, Cleaved Sugars
Base Hydrolysis 0.1 M NaOH4 hoursRoom Temp40%Rearranged Aglycone
Oxidation 3% H₂O₂24 hoursRoom Temp15%Oxidized Aglycone
Thermal (Solid) -48 hours80°C5%-
Photodegradation Light Exposure--30%Photothis compound

Visualizations

Experimental Workflow for Forced Degradation Study

G Figure 3: Forced Degradation Study Workflow start Prepare this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS stress->analyze neutralize->analyze end Identify & Quantify Degradation Products analyze->end

Caption: Forced Degradation Study Workflow.

Logical Relationship for Ensuring this compound Stability

G Figure 4: Key Pillars of this compound Stability stability This compound Stability storage Proper Storage (-20°C, Dark, Dry) stability->storage handling Correct Handling (Fresh Solutions, Aliquoting) stability->handling monitoring Regular Monitoring (HPLC Analysis) stability->monitoring

Caption: Key Pillars of this compound Stability.

References

Technical Support Center: Optimizing HPLC Parameters for Kidamycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of Kidamycin. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC purification?

A1: this compound is an anthracycline antibiotic with a molecular formula of C₃₉H₄₈N₂O₉ and a molecular weight of approximately 688.8 g/mol .[1][2] Its structure contains a planar anthraquinone ring system, making it UV-active, and two amino sugar moieties, which means it has basic properties.[1] The presence of these basic amine groups is a critical consideration for mobile phase selection and pH control to achieve good peak shape and retention.

Q2: What is a good starting point for column and mobile phase selection for this compound purification?

A2: A reversed-phase C18 column is a suitable starting point for this compound purification, as it is effective for separating complex biomolecules.[3] For the mobile phase, a common choice is a mixture of acetonitrile (ACN) or methanol (MeOH) with water. Given this compound's basic nature, it is advisable to use an acidic modifier to improve peak shape and control retention.[4] Good starting modifiers are 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic phases.

Q3: What is the optimal detection wavelength for this compound?

A3: As an anthracycline, this compound exhibits characteristic UV-visible absorption. The visible absorption maximum for many anthracyclines is near 480-490 nm. This wavelength range is generally recommended for selective detection and quantification to minimize interference from less colored impurities. Anthracyclines also have absorption maxima at lower wavelengths, such as around 232 nm, 252 nm, and 290 nm, which can also be used.

Q4: Should I use a gradient or isocratic elution for this compound purification?

A4: For initial method development and purification of this compound from a crude extract, a gradient elution is highly recommended. A gradient allows for the elution of a wider range of compounds with varying polarities and helps to determine the approximate organic solvent concentration needed to elute this compound. Once the retention time of this compound is known, the gradient can be optimized for better resolution, or a more efficient isocratic method can be developed for routine purification if the surrounding impurities are well-separated.

Q5: How does the choice between TFA and formic acid in the mobile phase affect the purification?

A5: Both trifluoroacetic acid (TFA) and formic acid are used to acidify the mobile phase, which helps to protonate the amine groups on this compound. This minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase. TFA is a stronger ion-pairing agent than formic acid, which can lead to broader peaks but sometimes better resolution. Formic acid is more volatile and generally preferred for mass spectrometry (MS) compatibility. For purification purposes where fractions will be collected and the solvent evaporated, the choice can be based on which additive provides the best peak shape and resolution.

Experimental Protocols

Protocol 1: General Method for Analytical HPLC of this compound

This protocol is intended for initial screening and method development.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 5-100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Detection: UV-Vis detector at 254 nm and 480 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a small amount of methanol or DMSO and then dilute with the initial mobile phase composition (e.g., 95% A / 5% B).

Protocol 2: Semi-Preparative HPLC for this compound Purification

This protocol is for scaling up the analytical method for purification.

  • Column: C18 reversed-phase semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Flow Rate: 3.0 mL/min.

  • Gradient: A shallow gradient around the elution point of this compound determined from the analytical run. For example, if this compound elutes at 40% B in the analytical run, a gradient of 30-50% B over 20 minutes could be effective.

  • Detection: UV-Vis detector at 480 nm for fraction collection triggering.

  • Injection Volume: 100-500 µL, depending on the sample concentration and column capacity.

  • Fraction Collection: Collect fractions based on the UV signal corresponding to the this compound peak.

Data Presentation

Table 1: Summary of Reported HPLC Parameters for this compound and Related Compounds

ParameterAnalytical MethodSemi-Preparative Method
Column Waters HSS T3 C18 (2.1 x 150 mm, 2.5 µm)Waters Atlantis T3 C18 (10 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water0.05% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Type Gradient (5-100% B over 15 min)Gradient (30-100% B over 20 min)
Flow Rate 0.3 mL/min3.0 mL/min
Detection ESI-MSUV at 254 nm

Troubleshooting Guide

Q: My this compound peak is broad and shows significant tailing. What can I do?

A: Peak tailing for basic compounds like this compound is often due to interactions with the stationary phase.

  • Cause: Secondary interactions with acidic silanol groups on the silica backbone of the C18 column.

  • Solution 1: Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. Using 0.1% TFA or formic acid should protonate the amine groups of this compound, minimizing these interactions. If tailing persists, you might consider a slightly lower pH, but be mindful of the column's pH stability (typically pH 2-8 for silica-based columns).

  • Solution 2: Use a Different Column: Consider using a column with a highly inert stationary phase or an end-capped C18 column designed for the analysis of basic compounds.

  • Solution 3: Lower Sample Load: Overloading the column can exacerbate tailing. Try injecting a smaller amount of your sample.

Q: I am seeing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Cause: Insufficient difference in the retention of the two compounds under the current conditions.

  • Solution 1: Optimize the Gradient: A shallower gradient around the elution time of your compounds of interest will increase the separation between them.

  • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. Methanol and acetonitrile have different solvent properties and will interact differently with your compounds.

  • Solution 3: Adjust the Temperature: Increasing the column temperature can improve efficiency and may change the selectivity. However, be cautious as high temperatures can degrade sensitive compounds.

Q: I am experiencing a drifting baseline, especially during a gradient run. What is the cause?

A: A drifting baseline in gradient elution is often related to the mobile phase.

  • Cause 1: Mobile Phase Mismatch: The UV absorbance of your mobile phase A and B might be different at the detection wavelength.

  • Solution 1: Use a reference wavelength on your detector if available. Ensure both mobile phases are prepared with the same high-purity solvents and additives.

  • Cause 2: Contamination: A contaminated mobile phase or HPLC system can lead to a rising baseline as the gradient progresses.

  • Solution 2: Prepare fresh mobile phases daily. Flush the system thoroughly.

Q: My recovery of this compound after purification is very low. What are the possible reasons?

A: Low recovery can be due to several factors, from sample preparation to collection.

  • Cause 1: On-column Degradation: this compound might be unstable under the acidic mobile phase conditions over the run time.

  • Solution 1: Try using formic acid instead of TFA, as it is a weaker acid. Minimize the time the sample spends in the autosampler.

  • Cause 2: Poor Solubility: If the sample is not fully dissolved in the injection solvent, you will lose a portion of your compound.

  • Solution 2: Ensure the sample is completely dissolved before injection. The injection solvent should be compatible with the initial mobile phase to prevent precipitation on the column.

  • Cause 3: Inefficient Fraction Collection: The settings for fraction collection might be too stringent, causing parts of the peak to be missed.

  • Solution 3: Widen the collection window for the this compound peak. Ensure there is no significant delay volume between the detector and the fraction collector outlet.

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_scaleup Scale-Up & Purification cluster_troubleshoot Evaluation prep_sample Prepare this compound Sample analytical_run Perform Broad Gradient Analytical Run (e.g., 5-95% B over 20 min) prep_sample->analytical_run prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_mobile_phase->analytical_run identify_peak Identify this compound Peak (RT & %B) analytical_run->identify_peak optimize_gradient Optimize Gradient (Shallow gradient around this compound's RT) identify_peak->optimize_gradient check_resolution Check Resolution & Peak Shape optimize_gradient->check_resolution check_resolution->optimize_gradient Needs Improvement semi_prep_run Perform Semi-Preparative Run with Optimized Gradient check_resolution->semi_prep_run Good collect_fractions Collect Fractions semi_prep_run->collect_fractions analyze_fractions Analyze Fractions for Purity collect_fractions->analyze_fractions eval Evaluate Purity & Yield analyze_fractions->eval troubleshoot Troubleshoot if Necessary eval->troubleshoot Low Purity/Yield troubleshoot->optimize_gradient Re-optimize HPLC_Troubleshooting_Tree cluster_problem Problem Identification cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Poor Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution No is_tailing Tailing Peak? peak_shape->is_tailing Yes is_fronting Fronting Peak? is_tailing->is_fronting No sol_tailing Increase Mobile Phase Acidity (Check pH) Use End-capped Column is_tailing->sol_tailing Yes is_broad Broad Peak? is_fronting->is_broad No sol_fronting Lower Sample Concentration Use Weaker Injection Solvent is_fronting->sol_fronting Yes sol_broad Check for Column Degradation Decrease Flow Rate is_broad->sol_broad Yes optimize_grad Optimize Gradient (Shallow) resolution->optimize_grad Yes change_solvent Change Organic Solvent (ACN/MeOH) optimize_grad->change_solvent

References

Technical Support Center: Gene Knockout in the Kidamycin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working on the kidamycin biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during gene knockout experiments in Streptomyces, the primary producers of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound biosynthesis?

A1: this compound is an antitumor antibiotic belonging to the pluramycin family. Its biosynthesis involves a complex pathway encoded by a dedicated gene cluster (kid). The core structure is a polyketide backbone synthesized by a Type I/Type II polyketide synthase (PKS) complex (encoded by kid12–20).[1][2] This aglycone is then decorated with two C-glycosidically attached amino sugars, N,N-dimethylvancosamine and anglosamine.[1][2] Key enzymes in this process include glycosyltransferases (Kid7 and Kid21) and methyltransferases (Kid4, Kid9, and Kid24).[1]

Q2: Which genes are common targets for knockout in the this compound pathway and what are the expected outcomes?

A2: Targeting specific genes within the kid cluster can lead to the accumulation of different intermediates, which is valuable for functional studies and the generation of novel derivatives.

Gene TargetEncoded ProteinExpected Outcome of KnockoutReference
kid7C10 N,N-dimethylvancosamine glycosyltransferaseAccumulation of the aglycone core (kidamycinone) without any attached sugars.
kid21C8 anglosamine glycosyltransferaseAccumulation of a mono-glycosylated intermediate (C10-N,N-dimethylvancosamine-kidamycinone).
kid4, kid9MethyltransferasesInvolved in N,N-dimethylvancosamine biosynthesis. Knockout may lead to the production of analogs with unmethylated or differently methylated sugar moieties.
kid24MethyltransferaseInvolved in anglosamine biosynthesis. Knockout may result in analogs with altered anglosamine residues.

Q3: What are the primary methods for gene knockout in Streptomyces?

A3: The two most common methods are:

  • Homologous Recombination: This traditional method involves introducing a plasmid with flanking regions of homology to the target gene, along with a selectable marker. A double-crossover event replaces the target gene with the marker.

  • CRISPR-Cas9 System: This more recent and often more efficient method uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, creating a double-strand break. The break is then repaired via homologous recombination using a provided template, leading to gene deletion or replacement.

Troubleshooting Guides

Section 1: CRISPR-Cas9 Mediated Gene Knockout

Problem 1: Low or No Exconjugants After Conjugation

  • Possible Cause: Inefficient transfer of the CRISPR-Cas9 plasmid from E. coli to Streptomyces.

  • Solutions:

    • Optimize Donor-to-Recipient Ratio: The ratio of E. coli donor cells to Streptomyces recipient spores or mycelia is critical. Test a range of ratios, such as 1:1, 10:1, and 1:10.

    • Heat Shock Treatment: Pre-treating Streptomyces spores at 50°C for 10 minutes can improve conjugation efficiency.

    • Media Composition: The choice of conjugation medium can significantly impact results. Mannitol Soya Flour (MS) medium is commonly used, and supplementation with 20 mM MgCl₂ or 60 mM CaCl₂ has been shown to increase conjugation frequency.

    • Mycelia vs. Spores: If using spores is problematic, try using fragmented mycelia as the recipient.

Problem 2: High Number of Exconjugants, but Low Knockout Efficiency

  • Possible Cause 1: Suboptimal sgRNA design.

  • Solution:

    • Ensure your sgRNA targets a unique sequence within the gene of interest and has a high on-target score and low off-target score. Several online tools are available for sgRNA design.

    • Check for the presence of a suitable Protospacer Adjacent Motif (PAM) sequence (typically 5'-NGG-3' for S. pyogenes Cas9) immediately downstream of the target sequence.

  • Possible Cause 2: Toxicity of Cas9 expression.

  • Solution:

    • Use a tightly controlled inducible promoter, such as the thiostrepton-inducible tipA promoter, to drive Cas9 expression.

    • Consider using a Cas9 nickase (Cas9n) mutant, which creates a single-strand break and can have lower toxicity and off-target effects.

  • Possible Cause 3: Inefficient homologous recombination repair.

  • Solution:

    • Ensure the homology arms in your repair template are sufficiently long, typically 1-2 kb.

    • Verify the sequence of your homology arms to ensure they perfectly match the genomic DNA of your Streptomyces strain.

Section 2: Homologous Recombination-Based Gene Knockout

Problem: No Double-Crossover Mutants Obtained

  • Possible Cause 1: The target gene is essential for viability.

  • Solution:

    • Attempt to create a conditional knockout or use a gene knockdown approach (e.g., CRISPRi) to study the gene's function.

  • Possible Cause 2: Low frequency of the second crossover event.

  • Solution:

    • Increase the number of single-crossover candidates screened.

    • Perform several rounds of non-selective subculturing to encourage the loss of the integrated plasmid and the second crossover event.

    • Some systems use a counter-selectable marker to enrich for double-crossover events.

  • Possible Cause 3: Inefficient conjugation.

  • Solution:

    • Refer to the solutions for "Low or No Exconjugants After Conjugation" in the CRISPR-Cas9 section, as optimizing the conjugation protocol is also crucial for this method.

Section 3: PCR Verification of Knockouts

Problem: False Positive Results in PCR Verification

  • Possible Cause 1: Contamination with wild-type genomic DNA or the knockout plasmid.

  • Solution:

    • Use dedicated PCR workstations and filtered pipette tips to prevent cross-contamination.

    • Always include a "no template control" (NTC) in your PCR runs. Amplification in the NTC indicates contamination of your reagents.

    • Design primers that anneal outside the homologous recombination regions to differentiate between the wild-type locus, the knockout allele, and any residual plasmid.

  • Possible Cause 2: Non-specific primer binding.

  • Solution:

    • Optimize your PCR annealing temperature using a gradient PCR.

    • Design new primers with higher specificity.

    • Ensure primer sequences do not have significant secondary structures or the potential to form primer-dimers.

Problem: No PCR Product for the Knockout Allele

  • Possible Cause: PCR inhibition or incorrect primer design.

  • Solution:

    • Ensure your genomic DNA is of high quality and free of PCR inhibitors.

    • Verify your primer sequences and their binding sites in the expected knockout allele.

    • As a positive control, use primers that amplify a different, known gene from the same genomic DNA to confirm its integrity.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Streptomyces

This protocol is a generalized workflow and may require optimization for your specific Streptomyces strain.

  • sgRNA Design and Plasmid Construction:

    • Design a 20-nt sgRNA sequence targeting your gene of interest, ensuring it is adjacent to a PAM sequence.

    • Synthesize and anneal complementary oligonucleotides encoding the sgRNA.

    • Clone the annealed sgRNA into a suitable Streptomyces CRISPR-Cas9 vector.

    • Amplify ~1.5 kb upstream and downstream homology arms from the target gene.

    • Clone the homology arms into the CRISPR-Cas9 plasmid to serve as the repair template.

  • Conjugation:

    • Transform the final CRISPR-Cas9 plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Prepare recipient Streptomyces spores or mycelia. For spores, heat-shock at 50°C for 10 minutes.

    • Mix the donor E. coli and recipient Streptomyces at a 1:1 ratio on MS agar plates and incubate at 30°C for 16-20 hours.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on your plasmid, such as apramycin).

    • Incubate at 30°C until exconjugants appear.

  • Verification of Knockout Mutants:

    • Isolate genomic DNA from putative knockout colonies.

    • Perform colony PCR using primers flanking the target gene region. The product size for the knockout will be different from the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

    • For further confirmation, Southern blot analysis can be performed.

Protocol 2: PCR Verification of Gene Knockout
  • Primer Design:

    • External Primers (P1/P4): Design a forward primer (P1) upstream of the upstream homology arm and a reverse primer (P4) downstream of the downstream homology arm.

    • Internal Primers (P2/P3): Design a forward (P2) and reverse (P3) primer pair that binds within the gene to be deleted.

  • PCR Reactions:

    • Set up three separate PCR reactions for each putative mutant and a wild-type control:

      • Reaction A (Wild-type check): Primers P2 and P3. Expected product only in wild-type.

      • Reaction B (Knockout check): Primers P1 and P4. The product size will differ between wild-type and the knockout mutant.

      • Reaction C (Plasmid check - if applicable): Primers specific to the resistance cassette. Expected product only in the knockout.

  • Analysis:

    • Run the PCR products on an agarose gel.

    • A successful knockout will show a band in Reaction B (with the expected size for the deletion) and Reaction C, but no band in Reaction A.

    • The wild-type will show a band in Reaction A and a different sized band in Reaction B, but no band in Reaction C.

Visualizations

Kidamycin_Biosynthesis cluster_backbone Polyketide Backbone Synthesis cluster_sugar1 N,N-dimethylvancosamine Pathway cluster_sugar2 Anglosamine Pathway PKS Kid12-20 (PKS) Aglycone Angucycline Aglycone (Kidamycinone) PKS->Aglycone GT1 Kid7 (Glycosyltransferase) Aglycone->GT1 Sugar1_genes Kid4-9, Kid22-28 Sugar1 N,N-dimethylvancosamine Sugar1_genes->Sugar1 Sugar1->GT1 Sugar2_genes Kid21, Kid24, etc. Sugar2 Anglosamine Sugar2_genes->Sugar2 GT2 Kid21 (Glycosyltransferase) Sugar2->GT2 Intermediate Mono-glycosylated Intermediate GT1->Intermediate This compound This compound GT2->this compound Intermediate->GT2

Caption: Simplified this compound Biosynthetic Pathway.

Gene_Knockout_Workflow cluster_prep Preparation cluster_transfer Gene Transfer cluster_verification Verification Design Design sgRNA & Homology Arms Construct Construct CRISPR Knockout Plasmid Design->Construct Ecoli_transform Transform into E. coli Donor Construct->Ecoli_transform Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Ecoli_transform->Conjugation Selection Select for Exconjugants on Antibiotic Media Conjugation->Selection Screening Isolate Putative Mutant Colonies Selection->Screening PCR Colony PCR Analysis Screening->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Phenotypic/Metabolite Analysis (HPLC) Sequencing->Analysis

Caption: CRISPR-Cas9 Gene Knockout Workflow in Streptomyces.

Troubleshooting_Tree Start Gene Knockout Experiment Problem Problem Encountered? Start->Problem No_Colonies No/Few Colonies After Selection Problem->No_Colonies Yes Many_Colonies_WT Many Colonies, All are Wild-Type Problem->Many_Colonies_WT Yes False_Positive PCR Verification Shows False Positives Problem->False_Positive Yes Success Successful Knockout! Problem->Success No Sol_No_Colonies Troubleshoot Conjugation: - Optimize donor/recipient ratio - Adjust media (add MgCl2/CaCl2) - Heat shock spores No_Colonies->Sol_No_Colonies Sol_WT Troubleshoot Knockout Efficiency: - Redesign sgRNA - Check Cas9 toxicity - Verify homology arms - For HR: Screen more colonies Many_Colonies_WT->Sol_WT Sol_FP Troubleshoot PCR: - Use fresh reagents/NTC - Design external primers - Optimize annealing temp. False_Positive->Sol_FP

Caption: Troubleshooting Decision Tree for Gene Knockout.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action of Kidamycin and Hedamycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers in Oncology and Drug Discovery

Kidamycin and Hedamycin, both members of the pluramycin family of antitumor antibiotics, are natural products renowned for their potent cytotoxic effects against a range of cancer cell lines. While structurally similar, their distinct mechanisms of action at the molecular level present a compelling case for comparative analysis. This guide provides a detailed examination of their respective modes of action, supported by experimental data, to inform further research and drug development endeavors.

Core Mechanism of Action: DNA as the Primary Target

Both this compound and Hedamycin exert their cytotoxic effects primarily by targeting cellular DNA. Their planar aromatic cores enable them to intercalate into the DNA double helix, a fundamental step in their mechanism. However, the subsequent interactions and the nature of the DNA damage they inflict differ significantly, largely due to variations in their side-chain structures.

Hedamycin: A DNA Alkylating Agent

Hedamycin's mechanism of action is characterized by a two-step process involving DNA intercalation followed by covalent modification. The molecule inserts its planar chromophore between DNA base pairs, with its sugar residues playing a crucial role in sequence-specific recognition, favoring 5'-TGT and 5'-CGT sequences[1][2]. Following intercalation, the bis-epoxide side chain of Hedamycin, positioned in the major groove, acts as an alkylating agent. It forms a covalent bond with the N7 position of guanine residues, leading to the formation of a stable DNA adduct[3][4]. This alkylation disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis[5].

This compound: Inducer of DNA Single-Strand Scission

In contrast to the alkylating activity of Hedamycin, this compound's primary mode of DNA damage is the induction of single-strand breaks. While the precise molecular mechanism of this scission is not as extensively detailed as Hedamycin's alkylation, it is understood to be a key feature of its cytotoxicity. This difference in action is attributed to the presence of a 2-butenyl side chain in this compound instead of the bis-epoxide group found in Hedamycin. It is hypothesized that this side chain may participate in reactions that lead to the generation of reactive oxygen species (ROS) or other reactive intermediates that can directly attack the phosphodiester backbone of DNA, resulting in strand breaks.

Comparative Cytotoxicity

Direct quantitative comparisons of the cytotoxicity of this compound and Hedamycin are limited in the available literature. However, a study on their derivatives in HeLa cells provides some insight. The study found that isothis compound was less cytotoxic than this compound, and photohedamycin A was 15 times less cytotoxic than hedamycin, indicating that both parent compounds are highly potent. While this does not allow for a direct numerical comparison of this compound and Hedamycin, it underscores the significant cytotoxicity of both agents. The IC50 value for Hedamycin in HCT116 cells has been reported to be in the subnanomolar range after 72 hours of exposure, highlighting its exceptional potency.

Table 1: Comparative Summary of this compound and Hedamycin

FeatureThis compoundHedamycin
Primary Mechanism DNA Single-Strand ScissionDNA Alkylation
Specific DNA Target Phosphodiester backbone (inferred)N7 of Guanine
Sequence Specificity Not definitively reportedPrefers 5'-TGT and 5'-CGT sequences
Key Structural Feature 2-butenyl side chainBis-epoxide side chain
Reported Cytotoxicity Highly cytotoxic, more so than isothis compoundHighly cytotoxic, with subnanomolar IC50 in HCT116 cells

Visualizing the Mechanisms of Action

To illustrate the distinct molecular interactions of this compound and Hedamycin with DNA, the following diagrams are provided.

Hedamycin_Mechanism cluster_dna DNA Double Helix DNA_Major Major Groove DNA_Minor Minor Groove Guanine Guanine DNA_Damage DNA Adduct Formation Guanine->DNA_Damage Forms covalent bond Hedamycin Hedamycin Intercalation Intercalation Hedamycin->Intercalation 1. Intercalation->DNA_Minor Intercalates Alkylation Alkylation Intercalation->Alkylation 2. Alkylation->Guanine Targets N7 in Major Groove

Figure 1. Hedamycin's mechanism of DNA alkylation.

Kidamycin_Mechanism cluster_dna DNA Double Helix DNA_Backbone Phosphodiester Backbone DNA_Damage DNA Strand Break DNA_Backbone->DNA_Damage This compound This compound Binding DNA Binding/ Intercalation This compound->Binding 1. Binding->DNA_Backbone Interacts with Scission Single-Strand Scission Binding->Scission 2. Scission->DNA_Backbone Cleaves

Figure 2. this compound's mechanism of DNA single-strand scission.

Experimental Protocols

The following provides an overview of the methodologies typically employed to investigate and compare the mechanisms of action of antitumor antibiotics like this compound and Hedamycin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Hedamycin in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the drug concentration.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of This compound/Hedamycin incubate1->treat_cells incubate2 Incubate for desired duration (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 values read_absorbance->analyze end End analyze->end

Figure 3. General workflow for an MTT cytotoxicity assay.
DNA Interaction and Damage Assays

1. DNA Alkylation Assay (for Hedamycin):

  • Maxam-Gilbert Sequencing: This chemical sequencing method can be adapted to identify specific sites of DNA alkylation. DNA is radiolabeled at one end and then treated with Hedamycin. Subsequent chemical treatment (e.g., with piperidine) will cleave the DNA at the alkylated guanine residues. The resulting DNA fragments are then separated by gel electrophoresis, and the positions of the breaks reveal the sequence specificity of alkylation.

2. DNA Strand Scission Assay (for this compound):

  • Agarose Gel Electrophoresis with Supercoiled DNA: The ability of this compound to induce single-strand breaks can be visualized by observing the conversion of supercoiled plasmid DNA (form I) to relaxed circular DNA (form II).

    • Incubate supercoiled plasmid DNA with varying concentrations of this compound.

    • If the mechanism is thought to involve ROS, co-incubate with reducing agents (like DTT) or in the presence of metal ions that can participate in Fenton-like reactions.

    • Run the reaction products on an agarose gel.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The appearance of a band corresponding to the slower-migrating relaxed circular form indicates single-strand scission.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • High-resolution 2D NMR can be used to study the non-covalent and covalent interactions of both this compound and Hedamycin with specific DNA oligonucleotides. This technique provides detailed structural information about the drug-DNA complex, including the site of intercalation and the specific atoms involved in covalent bonding.

Conclusion

This compound and Hedamycin, while sharing a common pluramycin scaffold, represent a fascinating example of how subtle structural modifications can lead to distinct mechanisms of DNA damage. Hedamycin acts as a sequence-specific DNA alkylating agent, forming covalent adducts with guanine. In contrast, this compound induces single-strand breaks in the DNA backbone. This fundamental difference in their molecular mechanisms of action has significant implications for their biological activity and potential therapeutic applications. Further research, particularly direct comparative studies on their cytotoxicity and a more detailed elucidation of the this compound-induced DNA cleavage pathway, will be crucial for fully understanding their potential as anticancer agents and for the rational design of novel pluramycin-based therapeutics.

References

A Comparative Analysis of Cytotoxicity: Kidamycin vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone for treating a variety of malignancies, including breast cancer. However, its clinical utility is often hampered by significant side effects. This has spurred the search for novel compounds with comparable or superior efficacy and a more favorable safety profile. Kidamycin, a pluramycin antitumor antibiotic, has emerged as a potential candidate. This guide provides a comparative overview of the cytotoxicity of this compound and the widely-used chemotherapeutic agent, Doxorubicin, with a focus on their effects on breast cancer cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and Doxorubicin in the human breast cancer cell lines MCF-7 and MDA-MB-231. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary based on the specific assay and duration of exposure.

CompoundCell LineIC50 ValueAssayExposure Time
This compound MCF-7Data not available in searched literature--
MDA-MB-231Data not available in searched literature--
Doxorubicin MCF-78306 nM[1]SRB Assay48 hours
4 µM[2]MTT Assay48 hours
0.69 µM[3]MTT AssayNot Specified
2.50 µM[4]MTT Assay24 hours
1.1 µg/ml (approximately 2.02 µM)[5]MTT Assay48 hours
MDA-MB-2316602 nMSRB Assay48 hours
1 µMMTT Assay48 hours
3.16 µMMTT AssayNot Specified
1.38 µg/ml (approximately 2.54 µM)MTT Assay48 hours

Note: IC50 values can be influenced by various experimental factors. The data presented is a synthesis from multiple sources and should be interpreted with this in mind.

Mechanisms of Cytotoxicity

The cytotoxic effects of both this compound and Doxorubicin are primarily mediated through their interaction with cellular DNA, albeit through potentially different mechanisms, ultimately leading to the induction of apoptosis (programmed cell death).

Doxorubicin: A Multi-Pronged Attack

Doxorubicin employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS which can damage cellular components, including DNA, proteins, and lipids.

  • Induction of Apoptosis: The cellular damage triggered by Doxorubicin activates apoptotic pathways. This involves both the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and the extrinsic pathway, mediated by death receptors. Key signaling molecules involved include the tumor suppressor protein p53 and members of the Bcl-2 family of proteins.

This compound: Targeting DNA Integrity

While less extensively studied, the cytotoxic mechanism of this compound and related pluramycin antibiotics is also understood to primarily involve DNA interaction. Acetyl this compound has been shown to bind strongly to DNA, leading to its stabilization and the induction of single-strand scissions. This interaction with DNA is a likely trigger for the initiation of apoptotic signaling cascades. The precise signaling pathways activated by this compound leading to apoptosis are still under investigation.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug evaluation. The following provides a detailed methodology for the MTT assay, a commonly used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Expose the cells to a range of concentrations of the test compound (this compound or Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug-induced cytotoxicity is crucial for understanding their mechanisms of action.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) seed Seed cells in 96-well plates start->seed treat_k Treat with this compound (serial dilutions) seed->treat_k treat_d Treat with Doxorubicin (serial dilutions) seed->treat_d control Vehicle Control seed->control incubate Incubate for 48h treat_k->incubate treat_d->incubate control->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Values calculate->ic50 compare Compare Cytotoxicity ic50->compare

Caption: Experimental workflow for comparing the cytotoxicity of this compound and Doxorubicin.

Doxorubicin_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_damage Cellular Damage cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase dox Doxorubicin dna_damage DNA Damage (Intercalation, Topo II Inhibition) dox->dna_damage ros Reactive Oxygen Species (ROS) dox->ros death_receptor Death Receptor Activation (e.g., Fas) dox->death_receptor p53 p53 Activation dna_damage->p53 ros->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

Conclusion

Doxorubicin is a potent cytotoxic agent against breast cancer cells, acting through multiple mechanisms to induce apoptosis. While quantitative, directly comparable data for this compound is still emerging, its known interaction with DNA suggests a similar potential for inducing cancer cell death. Further research is warranted to fully elucidate the cytotoxic efficacy and the precise molecular signaling pathways of this compound, which will be crucial in determining its potential as a viable alternative or complementary therapeutic agent to Doxorubicin in the treatment of breast cancer.

References

Kidamycin vs. Cisplatin: A Comparative Efficacy Guide for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the anti-cancer properties of the anthracycline antibiotic Kidamycin and the platinum-based chemotherapeutic agent Cisplatin, supported by experimental data.

This guide provides a comprehensive comparison of the efficacy of this compound and the widely-used chemotherapy drug Cisplatin against various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical research and guide further investigation into novel anti-cancer agents. While direct comparative studies on this compound are limited, this guide incorporates data from closely related pluramycin and kinamycin antibiotics to provide a valuable reference.

Comparative Efficacy: Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for this compound analogues (Photothis compound and Kinamycin F) and Cisplatin across several cancer cell lines. It is crucial to note that IC50 values can vary significantly based on experimental conditions such as the duration of drug exposure and the specific assay used.[1][2][3]

DrugCell LineIC50 Value (µM)Treatment DurationReference
Photothis compound MCF-7 (Breast Cancer)3.51Not Specified[4]
MDA-MB-231 (Breast Cancer)0.66Not Specified[4]
Kinamycin F K562 (Leukemia)0.3372 hours
Cisplatin HeLa (Cervical Cancer)28.96 (as µg/mL)Not Specified
HeLa (Cervical Cancer)25.524 hours
HeLa (Cervical Cancer)7.748 hours
MDA-MB-231 (Breast Cancer)>20024 hours
MDA-MB-231 (Breast Cancer)56.2748 hours
MDA-MB-231 (Breast Cancer)30.5172 hours
MDA-MB-231 (Breast Cancer)7.8Not Specified
K562 (Leukemia)2.284 hours

Mechanisms of Action: DNA Damage, Apoptosis, and Cell Cycle Arrest

Both this compound and Cisplatin exert their anti-cancer effects primarily by inducing DNA damage, which subsequently triggers apoptosis (programmed cell death) and cell cycle arrest.

This compound and its analogues , belonging to the pluramycin family of antibiotics, are known to intercalate into DNA and cause single-strand breaks. This DNA damage can lead to the activation of apoptotic pathways and cause a delay in cell cycle progression, particularly at the G2/M phase.

Cisplatin forms covalent adducts with DNA, leading to the formation of intra- and inter-strand crosslinks. This distortion of the DNA structure inhibits DNA replication and transcription, ultimately inducing apoptosis. Cisplatin can arrest the cell cycle at various phases (G1, S, or G2/M) depending on the cell type and drug concentration.

a cluster_this compound This compound cluster_cisplatin Cisplatin cluster_cellular_response Cellular Response This compound This compound K_DNA_Damage DNA Intercalation & Single-Strand Breaks This compound->K_DNA_Damage Apoptosis Apoptosis K_DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest K_DNA_Damage->CellCycleArrest Cisplatin Cisplatin C_DNA_Damage DNA Adducts & Cross-linking Cisplatin->C_DNA_Damage C_DNA_Damage->Apoptosis C_DNA_Damage->CellCycleArrest

Figure 1: Mechanisms of Action

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of anti-cancer drugs like this compound and Cisplatin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or Cisplatin. Include a vehicle control (medium with the drug solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

a start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with drug (this compound/Cisplatin) incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 3-4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end a cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Permeability Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage2 DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage2->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatases Inhibition Chk1_Chk2->Cdc25 CDK_Cyclin CDK-Cyclin Complexes Inhibition Cdc25->CDK_Cyclin G1_Arrest G1 Arrest CDK_Cyclin->G1_Arrest S_Arrest S Phase Arrest CDK_Cyclin->S_Arrest G2_M_Arrest G2/M Arrest CDK_Cyclin->G2_M_Arrest

References

Validating Kidamycin's DNA Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kidamycin's DNA binding affinity alongside other well-characterized DNA-binding agents. This compound, an antitumor antibiotic belonging to the pluramycin family, exerts its cytotoxic effects through its interaction with DNA. Understanding the specifics of this binding is crucial for its development as a therapeutic agent. This document outlines the common experimental methodologies to quantify DNA binding affinity and presents available data for comparison.

Comparative Analysis of DNA Binding Affinity

CompoundClassPrimary Binding Mode(s)Reported Binding Affinity (Kd or Kb)
This compound Pluramycin AntibioticIntercalation and AlkylationData not available[1]
Hedamycin Pluramycin AntibioticIntercalation and AlkylationExhibits strong, irreversible (Type I) and reversible (Type II) binding. Maximum binding ratio of 0.1-0.2 drug molecules per nucleotide.[1][3]
Doxorubicin AnthracyclineIntercalation~0.10 - 0.16 x 106 M-1 (Kb)
Ethidium Bromide IntercalatorIntercalation~104 - 106 M-1 (Kb)
Distamycin A PolyamideMinor Groove BindingHigh affinity for A/T-rich regions.

Note: The binding affinity of DNA-binding agents can be influenced by factors such as the specific DNA sequence, buffer conditions (e.g., ionic strength, pH), and temperature. Direct comparison of values from different studies should be made with caution.

Experimental Protocols for Determining DNA Binding Affinity

To quantitatively assess the DNA binding affinity of this compound, several biophysical techniques can be employed. The following are detailed protocols for three widely used methods.

Fluorescence Spectroscopy: Competitive Binding Assay

This method indirectly determines the binding affinity of a non-fluorescent compound (like this compound) by measuring its ability to displace a fluorescent DNA-binding dye (e.g., Ethidium Bromide) from DNA.

Experimental Workflow:

prep_dna Prepare DNA Solution (e.g., Calf Thymus DNA in buffer) mix_dna_dye Incubate DNA and Dye to form a fluorescent complex prep_dna->mix_dna_dye prep_dye Prepare Fluorescent Dye Solution (e.g., Ethidium Bromide) prep_dye->mix_dna_dye prep_kida Prepare this compound Solutions (serial dilutions) titrate Titrate with this compound prep_kida->titrate measure_initial Measure Initial Fluorescence mix_dna_dye->measure_initial measure_initial->titrate measure_final Measure Fluorescence Quenching titrate->measure_final analyze Analyze Data (Scatchard plot to determine Kb) measure_final->analyze

Caption: Workflow for determining DNA binding affinity using a fluorescence competitive binding assay.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration spectrophotometrically.

    • Prepare a stock solution of a fluorescent intercalator like Ethidium Bromide (EtBr).

    • Prepare a series of dilutions of this compound in the same buffer.

  • Binding Assay:

    • In a quartz cuvette, mix the DNA solution and the EtBr solution at a fixed concentration.

    • Allow the mixture to incubate to ensure the formation of the DNA-EtBr complex.

    • Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (excitation and emission wavelengths will depend on the dye used).

    • Incrementally add aliquots of the this compound solution to the cuvette.

    • After each addition, allow the solution to equilibrate and then measure the fluorescence intensity. The binding of this compound will displace EtBr, leading to a decrease in fluorescence.

  • Data Analysis:

    • The binding constant (Kb) can be determined using the following equation: KEtBr * [EtBr] = Kapp * [this compound] Where KEtBr is the binding constant of EtBr to DNA, [EtBr] is the concentration of EtBr, Kapp is the apparent binding constant for this compound, and [this compound] is the concentration of this compound that causes a 50% reduction in fluorescence.

    • Alternatively, a Scatchard plot analysis can be performed to determine the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a small molecule to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

prep_dna_cell Prepare DNA Solution (in the sample cell) equilibrate Equilibrate the System (temperature and baseline) prep_dna_cell->equilibrate prep_kida_syr Prepare this compound Solution (in the injection syringe) prep_kida_syr->equilibrate inject Inject this compound into DNA Solution equilibrate->inject measure_heat Measure Heat Change (exothermic or endothermic) inject->measure_heat repeat_injections Repeat Injections until Saturation measure_heat->repeat_injections repeat_injections->inject analyze_itc Analyze Data (binding isotherm to determine Kd, n, ΔH) repeat_injections->analyze_itc

Caption: Workflow for determining DNA binding affinity using Isothermal Titration Calorimetry.

Protocol:

  • Sample Preparation:

    • Prepare a solution of DNA (e.g., a specific oligonucleotide or calf thymus DNA) in a suitable buffer.

    • Prepare a solution of this compound in the same buffer. The concentration of this compound should be approximately 10-20 times that of the DNA.

    • Degas both solutions to avoid air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the this compound solution into the DNA solution.

    • The instrument will measure the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to generate a binding isotherm, which plots the heat change as a function of the molar ratio of this compound to DNA.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

prep_chip Prepare Sensor Chip (e.g., streptavidin-coated) immobilize_dna Immobilize Biotinylated DNA on the sensor chip prep_chip->immobilize_dna equilibrate_spr Equilibrate with Running Buffer immobilize_dna->equilibrate_spr inject_kida Inject this compound Solution (analyte) over the chip equilibrate_spr->inject_kida measure_assoc Measure Association Phase (change in response units) inject_kida->measure_assoc inject_buffer Inject Running Buffer measure_assoc->inject_buffer measure_dissoc Measure Dissociation Phase inject_buffer->measure_dissoc regenerate Regenerate Sensor Chip measure_dissoc->regenerate analyze_spr Analyze Sensorgram (determine kon, koff, and Kd) regenerate->analyze_spr This compound This compound DNA_Binding DNA Intercalation & Alkylation This compound->DNA_Binding DNA Cellular DNA DNA->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM p53 p53 Activation ATR_ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

Unveiling the Pro-Apoptotic Power of Kidamycin in Tumor Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of Kidamycin's ability to induce apoptosis in tumor cells, presenting a comparative overview with the established chemotherapeutic agent, Doxorubicin. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer therapies.

Executive Summary

This compound, an anthracycline antibiotic, has demonstrated significant potential as an anticancer agent. This guide consolidates experimental evidence confirming its mechanism of action through the induction of programmed cell death, or apoptosis, in various tumor cell lines. Through a detailed comparison with Doxorubicin, this document highlights the efficacy and potential of this compound and its analogs in cancer therapy.

Comparative Cytotoxicity of this compound Analogs and Doxorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound's analogs, Kinamycin F and Lidamycin, against different cancer cell lines, alongside comparative data for Doxorubicin.

CompoundCell LineIC50 ValueReference
Kinamycin F K5620.33 µM[1]
Lidamycin SP2/00.56 nmol/L[2]
Doxorubicin HCT11624.30 µg/ml[3]
Doxorubicin PC32.640 µg/ml[3]
Doxorubicin Hep-G214.72 µg/ml[3]

Evidence of this compound-Induced Apoptosis: A Quantitative Analysis

The induction of apoptosis is a key indicator of an effective anticancer agent. Experimental data for this compound's analog, Lidamycin, demonstrates a dose-dependent increase in apoptosis in SP2/0 myeloma cells.

Treatment Concentration (Lidamycin)Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining)Reference
Control1.70%
0.1 nmol/L14.66%
0.5 nmol/L18.36%
1 nmol/L43.65%
2 nmol/L82.88%

The Molecular Machinery of this compound-Induced Apoptosis

This compound and its analogs trigger apoptosis through a sophisticated signaling cascade, primarily involving the intrinsic mitochondrial pathway. This process is characterized by the activation of key effector molecules.

Signaling Pathway Diagram

Kidamycin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound Topoisomerase_II Topoisomerase IIα Inhibition This compound->Topoisomerase_II Inhibits DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to Bax Bax (Pro-apoptotic) DNA_Damage->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

This compound's apoptotic signaling cascade.

Studies on this compound's analogs, such as Lidamycin, have shown that apoptosis induction is associated with the activation of c-Jun NH2-terminal kinase (JNK), cleavage of caspase-3/7, and poly (ADP-ribose) polymerase (PARP). Furthermore, Kinamycin C, another analog, has been reported to induce a rapid apoptotic response in K562 cells. The mechanism is thought to involve the inhibition of DNA topoisomerase IIα.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key apoptosis assays are provided below.

Annexin V-FITC/PI Double Staining for Apoptosis Detection

This protocol is a standard method for quantifying the percentage of apoptotic and necrotic cells.

Annexin_V_PI_Workflow Annexin V-FITC/PI Staining Workflow start Start: Tumor cells treated with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End: Quantify apoptotic vs. necrotic cells analyze->end Western_Blot_Workflow Western Blot Analysis Workflow start Start: Protein extraction from treated cells quantify Protein quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibody (e.g., anti-Caspase-3, anti-Bax) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect end End: Analyze protein expression levels detect->end

References

Comparative Analysis of Kidamycin and Other Pluramycin Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and antimicrobial performance of Kidamycin in relation to other members of the pluramycin family, supported by experimental data and mechanistic insights.

The pluramycin family of antibiotics, characterized by a complex polyketide structure, has garnered significant interest in the scientific community for their potent antitumor and antimicrobial properties. Among these, this compound stands out as a promising candidate for further drug development. This guide provides a comparative analysis of this compound and other notable pluramycin antibiotics, including Pluramycin A, Hedamycin, and Altromycin, focusing on their performance in preclinical studies.

At a Glance: Performance Comparison

AntibioticCytotoxicity (IC50) Range against Cancer Cell Lines (µM)Antimicrobial Activity (MIC) Range (µg/mL)
This compound 0.66 - 3.51 (against breast cancer cell lines)[1]Data not readily available in comparative format
Photothis compound 0.66 - 3.51 (against breast cancer cell lines)[1]Not Applicable
Pluramycin A Data not readily available in comparative formatData not readily available in comparative format
Hedamycin Subnanomolar range[2]Data not readily available in comparative format
Altromycin complex Data not readily available in comparative format0.2 - 3.12 (against Streptococcus and Staphylococcus species)[1][2]

Note: IC50 and MIC values can vary depending on the specific cell line or bacterial strain, as well as the experimental conditions. The data presented here is for comparative purposes based on available literature.

Deep Dive: Mechanism of Action and Cellular Effects

Pluramycin antibiotics, including this compound, exert their biological effects primarily through their interaction with DNA. The planar aromatic core of these molecules intercalates into the DNA double helix, while reactive side chains can alkylate DNA bases, particularly guanine residues. This dual mechanism of DNA binding and damage disrupts essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

Signaling Pathways of Pluramycin-Induced Cell Death

The DNA damage inflicted by pluramycins triggers a cascade of cellular signaling events, often culminating in apoptosis (programmed cell death) and cell cycle arrest.

Pluramycin_Mechanism_of_Action Pluramycin Pluramycin Antibiotic (e.g., this compound) DNA Cellular DNA Pluramycin->DNA Binds to DNA_Damage DNA Intercalation & Alkylation DNA->DNA_Damage Induces DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

General mechanism of action for pluramycin antibiotics.

Hedamycin , for instance, has been shown to induce cell cycle arrest at different phases (G1, S, or G2) depending on its concentration. At moderate concentrations, it triggers apoptosis. While the specific signaling pathways for this compound are not as extensively detailed in publicly available literature, its structural similarity to other pluramycins suggests a comparable mechanism involving the induction of DNA damage response pathways that lead to apoptosis and cell cycle disruption.

Hedamycin-Induced Cell Cycle Arrest

The following diagram illustrates the concentration-dependent effect of Hedamycin on the cell cycle.

Hedamycin_Cell_Cycle_Arrest cluster_concentration Hedamycin Concentration cluster_cell_cycle Cell Cycle Phase Low Low G2 G2 Arrest Low->G2 Moderate Moderate S S-Phase Arrest Moderate->S High High G1 G1 Arrest High->G1 Apoptosis Apoptosis S->Apoptosis Induces

Concentration-dependent effects of Hedamycin on cell cycle.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic and antimicrobial activities of pluramycin antibiotics. Researchers should optimize these protocols for their specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pluramycin antibiotic (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pluramycin antibiotic. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of Pluramycin A->B C Incubate (48-72h) B->C D Add MTT solution and incubate (2-4h) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pluramycin antibiotic

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of the pluramycin antibiotic in CAMHB in a 96-well plate.

  • Inoculate Bacteria: Add a standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare serial dilutions of Pluramycin in broth B Inoculate with standardized bacteria A->B C Incubate (16-24h) B->C D Visually or spectrophotometrically determine lowest concentration with no growth C->D E Record MIC value D->E

Workflow for a broth microdilution MIC assay.

Conclusion

This compound and other pluramycin antibiotics represent a valuable class of natural products with significant potential for development as anticancer and antimicrobial agents. This guide provides a framework for comparing their performance, highlighting the potent activity of compounds like Hedamycin and providing a starting point for the evaluation of this compound. Further head-to-head comparative studies are crucial to fully elucidate the relative strengths and weaknesses of each member of this promising antibiotic family and to guide future drug development efforts.

References

The Synergistic Potential of Kidamycin and Other DNA-Targeting Agents in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific preclinical data on the synergistic effects of the antitumor antibiotic Kidamycin in combination with other anticancer drugs remains limited in publicly available literature, its classification as a pluramycin antibiotic and a DNA alkylating agent provides a strong basis for predicting its potential synergies. Pluramycins exert their cytotoxic effects by intercalating into DNA and causing alkylation, a mechanism shared with other potent anticancer agents. This guide provides a comparative analysis of the synergistic effects observed with this compound's close analog, Hedamycin, and other DNA alkylating agents when combined with conventional chemotherapeutics. The presented data, experimental protocols, and pathway analyses are intended to serve as a valuable resource for designing future preclinical studies involving this compound.

Comparative Analysis of Synergistic Cytotoxicity

The following table summarizes the synergistic effects observed in preclinical studies of DNA alkylating agents, including the pluramycin antibiotic Hedamycin, with other anticancer drugs. The data is presented to offer a comparative perspective on the potential efficacy of this compound-based combination therapies.

DNA Alkylating Agent Combination Drug Cancer Model Observed Synergism Key Findings
Adozelesin CisplatinChinese Hamster Ovary (CHO) cellsAdditive to slightly synergisticCombination did not significantly increase adozelesin uptake or DNA alkylation.[1]
Adozelesin 5-azacytidine (5-aza-CR)Chinese Hamster Ovary (CHO) cellsSynergisticThe synergistic cytotoxicity was not due to increased adozelesin uptake or DNA alkylation.[1]
BO-1012 Arsenic Trioxide (ATO)Human lung cancer (H460), bladder carcinoma (NTUB1/P) cells; Xenograft mouse modelSynergisticATO inhibited the repair of BO-1012-induced DNA interstrand cross-links and suppressed Rad51 activation.[2]
Busulfan & Melphalan Gemcitabine + SAHA (HDAC inhibitor)Lymphoma cell linesSynergisticThe combination led to enhanced activation of the ATM-CHK2 pathway, histone modifications, and apoptosis.[3]
Doxorubicin Mitomycin CMurine and human breast cancer cellsSupra-additiveThe synergy is attributed to a supra-additive increase in DNA double-strand breaks.[4]
Lectin (VCA) DoxorubicinHuman breast cancer cells (MCF-7, MDA-MB231)SynergisticThe combination led to increased apoptosis and S phase cell cycle arrest.
Doxorubicin Avenanthramide C (AVC)Human breast cancer cells (MCF-7)SynergisticThe combination enhanced apoptosis by modulating mitochondrial pathways, specifically increasing MTCH1 and VDAC2 expression.
Rapamycin CisplatinHuman cervical carcinoma (HeLa) cellsSynergisticThe combination significantly improved the chemotherapeutic effect against HeLa cells in a dose-dependent manner.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical findings. Below are representative experimental protocols for assessing synergistic effects, derived from studies on DNA alkylating agents.

In Vitro Cytotoxicity and Synergy Assessment
  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound (or a related compound) and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for experiments.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with varying concentrations of each drug individually and in combination at fixed ratios.

    • After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis and Synergy Determination:

    • The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.

    • The synergistic, additive, or antagonistic effects of the drug combination are determined using the Combination Index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Tumor Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) are used for the study.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a predetermined volume, the mice are randomized into different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug. Drugs are administered via appropriate routes (e.g., intraperitoneal or intravenous injection) according to a specified schedule.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: The antitumor efficacy of the combination therapy is evaluated by comparing the tumor growth inhibition in the combination group to that in the single-agent and control groups.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in evaluating and mediating the synergistic effects of DNA-damaging agents, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Assessing Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture drug_treatment Drug Treatment (Single & Combination) cell_culture->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay ci_analysis Combination Index Analysis mtt_assay->ci_analysis xenograft Tumor Xenograft Model ci_analysis->xenograft Promising Synergy treatment_groups Treatment Groups xenograft->treatment_groups tumor_measurement Tumor Volume Measurement treatment_groups->tumor_measurement efficacy_evaluation Efficacy Evaluation tumor_measurement->efficacy_evaluation

Workflow for synergy assessment.

signaling_pathway Hedamycin-Induced DNA Damage Response Pathway hedamycin Hedamycin (Pluramycin) dna_damage DNA Alkylation & Double-Strand Breaks hedamycin->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr chk1_chk2 Chk1/Chk2 atm_atr->chk1_chk2 p53 p53 atm_atr->p53 cdc25a Cdc25A (degradation) chk1_chk2->cdc25a cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cdc25a->cell_cycle_arrest inhibition of progression cell_cycle_arrest->apoptosis

Hedamycin-induced DNA damage signaling.

Conclusion

The available preclinical evidence for pluramycin antibiotics and other DNA alkylating agents strongly suggests that this compound holds significant promise for synergistic combination therapies. The DNA damage response pathways activated by these agents, particularly the ATM/ATR-Chk1/Chk2-p53 axis, present multiple nodes for therapeutic intervention with other anticancer drugs, such as PARP inhibitors, cell cycle checkpoint inhibitors, and conventional chemotherapeutics like cisplatin and doxorubicin. The data and protocols compiled in this guide are intended to facilitate the design of robust preclinical studies to unlock the full therapeutic potential of this compound in combination regimens, ultimately aiming to improve treatment outcomes for cancer patients.

References

Combination Therapies for Resistant Cancers: A Comparative Guide for DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming therapeutic resistance in cancer is a paramount challenge. DNA intercalating agents, such as the pluramycin antibiotic kidamycin and the widely-used anthracycline doxorubicin, represent a class of potent chemotherapeutics. However, their efficacy can be limited by intrinsic or acquired resistance. This guide provides a comparative overview of preclinical combination strategies designed to enhance the effectiveness of DNA intercalating agents against resistant cancers, with a focus on doxorubicin as a well-studied proxy for this compound.

While specific combination therapy data for this compound remains limited in publicly available research, the mechanistic similarities between this compound and other DNA intercalating agents, particularly anthracyclines, allow for valuable insights to be drawn from studies on drugs like doxorubicin. These agents function by inserting themselves between the base pairs of DNA, disrupting DNA metabolism and RNA production, ultimately leading to cancer cell death.[1] Resistance to these drugs can arise from various mechanisms, including increased drug efflux, alterations in topoisomerase II, and the activation of pro-survival signaling pathways.[2]

This guide summarizes key preclinical findings for several doxorubicin-based combination therapies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs. The presented strategies offer a framework for the potential development of novel combination therapies involving this compound and other pluramycin antibiotics.

Comparative Efficacy of Doxorubicin Combination Therapies

The following tables summarize the quantitative outcomes of various preclinical studies investigating doxorubicin in combination with other therapeutic agents against resistant cancer models.

Combination TherapyCancer ModelKey Efficacy MetricsSource
Doxorubicin + Bocodepsin Triple-Negative Breast Cancer (TNBC) Cell LinesIncreased apoptosis in doxorubicin-induced senescent cells.[3]
Doxorubicin + Endostatin N-terminal Peptide (ES-SS) 4T1 Mammary Carcinoma (in vivo)Tumor growth inhibition: Doxorubicin alone (37%), ES-SS alone (21%), Combination (53%). Significant reduction in Bcl-2 expression and increase in TUNEL-positive apoptotic cells in the combination group.[4]
Liposomal Doxorubicin + Liposomal Metformin 4T1 Murine Breast Carcinoma (in vivo)Significant tumor regression and reduced cancer stem cell markers. The combination inhibited the Wnt/β-catenin pathway.[5]
Actinomycin D + Echinomycin Mismatch Repair (MMR)-Deficient HCT116 Xenograft ModelSynergistic antitumor effect in MMR-deficient cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.

Doxorubicin and Bocodepsin in Triple-Negative Breast Cancer
  • Cell Lines: Triple-negative breast cancer cell lines were utilized.

  • Treatment: Cells were first treated with doxorubicin to induce a state of senescence, characterized by a halt in cell division. Subsequently, these senescent cells were treated with the histone deacetylase (HDAC) inhibitor, bocodepsin.

  • Assays: Apoptosis was assessed using flow cytometry to measure markers of programmed cell death. Cellular senescence was identified through specific staining techniques.

Doxorubicin and Endostatin N-terminal Peptide (ES-SS) in a Murine Breast Cancer Model
  • Animal Model: 4T1 mammary carcinoma tumor model in mice.

  • Treatment Regimen: Tumor-bearing mice were administered daily injections of doxorubicin (6 mg/kg/day), ES-SS peptide (2.5 mg/kg/day), or a combination of both for two weeks.

  • Tumor Measurement: Tumor volumes were measured throughout the treatment period to assess tumor growth inhibition.

  • Immunohistochemistry: At the end of the treatment, tumor tissues were analyzed for the expression of Ki-67 (proliferation marker), CD31 and CD34 (angiogenesis markers), Bcl-2 (anti-apoptotic protein), and p53 (tumor suppressor).

  • Apoptosis Detection: A TUNEL assay was performed on tumor tissues to quantify the extent of apoptosis.

Liposomal Doxorubicin and Liposomal Metformin in a Murine Breast Cancer Model
  • Cell Culture and Animal Model: Murine breast carcinoma cells (4T1) were cultured and inoculated into BALB/c mice to establish tumors.

  • Liposomal Formulation: Doxorubicin and metformin were encapsulated in fusogenic liposomes.

  • In Vivo Antitumor Activity: Once tumors reached approximately 100 mm³, mice were treated with liposomal doxorubicin, liposomal metformin, or the combination. Tumor growth was monitored.

  • Toxicological Analysis: Histopathological and electrocardiographic analyses were performed to evaluate the safety of the combination therapy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Doxorubicin Action and Resistance cluster_1 Combination Strategy: Doxorubicin + Bocodepsin Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Inhibits Topoisomerase_II Topoisomerase_II DNA_Intercalation->Topoisomerase_II Traps DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Induces Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Triggers Resistance Resistance Mechanisms Drug_Efflux Drug_Efflux Resistance->Drug_Efflux e.g., P-gp Pro_survival_Pathways Pro_survival_Pathways Resistance->Pro_survival_Pathways e.g., PI3K/AKT Doxorubicin_Senescence Doxorubicin Induces Senescence Senescent_Cell Senescent_Cell Doxorubicin_Senescence->Senescent_Cell Bocodepsin Bocodepsin (HDAC Inhibitor) Bocodepsin->Senescent_Cell Targets Apoptosis_Enhanced Apoptosis_Enhanced Senescent_Cell->Apoptosis_Enhanced Leads to

Figure 1. Doxorubicin mechanism and a combination strategy to overcome resistance.

G cluster_workflow In Vivo Combination Therapy Workflow start Tumor Cell Implantation (e.g., 4T1 cells) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group1 Control randomization->group1 group2 Doxorubicin randomization->group2 group3 Partner Drug (e.g., ES-SS) randomization->group3 group4 Combination (Doxorubicin + Partner) randomization->group4 treatment Daily Treatment (2 weeks) group1->treatment group2->treatment group3->treatment group4->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint ihc Immunohistochemistry (Ki-67, CD31, Bcl-2) endpoint->ihc tunel TUNEL Assay (Apoptosis) endpoint->tunel

Figure 2. Experimental workflow for in vivo testing of combination therapies.

G cluster_pathway Signaling Pathways in Angiogenesis and Apoptosis VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K_AKT_mTOR PI3K_AKT_mTOR VEGFR->PI3K_AKT_mTOR Activates Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Promotes Doxorubicin Doxorubicin p53 p53 Doxorubicin->p53 Activates Bax Bax p53->Bax Upregulates Cytochrome_c Cytochrome_c Bax->Cytochrome_c Promotes release Bcl2 Bcl-2 Bcl2->Cytochrome_c Inhibits release Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes ES_SS Endostatin Peptide (ES-SS) ES_SS->Angiogenesis Inhibits Combination Doxorubicin + ES-SS Combination->Angiogenesis Synergistic Inhibition Combination->Apoptosis Synergistic Induction

Figure 3. Key signaling pathways affected by Doxorubicin and Endostatin peptide combination.

Conclusion and Future Directions

The preclinical data for doxorubicin combination therapies highlight promising strategies to overcome resistance in cancers such as triple-negative breast cancer. The synergistic effects observed with agents like HDAC inhibitors, anti-angiogenic peptides, and metabolic modulators underscore the potential of multi-targeted approaches. These findings provide a strong rationale for investigating similar combination strategies for this compound and other pluramycin family antibiotics.

Future research should focus on:

  • Directly evaluating this compound in combination with targeted agents in resistant cancer models.

  • Elucidating the specific signaling pathways modulated by this compound to identify rational combination partners.

  • Developing novel delivery systems , such as liposomal formulations, to enhance the therapeutic index of this compound-based combinations.

By building upon the knowledge gained from well-studied DNA intercalating agents like doxorubicin, the development of effective this compound combination therapies for resistant cancers can be significantly accelerated, offering new hope for patients with difficult-to-treat malignancies.

References

The Crucial Role of Glycosylation in Kidamycin's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glycosylated Kidamycin and its non-glycosylated counterparts, highlighting the critical role of sugar moieties in its mechanism of action and overall efficacy as an antitumor agent. Experimental evidence, though lacking direct comparative quantitative data in publicly available literature, strongly supports the indispensability of the di-C-glycosylation for this compound's biological activity.

Executive Summary

This compound, a member of the pluramycin family of antibiotics, exhibits potent antitumor activity attributed to its ability to intercalate with DNA.[1][2][3] Its structure features a di-C-glycosylated angucycline core, with two sugar moieties, N,N-dimethylvancosamine and angolosamine, playing a pivotal role in its interaction with DNA and subsequent cellular effects.[1][2] This guide synthesizes the available research to validate the role of these sugar residues in this compound's activity, providing insights for future drug development and optimization.

The Impact of Glycosylation on Cytotoxicity

Table 1: Qualitative Comparison of this compound and its Analogs

CompoundGlycosylation StatusExpected CytotoxicityRationale
This compound Di-C-glycosylatedHighThe two sugar moieties are crucial for DNA binding and subsequent alkylation, leading to significant cytotoxic effects.
Mono-glycosylated this compound Mono-C-glycosylatedSignificantly ReducedThe absence of one sugar moiety is expected to impair the precise positioning within the DNA groove, leading to a substantial decrease in activity.
Kidamycinone (Aglycone) Non-glycosylatedVery Low to InactiveThe aglycone lacks the necessary sugar residues for effective DNA intercalation and is therefore predicted to have minimal to no cytotoxic activity.

Biosynthetic Pathway of this compound Glycosylation

The glycosylation of this compound is a sequential enzymatic process. The gene cluster responsible for this compound biosynthesis contains two crucial C-glycosyltransferase genes, kid7 and kid21.

Kidamycin_Glycosylation Aglycone Kidamycinone (Aglycone) Mono_Glyco Mono-C-glycosylated Intermediate Aglycone->Mono_Glyco Attachment at C10 Di_Glyco This compound (Di-C-glycosylated) Mono_Glyco->Di_Glyco Attachment at C8 Enzyme1 Kid7 (C-Glycosyltransferase) Enzyme1->Aglycone Enzyme2 Kid21 (C-Glycosyltransferase) Enzyme2->Mono_Glyco Sugar1 N,N-dimethylvancosamine Sugar1->Enzyme1 Sugar2 Angolosamine Sugar2->Enzyme2

Caption: Biosynthetic pathway of this compound glycosylation.

Mechanism of Action: DNA Damage and Downstream Signaling

This compound exerts its cytotoxic effects by intercalating into the DNA minor groove, a process facilitated by its sugar moieties. This binding is followed by the alkylation of guanine residues in the major groove, leading to DNA damage. This damage triggers a cellular stress response, culminating in apoptosis and cell cycle arrest.

Kidamycin_Signaling cluster_0 Cellular Response to this compound This compound This compound DNA Nuclear DNA This compound->DNA Enters Nucleus DNA_Damage DNA Intercalation & Alkylation DNA->DNA_Damage Interaction DDR DNA Damage Response (DDR) DNA_Damage->DDR ATM_ATR ATM/ATR Activation DDR->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) p53->CellCycleArrest

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental Protocols

General Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound and its analogs.

1. Cell Culture:

  • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound, mono-glycosylated this compound, and Kidamycinone in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to obtain a range of concentrations.
  • Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired concentration of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate for 48-72 hours.

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for Comparative Analysis

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A This compound D Treat Cancer Cell Lines A->D B Mono-glycosylated This compound B->D C Kidamycinone C->D E Cytotoxicity Assay (e.g., MTT) D->E F Western Blot for DDR Markers D->F G Determine IC50 Values E->G H Compare Protein Expression Levels F->H I Validate Role of Glycosylation G->I H->I

Caption: Experimental workflow for validating glycosylation's role.

Conclusion

References

A Comparative Guide to the Biosynthesis of Kidamycin and Hedamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kidamycin and hedamycin, both members of the pluramycin family of antitumor antibiotics, share a common angucycline core but differ in their C2 side chains and glycosylation patterns.[1][2] These structural distinctions, which arise from fascinating variations in their biosynthetic pathways, have significant implications for their biological activity. This guide provides a detailed comparison of the biosynthetic routes to this compound and hedamycin, supported by experimental data and methodologies, to aid researchers in understanding and potentially engineering these potent natural products.

Biosynthetic Gene Cluster Organization

The biosynthetic gene clusters (BGCs) for this compound and hedamycin, isolated from Streptomyces sp. W2061 and Streptomyces griseoruber respectively, exhibit a high degree of similarity in both gene content and organization, suggesting a shared evolutionary origin.[1][2][3] Both clusters harbor a rare hybrid type I/type II polyketide synthase (PKS) system responsible for the assembly of the polyketide backbone.

Table 1: Comparison of Key Genes in the this compound and Hedamycin Biosynthetic Gene Clusters

Gene (this compound)Homolog (Hedamycin)Proposed FunctionReference
Kid12-20HedC, HedD, HedE, etc.Core polyketide backbone synthesis (Type II PKS)
Kid14HedUSide chain synthesis (Type I PKS)
Kid7HedJC-10 N,N-dimethylvancosamine C-glycosyltransferase
Kid21HedLC-8 anglosamine C-glycosyltransferase
Kid4, Kid9-N,N-dimethylvancosamine biosynthesis (methyltransferases)
Kid24-Anglosamine biosynthesis (methyltransferase)
-HedTAcetyl starter unit synthesis for side chain (Type I PKS)

Core Polyketide Synthesis: A Shared Hybrid Strategy

The biosynthesis of the angucycline core in both this compound and hedamycin pathways commences with a type II PKS system that iteratively condenses malonyl-CoA extender units. A key feature of these pathways is the utilization of a type I PKS system to generate the starter unit for the type II PKS, a hallmark of their hybrid nature.

Divergence in Side Chain Biosynthesis

The primary structural divergence between this compound and hedamycin originates from the biosynthesis of the C2 side chain.

  • Hedamycin: The bis-epoxide side chain of hedamycin is synthesized by the iterative action of the type I PKS modules HedT and HedU. HedT provides an acetyl starter unit, which is then extended by two rounds of malonyl-CoA incorporation catalyzed by HedU, followed by reduction and dehydration to form a hexadienyl intermediate. Subsequent tailoring enzymes are proposed to catalyze the epoxidation reactions.

  • This compound: In contrast, the this compound BGC features the type I PKS Kid14, which is homologous to HedU. Kid14 is proposed to synthesize a butenyl starter unit, which is then incorporated by the type II PKS, leading to the characteristic 2-butenyl residue at the C2 position of the this compound core.

Glycosylation: A Tale of Two Sugars

Both this compound and hedamycin are C-glycosylated, a feature crucial for their DNA binding and antitumor activity. However, the nature and attachment of the sugar moieties differ.

  • This compound: The this compound aglycone is adorned with two deoxysugars: N,N-dimethylvancosamine and anglosamine. Gene inactivation studies have revealed a sequential glycosylation process. First, the C-glycosyltransferase Kid7 attaches N,N-dimethylvancosamine to the C10 position of the aglycone. Subsequently, Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate. The biosynthesis of these sugars involves dedicated methyltransferases (Kid4, Kid9, and Kid24).

  • Hedamycin: The hedamycin BGC also contains two putative C-glycosyltransferase genes, HedJ and HedL, which are homologous to Kid7 and Kid21, respectively. These enzymes are responsible for the attachment of the deoxysugar moieties found in hedamycin.

Experimental Protocols

Gene Inactivation and Complementation

To elucidate the function of specific genes in the this compound biosynthetic pathway, targeted gene inactivation is performed using a PCR-targeting-based method.

  • Construct Preparation: A disruption cassette containing an apramycin resistance gene (apra) flanked by FRT sites is amplified by PCR. The primers used for this amplification also contain overhangs homologous to the upstream and downstream regions of the target gene.

  • Transformation and Recombination: The resulting PCR product is introduced into E. coli BW25113/pIJ790 harboring a cosmid containing the this compound BGC. The λ-Red recombinase system, induced by L-arabinose, facilitates the replacement of the target gene with the disruption cassette.

  • Conjugation: The mutated cosmid is transferred from E. coli to a suitable Streptomyces host strain (e.g., S. coelicolor M1146) via intergeneric conjugation.

  • Mutant Selection and Verification: Exconjugants are selected on media containing apramycin. The correct gene replacement is verified by PCR analysis and sequencing.

  • Complementation: For complementation experiments, the wild-type gene is cloned into an integrative vector (e.g., pSET152) and introduced into the mutant strain.

Heterologous Expression and Product Analysis

Heterologous expression of the biosynthetic gene clusters in a clean host strain allows for the characterization of the resulting natural products.

  • Host Strain: Streptomyces coelicolor M1146, which lacks many endogenous secondary metabolite pathways, is a common host for heterologous expression.

  • Expression Construct: The entire biosynthetic gene cluster, typically on a cosmid or BAC, is introduced into the host strain via conjugation or protoplast transformation.

  • Fermentation: The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., R5A medium) for 7-10 days.

  • Extraction: The culture broth and mycelium are extracted with an organic solvent such as ethyl acetate.

  • Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and compared with authentic standards of this compound or hedamycin.

Visualizing the Pathways

The following diagrams illustrate the proposed biosynthetic pathways for the core scaffold of this compound and hedamycin.

Hedamycin_Biosynthesis Acetyl_CoA Acetyl-CoA HedT HedT (Type I PKS) Acetyl_CoA->HedT Malonyl_CoA Malonyl-CoA HedU HedU (Type I PKS) (2x Malonyl-CoA) Malonyl_CoA->HedU TypeII_PKS Type II PKS (HedC, D, E, etc.) (x Malonyl-CoA) Malonyl_CoA->TypeII_PKS Extender Units HedT->HedU Acetyl-S-ACP Hexadienyl_ACP Hexadienyl-S-ACP HedU->Hexadienyl_ACP Hexadienyl_ACP->TypeII_PKS Starter Unit Polyketide_Chain Linear Polyketide TypeII_PKS->Polyketide_Chain Aromatization_Cyclization Aromatization & Cyclization Polyketide_Chain->Aromatization_Cyclization Hedamycin_Aglycone_Core Hedamycin Aglycone Core (with hexadienyl side chain) Aromatization_Cyclization->Hedamycin_Aglycone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Epoxidation) Hedamycin_Aglycone_Core->Tailoring_Enzymes Hedamycin_Aglycone Hedamycin Aglycone (with bis-epoxide side chain) Tailoring_Enzymes->Hedamycin_Aglycone Glycosylation Glycosylation (HedJ, HedL) Hedamycin_Aglycone->Glycosylation Hedamycin Hedamycin Glycosylation->Hedamycin

Figure 1: Proposed biosynthetic pathway for the hedamycin aglycone.

Kidamycin_Biosynthesis Malonyl_CoA Malonyl-CoA Kid14 Kid14 (Type I PKS) Malonyl_CoA->Kid14 TypeII_PKS Type II PKS (Kid12-20) (x Malonyl-CoA) Malonyl_CoA->TypeII_PKS Extender Units Butenyl_ACP Butenyl-S-ACP Kid14->Butenyl_ACP Butenyl_ACP->TypeII_PKS Starter Unit Polyketide_Chain Linear Polyketide TypeII_PKS->Polyketide_Chain Aromatization_Cyclization Aromatization & Cyclization Polyketide_Chain->Aromatization_Cyclization Kidamycin_Aglycone This compound Aglycone (with butenyl side chain) Aromatization_Cyclization->Kidamycin_Aglycone Glycosylation1 Glycosylation 1 (Kid7 - N,N-dimethylvancosamine) Kidamycin_Aglycone->Glycosylation1 Mono_Glycosylated_Intermediate C10-Glycosylated Intermediate Glycosylation1->Mono_Glycosylated_Intermediate Glycosylation2 Glycosylation 2 (Kid21 - Anglosamine) Mono_Glycosylated_Intermediate->Glycosylation2 This compound This compound Glycosylation2->this compound

Figure 2: Proposed biosynthetic pathway for this compound.

References

Unveiling the Structure-Activity Relationship of Kidamycin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for more effective and targeted therapies. This guide provides a comprehensive comparison of Kidamycin analogs, focusing on their structural modifications and the resulting impact on their anticancer properties. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development in this promising area of oncology.

This compound, a member of the pluramycin family of antibiotics, has demonstrated notable cytotoxic activity against various tumor cells. Its mechanism of action is primarily attributed to its ability to intercalate with DNA, thereby inhibiting critical cellular processes and inducing apoptosis. The complex structure of this compound, featuring a polycyclic aglycone and two sugar moieties, offers multiple avenues for synthetic modification to enhance its therapeutic index. This guide delves into the structural activity relationships (SAR) of this compound analogs, with a particular focus on the role of glycosylation and modifications to the aglycone structure.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its analogs is a key determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard metric for this assessment. While comprehensive comparative IC50 data for a wide range of synthetically derived this compound analogs remains limited in publicly accessible literature, studies on the biosynthetic pathway of this compound have provided valuable insights into the importance of its constituent parts.

A study on the biosynthesis of this compound led to the isolation of key intermediates, including the this compound aglycone (the non-sugar portion) and a mono-glycosylated version of the molecule.[1][2] These compounds serve as crucial tools for understanding the contribution of the sugar moieties to the overall activity of the parent molecule. It has been shown that this compound exhibits cytotoxic properties against leukemia L-1210 cells.[3] The synthesis of the this compound aglycone has also been reported, paving the way for the generation of a diverse library of analogs for systematic SAR studies.[3][4]

CompoundCell LineIC50 (µM)Reference
This compoundLeukemia L-1210Data not explicitly quantified in comparative studies
This compound AglyconeNot ReportedNot Reported
Mono-glycosylated this compoundNot ReportedNot Reported

The Crucial Role of Glycosylation in Biological Activity

The sugar moieties attached to the this compound aglycone are not merely passive appendages; they play a critical role in the molecule's interaction with its biological target, DNA. The biosynthesis of this compound involves a sequential glycosylation process, with the attachment of N,N-dimethylvancosamine to the C10 position of the aglycone, followed by the transfer of an anglosamine moiety to the C8 position.

Disruption of this biosynthetic pathway, leading to the formation of the this compound aglycone and a mono-glycosylated intermediate, underscores the importance of the complete disaccharide chain for full biological activity. It is hypothesized that the sugar residues contribute to the sequence-specific recognition of DNA and enhance the binding affinity of the molecule.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay is used to determine the ability of a compound to intercalate into the DNA double helix. It is based on the displacement of ethidium bromide (EtBr), a fluorescent dye that intercalates into DNA, by the test compound.

Procedure:

  • DNA-EtBr Complex Formation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer. The fluorescence of EtBr is significantly enhanced upon intercalation into DNA.

  • Compound Addition: Add increasing concentrations of the this compound analog to the DNA-EtBr complex solution.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition. If the this compound analog intercalates into the DNA, it will displace the EtBr, leading to a decrease in fluorescence.

  • Data Analysis: Plot the percentage of fluorescence quenching against the concentration of the this compound analog to determine the concentration required for 50% quenching (IC50 for displacement).

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Analog Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity Test Compounds dna_binding DNA Binding Assay (e.g., EtBr Displacement) synthesis->dna_binding Test Compounds ic50 IC50 Determination cytotoxicity->ic50 sar SAR Analysis dna_binding->sar ic50->sar

Figure 1: A simplified workflow for the synthesis and biological evaluation of this compound analogs.

dna_intercalation cluster_dna DNA Double Helix DNA 5'-G-C-A-T-C-G-3' 3'-C-G-T-A-G-C-5' This compound This compound Analog This compound->DNA Intercalation

Figure 2: A conceptual diagram illustrating the intercalation of a this compound analog into the DNA double helix.

Conclusion and Future Directions

The structural framework of this compound presents a fertile ground for the development of novel anticancer agents. The available evidence strongly suggests that the glycosidic moieties are pivotal for its biological activity, likely by facilitating DNA recognition and binding. While the synthesis of the this compound aglycone has been achieved, a critical next step is the systematic synthesis of a library of analogs with diverse substitutions on both the aglycone and the sugar rings.

Future research should focus on generating comprehensive and comparative quantitative data for these analogs. This will involve performing standardized cytotoxicity assays against a panel of cancer cell lines and conducting detailed DNA binding studies. Such data will be instrumental in elucidating the precise structural requirements for potent and selective anticancer activity, ultimately guiding the rational design of next-generation this compound-based therapeutics with improved efficacy and reduced toxicity. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future endeavors.

References

Safety Operating Guide

Proper Disposal of Kidamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for the Antineoplastic Agent Kidamycin

This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a potent anthracycline antibiotic with cytotoxic properties. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination. These guidelines are intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of aerosols.[1] Personnel must wear the following Personal Protective Equipment (PPE) at all times:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.[2]

  • Gown: A solid-front, disposable gown made of a low-permeability fabric is mandatory.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.[2]

  • Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Waste Segregation and Containerization

Proper segregation of this compound waste is critical to ensure it is managed through the correct hazardous waste stream. All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[3]

Waste TypeContainer SpecificationLabeling
Solid Waste Yellow, puncture-proof, and leak-proof sharps container or a designated hazardous waste container lined with a yellow bag."Chemotherapeutic Waste" or "Cytotoxic Waste"
Liquid Waste Leak-proof, screw-cap container made of a compatible material. Do not mix with other chemical waste streams."Chemotherapeutic Waste" or "Cytotoxic Waste"
Sharps Yellow, puncture-proof sharps container specifically designated for chemotherapy waste."Chemotherapy Sharps"

Step-by-Step Disposal Procedures

The following procedures outline the step-by-step process for the disposal of this compound waste.

Disposal of Unused or Expired this compound
  • Do not dispose of unused or expired this compound down the drain or in the regular trash.

  • Treat the original vial or container as hazardous waste.

  • Place the container in a clearly labeled, sealed bag.

  • Transfer the bagged container to the designated "Chemotherapeutic Waste" container.

  • Arrange for pickup and disposal through your institution's EHS hazardous waste program.

Disposal of Contaminated Solid Waste
  • This includes, but is not limited to, gloves, gowns, bench paper, pipette tips, and culture flasks that have come into contact with this compound.

  • Place all contaminated solid waste directly into the designated yellow chemotherapeutic waste container.

  • When the container is three-quarters full, securely seal it.

  • Arrange for pickup by the institutional hazardous waste management service.

Disposal of Contaminated Liquid Waste
  • Collect all liquid waste containing this compound, including stock solutions and cell culture media, in a dedicated, leak-proof hazardous waste container.

  • Ensure the container is clearly labeled as "Chemotherapeutic Waste" and lists the contents.

  • Store the container in a secondary containment bin in a designated and secure area until it is ready for pickup.

  • Do not autoclave liquid waste containing this compound, as this may not fully inactivate the compound and could lead to aerosolization.

Spill Management

In the event of a this compound spill, immediate action is required to contain and decontaminate the area.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE described in Section 1.

  • Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the yellow chemotherapeutic waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with sterile water.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as chemotherapeutic waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.

Experimental Protocol: Potential for Photocatalytic Degradation

Materials
  • This compound waste solution

  • Nanostructured titanium dioxide (anatase)

  • UV light source (e.g., 365 nm)

  • Stir plate and stir bar

  • Glass reaction vessel

  • Appropriate analytical equipment for monitoring degradation (e.g., HPLC)

Procedure
  • Transfer the this compound-containing liquid waste to a glass reaction vessel.

  • Add nanostructured TiO2 to the solution (a typical starting concentration is 1 g/L, but this would need to be optimized).

  • Place the vessel on a stir plate and begin stirring to ensure the TiO2 remains suspended.

  • Irradiate the solution with a UV light source.

  • Periodically take samples to monitor the degradation of this compound using a suitable analytical method like HPLC.

  • Continue irradiation until the concentration of this compound is below the desired limit. Studies on the related compound mitoxantrone have shown complete mineralization within one hour under specific conditions.

  • Once degradation is complete, the TiO2 can be allowed to settle and the treated liquid can be disposed of according to institutional guidelines for non-hazardous aqueous waste, pending verification of complete degradation. The TiO2 can potentially be reused after washing and drying.

Disposal Workflow Diagram

KidamycinDisposalWorkflow Start This compound Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate SolidWaste Solid Waste (Gloves, Gowns, etc.) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Media) Segregate->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, Vials) Segregate->SharpsWaste Sharps SolidContainer Place in Yellow Chemo Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Leak-Proof Container LiquidWaste->LiquidContainer SharpsContainer Place in Yellow Chemo Sharps Container SharpsWaste->SharpsContainer Store Store Securely in Designated Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Arrange for EHS Hazardous Waste Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: These guidelines are for informational purposes and should be used in conjunction with your institution's specific policies and procedures for hazardous waste management. Always consult with your Environmental Health and Safety department for guidance on the proper disposal of chemotherapeutic agents.

References

Personal protective equipment for handling Kidamycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of best-practice safety guidelines for handling Kidamycin in a research setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on information for similar compounds, including other potent antibiotics and general guidance for handling hazardous chemicals and cytotoxic agents. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This compound is an antitumor antibiotic and should be handled with care to minimize exposure.[1][2][3] The following information provides essential guidance on personal protective equipment, operational procedures, and disposal.

Personal Protective Equipment (PPE)

Due to its potential bioactivity, a comprehensive approach to PPE is crucial. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous chemicals and potent compounds.[4][5]

Body Area PPE Recommendation Specifications & Best Practices
Hands Double-gloving with chemotherapy-rated nitrile gloves.Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated, and at regular intervals. Use proper glove removal technique to avoid skin contact.
Body Disposable, fluid-resistant lab coat or gown.Should have long sleeves and a solid front. Cuffs should be tucked into the inner pair of gloves. Change immediately if contaminated.
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Use a full-face shield when there is a significant risk of splashes or aerosol generation.
Respiratory A NIOSH-approved N95 respirator or higher.Required when handling the powdered form of this compound or when there is a potential for aerosol generation. Work should be performed in a certified chemical fume hood or biological safety cabinet.

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Ventilation: All work with powdered this compound or solutions should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.

2.2. Procedural Guidance for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If weighing the powdered form, do so in a ventilated enclosure. Use a dedicated set of utensils (spatula, weigh boat) and decontaminate them after use.

  • Reconstitution: When preparing solutions, add the solvent to the powdered this compound slowly to avoid aerosolization.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.

2.3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure location to restrict access to authorized personnel only.

Emergency Procedures

3.1. Spill Response: In the event of a spill, evacuate the immediate area and alert others. Follow your institution's specific spill response protocol. A general procedure is outlined below:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_PPE Don PPE cluster_Containment Containment & Cleanup cluster_Disposal Disposal cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert others in the area and restrict access. Spill->Alert Assess Assess the spill (powder vs. liquid, quantity). Alert->Assess Don_PPE Don appropriate PPE: - N95 Respirator - Double gloves - Gown - Eye/Face protection Assess->Don_PPE Contain_Powder Gently cover powder spill with damp absorbent pads. Don_PPE->Contain_Powder If Powder Contain_Liquid Contain liquid spill with absorbent pads. Don_PPE->Contain_Liquid If Liquid Clean Clean the area with an appropriate decontaminating solution. Contain_Powder->Clean Contain_Liquid->Clean Collect Carefully collect all contaminated materials into a hazardous waste container. Clean->Collect Dispose Dispose of waste according to institutional EHS guidelines. Collect->Dispose Remove_PPE Remove PPE and dispose of it as hazardous waste. Dispose->Remove_PPE Wash Wash hands thoroughly. Remove_PPE->Wash Report Report the incident to your supervisor and EHS department. Wash->Report

Caption: Workflow for responding to a this compound spill.

3.2. First Aid Measures:

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.